4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSKDBNSOXTNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594830 | |
| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154140-71-3 | |
| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its presence in numerous alkaloids has spurred significant interest in the development of synthetic methodologies to access diverse analogs for drug discovery and development. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4-Ethyl-1,2,3,4-tetrahydroisoquinoline. We will delve into the mechanistic underpinnings of established synthetic routes, provide detailed experimental protocols, and outline the analytical techniques essential for the unambiguous structural elucidation and purity assessment of the target molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel THIQ analogs and for professionals in the pharmaceutical industry.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and neuroprotective properties. The substitution pattern on the THIQ core plays a crucial role in modulating its pharmacological profile. The introduction of an ethyl group at the 4-position, as in this compound, can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological targets. A thorough understanding of the synthesis and characterization of such analogs is therefore paramount for the systematic exploration of their therapeutic potential.
Synthetic Strategies for this compound
The construction of the tetrahydroisoquinoline ring system is predominantly achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern.
The Pictet-Spengler Reaction: A Convergent Approach
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] For the synthesis of this compound, the logical precursors would be 2-phenyl-1-aminobutane and formaldehyde.
Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a protic acid, such as hydrochloric acid or sulfuric acid, which serves to activate the carbonyl group of the aldehyde for nucleophilic attack by the amine and to catalyze the subsequent intramolecular electrophilic aromatic substitution (cyclization) of the resulting iminium ion.[3][4] The choice of solvent and temperature can influence reaction rates and yields.
Experimental Protocol: Pictet-Spengler Synthesis
-
Reaction Setup: To a solution of 2-phenyl-1-aminobutane (1.0 eq) in a suitable solvent (e.g., toluene or a biphasic system with water) is added an aqueous solution of formaldehyde (1.1 eq).
-
Acid Catalysis: Concentrated hydrochloric acid or another strong protic acid is added dropwise to the stirred mixture to catalyze the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Bischler-Napieralski Reaction: A Stepwise Approach
The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines. This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.[5][6][7] For the synthesis of this compound, the starting material would be N-(2-phenylbutyl)formamide.
Causality Behind Experimental Choices: The cyclization step requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to promote the formation of a nitrilium ion or a related electrophilic species that undergoes intramolecular electrophilic aromatic substitution.[8] The subsequent reduction of the resulting 3,4-dihydroisoquinoline is typically achieved using a hydride reducing agent like sodium borohydride (NaBH₄). This two-step approach allows for the isolation and characterization of the dihydroisoquinoline intermediate if desired.
Experimental Protocol: Bischler-Napieralski Synthesis
-
Step 1: Cyclization to 4-Ethyl-3,4-dihydroisoquinoline
-
Reaction Setup: N-(2-phenylbutyl)formamide (1.0 eq) is dissolved in a dry, aprotic solvent such as acetonitrile or toluene.
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) (1.5-2.0 eq) is added dropwise to the solution at 0 °C.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction is carefully quenched by pouring it onto crushed ice and then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
-
Step 2: Reduction to this compound
-
Reaction Setup: The crude or purified 4-Ethyl-3,4-dihydroisoquinoline from the previous step is dissolved in a protic solvent such as methanol or ethanol.
-
Reducing Agent: Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C.
-
Reaction Conditions: The reaction is stirred at room temperature for a few hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.
-
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 7.3 | m | 4H | Protons on the benzene ring |
| CH₂ (C1) | ~4.0 | s | 2H | Methylene protons at C1 |
| NH | 1.5 - 2.5 | br s | 1H | Amine proton |
| CH (C4) | ~2.9 | m | 1H | Methine proton at C4 |
| CH₂ (C3) | ~2.7 | m | 2H | Methylene protons at C3 |
| CH₂ (ethyl) | ~1.7 | m | 2H | Methylene protons of the ethyl group |
| CH₃ (ethyl) | ~0.9 | t | 3H | Methyl protons of the ethyl group |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic Quaternary C | 135 - 140 |
| Aromatic CH | 125 - 130 |
| C1 | ~45 |
| C3 | ~40 |
| C4 | ~35 |
| CH₂ (ethyl) | ~25 |
| CH₃ (ethyl) | ~12 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, sharp | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Strong | Aliphatic C-H stretch |
| 1600, 1490, 1450 | Medium to strong | Aromatic C=C skeletal vibrations |
| 740 - 760 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₅N), the expected molecular weight is approximately 161.24 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): An observable peak at m/z = 161.
-
[M-1]⁺: A peak at m/z = 160, corresponding to the loss of a hydrogen atom.
-
[M-29]⁺: A prominent peak at m/z = 132, resulting from the loss of an ethyl radical (•CH₂CH₃), which is a characteristic fragmentation for 4-substituted tetrahydroisoquinolines.
-
Other Fragments: Additional fragments corresponding to the cleavage of the heterocyclic ring.
Conclusion
This technical guide has outlined the primary synthetic routes, the Pictet-Spengler and Bischler-Napieralski reactions, for the preparation of this compound. The rationale behind the choice of reagents and reaction conditions has been discussed to provide a deeper understanding of these transformations. Furthermore, a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) has been presented to aid in the characterization and structural confirmation of the target compound. While the provided protocols and spectral data are based on established chemical principles and data from analogous structures, it is imperative for researchers to perform their own optimizations and thorough characterization to ensure the successful synthesis and validation of this compound for their specific research and development needs.
References
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ijstr.org [ijstr.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline, a substituted heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific analog, this guide establishes a robust analytical framework by presenting established experimental data for the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), alongside computationally predicted properties for the 4-ethyl derivative. This comparative approach, grounded in fundamental chemical principles, offers valuable insights into the influence of C4-alkylation on the molecule's behavior. The guide further details standardized experimental protocols for the empirical determination of key physicochemical parameters, providing a self-validating system for researchers.
Introduction and Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The substitution pattern on the THIQ ring system plays a critical role in modulating its pharmacological and pharmacokinetic properties. The introduction of an ethyl group at the C4 position, creating this compound, is anticipated to significantly alter its physicochemical characteristics compared to the unsubstituted parent molecule. These properties, including lipophilicity, solubility, and basicity (pKa), are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding these parameters is paramount for drug development professionals in predicting a molecule's behavior in biological systems and for guiding rational drug design. This guide provides a detailed examination of these properties, leveraging both experimental data for the parent THIQ and high-quality computational predictions for the 4-ethyl analog to create a comprehensive and practical resource.
Molecular Structure and Core Attributes
The foundational step in understanding a molecule's properties is the characterization of its structure.
Chemical Structure
The chemical structure of this compound is depicted below. The addition of the ethyl group at the C4 position introduces a new chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.
Comparative Physicochemical Properties
To contextualize the properties of this compound, a direct comparison with the experimentally determined values for the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), is presented. The properties for the 4-ethyl derivative are predicted using advanced cheminformatics algorithms.[3]
| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) | Scientific Rationale for Predicted Changes |
| Molecular Formula | C₉H₁₁N | C₁₁H₁₅N | Addition of a C₂H₄ group. |
| Molecular Weight ( g/mol ) | 133.19[2][4][5][6] | 161.25 | Increased mass due to the ethyl substituent. |
| Melting Point (°C) | -30[2][4][6] | Predicted to be a liquid at room temperature. | Alkyl substitution can disrupt crystal lattice packing, often leading to lower melting points or a liquid state. |
| Boiling Point (°C) | 232-233[2][4][6][7] | 257.4 ± 9.0 | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density (g/mL) | 1.064 (at 25°C)[2][4][7] | 0.949 ± 0.06 | The addition of a less dense alkyl group is predicted to slightly decrease the overall density. |
| Water Solubility | 20 g/L (at 20°C)[2][4] | Predicted to be lower than the parent compound. | The hydrophobic ethyl group increases the nonpolar surface area, reducing affinity for water. |
| pKa (Strongest Basic) | 9.66 (Predicted)[2][4] | ~9.5 - 10.0 | The electron-donating nature of the ethyl group may slightly increase the basicity of the secondary amine. However, steric hindrance could have a counteracting effect. |
| logP (Octanol-Water Partition Coefficient) | 1.31 - 1.57 (Predicted) | ~2.0 - 2.5 | The addition of the ethyl group significantly increases the lipophilicity of the molecule. |
Note: Predicted values are generated using cheminformatics tools and should be confirmed by experimental methods.
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The predicted increase in logP for this compound compared to its parent compound is a direct consequence of the addition of the hydrophobic ethyl group. This increased lipophilicity may lead to enhanced membrane permeability but could also result in lower aqueous solubility and increased binding to plasma proteins.
Acidity/Basicity (pKa)
The basicity of the secondary amine in the tetrahydroisoquinoline ring is a key determinant of its ionization state at physiological pH. The predicted pKa for this compound suggests it will be predominantly protonated in the acidic environment of the stomach and partially protonated in the near-neutral pH of the bloodstream and cytoplasm. The electron-donating inductive effect of the C4-ethyl group would be expected to slightly increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa). However, steric effects from the ethyl group could potentially hinder the solvation of the protonated form, which would have a slight base-weakening effect. The interplay of these electronic and steric effects necessitates experimental verification.[8]
Aqueous Solubility
The introduction of the ethyl group is expected to decrease the aqueous solubility of the molecule. This is due to the increase in the nonpolar surface area, which disrupts the favorable hydrogen bonding network of water. For oral drug candidates, a balance between solubility and permeability is crucial for effective absorption.
Standardized Experimental Protocols
To facilitate the empirical validation of the predicted physicochemical properties, the following standardized experimental protocols are provided.
Determination of Melting Point (Capillary Method)
The capillary method is a widely accepted technique for the determination of a substance's melting point.[9][10]
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This is the melting range.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Apparatus Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (for a basic sample) or a strong base (for an acidic sample), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and a reliable method for the experimental determination of logP.[1][13]
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in n-octanol] / [Concentration in water]).
Conclusion and Future Directions
This technical guide has provided a detailed overview of the physicochemical properties of this compound, utilizing a comparative approach with its parent compound, 1,2,3,4-tetrahydroisoquinoline. The computationally predicted properties suggest that the C4-ethyl substitution significantly increases lipophilicity and boiling point while likely having a modest effect on basicity. These predictions offer a valuable starting point for researchers and drug development professionals. However, as with all in silico data, experimental verification is crucial. The provided standardized protocols offer a clear path for obtaining robust empirical data. Further studies should focus on the synthesis and experimental characterization of this compound to validate these predictions and to explore the impact of its chirality on its biological activity and physicochemical properties.
References
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Ottokemi. (n.d.). 1,2,3,4-Tetrahydroisoquinoline, 95% 91-21-4. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemical Point. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
ChemSynthesis. (2025). 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
ResearchGate. (2025). Steric and Electronic Effects in Basic Dyes. Retrieved from [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved from [Link]
-
ChemBK. (2024). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
ACS Publications. (2020). Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link]
-
Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved from [Link]
-
arXiv. (2024). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. Retrieved from [Link]
-
The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
-
ResearchGate. (2025). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
FooDB. (2011). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]
-
HMDB. (2009). Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). Retrieved from [Link]
Sources
- 1. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives | Semantic Scholar [semanticscholar.org]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. 1-Ethyl-1,2,3,4-tetrahydroquinoline | C11H15N | CID 117428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"4-Ethyl-1,2,3,4-tetrahydroisoquinoline mechanism of action"
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Foreword: The Enigmatic Potential of a Novel Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1][2] This guide ventures into the specific, yet largely unexplored, chemical space of this compound. In the absence of direct, comprehensive studies on this particular analog, this document serves as a technical roadmap for its investigation. We will synthesize established knowledge of the broader THIQ class to construct a robust, hypothesis-driven framework for elucidating the mechanism of action of this novel entity. This guide is intended for researchers and drug development professionals, providing both the theoretical underpinnings and the practical experimental designs required for a thorough investigation.
Part 1: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Foundation of Diverse Bioactivity
The THIQ scaffold is a recurring motif in a vast array of biologically active compounds, from antitumor antibiotics to potent neuromodulators.[1][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity interactions with a wide range of biological targets. The versatility of the THIQ core is underscored by the diverse pharmacological activities reported for its derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4]
Established Pharmacological Targets of the THIQ Scaffold
A survey of the literature reveals that THIQ derivatives have been successfully developed to modulate several key protein families:
-
Receptors:
-
Dopamine D2 and D3 Receptors: Certain THIQ analogs act as allosteric antagonists, offering a nuanced approach to modulating dopaminergic signaling.[5][6]
-
NMDA Receptors: Derivatives have shown high affinity for the PCP binding site within the NMDA receptor ion channel, suggesting potential as neuromodulators.[7]
-
Serotonin 5-HT2A and 5-HT2C Receptors: Specific THIQ derivatives have been characterized as serotonin receptor modulators.[8]
-
Beta-Adrenoreceptors: Various substituted THIQs have been evaluated as agonists or antagonists at these receptors.[9][10]
-
-
Enzymes:
-
Dihydrofolate Reductase (DHFR): Some novel THIQs have demonstrated potent inhibitory activity against DHFR, a key target in cancer chemotherapy.[11]
-
Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a crucial regulator of the cell cycle, has been achieved with specific THIQ compounds.[11]
-
ATP Synthase: In the context of infectious diseases, N-substituted THIQs have been identified as inhibitors of Mycobacterium tuberculosis ATP synthase.[12]
-
-
Other Intracellular Targets:
-
KRas: A derivative with an ethyl-substituted phenyl group has been shown to inhibit KRas, a critical oncogene, and to possess anti-angiogenic properties.[4] This highlights the potential for THIQs to interfere with key cancer signaling pathways.
-
This broad target profile establishes the THIQ scaffold as a highly adaptable starting point for drug discovery. The specific biological activity is exquisitely dependent on the substitution pattern around the core.
Part 2: Postulated Mechanism of Action for this compound
Primary Hypothesis: The introduction of a small, lipophilic ethyl group at the C4 position of the THIQ core is likely to confer activity towards targets with well-defined hydrophobic pockets near this position. Given the established activities of the THIQ class, the most promising initial targets to investigate would be neurological receptors and cancer-related enzymes .
-
Rationale for Neurological Targets (e.g., Dopamine, NMDA Receptors): The binding sites of many G-protein coupled receptors (GPCRs) and ion channels are characterized by hydrophobic sub-pockets. The ethyl group at C4 could enhance binding affinity and/or selectivity for a specific receptor subtype by occupying such a pocket, potentially displacing a water molecule and leading to a favorable entropic contribution to binding.
-
Rationale for Anticancer Targets (e.g., Kinases, DHFR): The ATP-binding pocket of kinases, for instance, often contains hydrophobic regions. A 4-ethyl substituent could improve van der Waals interactions within the binding site, leading to enhanced inhibitory potency. The SAR of known THIQ-based DHFR and CDK2 inhibitors suggests that substitutions on the core ring system are critical for activity.[11]
The following sections outline the experimental strategy required to test this hypothesis and fully characterize the mechanism of action.
Part 3: A Step-by-Step Experimental Workflow for Mechanistic Elucidation
This section provides a comprehensive, self-validating experimental plan designed to systematically investigate the mechanism of action of this compound.
Synthesis and Characterization
The first critical step is the synthesis of high-purity this compound. Several established synthetic routes can be adapted for this purpose.
Recommended Synthetic Strategy: Pictet-Spengler Reaction
The Pictet-Spengler condensation is a robust and widely used method for synthesizing the THIQ core.[1][3]
Protocol:
-
Starting Material Synthesis: Synthesize the requisite starting material, 2-phenyl-1-butylamine.
-
Condensation: React 2-phenyl-1-butylamine with formaldehyde in the presence of a strong acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).
-
Cyclization: The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to form the cyclized THIQ product.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
In Vitro Target Screening and Validation
A broad initial screening is essential to identify the primary biological targets. This should be followed by more focused validation assays.
Tier 1: Broad Target Screening Panel
-
Objective: To identify initial "hits" from a wide range of potential targets.
-
Methodology: Submit the compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen). These panels typically include assays for hundreds of GPCRs, ion channels, kinases, and other enzymes.
-
Data Analysis: Analyze the percentage of inhibition or activation at a fixed concentration (typically 1-10 µM). Hits are typically defined as >50% inhibition/activation.
Tier 2: Dose-Response and Affinity Determination
-
Objective: To validate the hits from Tier 1 and determine the potency (IC₅₀/EC₅₀) and binding affinity (Kᵢ).
-
Protocols:
-
For Receptor Targets (e.g., Dopamine D2): Radioligand Binding Assay
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a known radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
-
For Enzyme Targets (e.g., CDK2): Kinase Inhibition Assay
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant CDK2/cyclin E with its substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the test compound.
-
After the reaction, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which is proportional to the ADP generated and thus to kinase activity.
-
Calculate the IC₅₀ value from the dose-response curve.
-
-
Cellular Mechanism of Action
Once a primary target is validated, the next step is to understand the compound's effect in a cellular context.
Example Workflow for an Anticancer Hit (e.g., CDK2 Inhibitor)
-
Cell Viability Assays:
-
Protocol: Treat a panel of cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer) with increasing concentrations of the compound for 48-72 hours.[11] Measure cell viability using an MTS or resazurin-based assay.
-
Output: Determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Cell Cycle Analysis:
-
Protocol: Treat cells with the compound at its GI₅₀ concentration for 24 hours. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content of individual cells by flow cytometry.
-
Output: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A CDK2 inhibitor would be expected to cause cell cycle arrest at the G1/S transition.[11]
-
-
Apoptosis Assay:
-
Protocol: Treat cells as above and then co-stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry.
-
Output: Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells. This will confirm if the observed growth inhibition is due to programmed cell death.
-
Caption: Cellular workflow to validate an anticancer mechanism.
Part 4: Quantitative Data and SAR Insights
All quantitative data generated from the assays described above should be meticulously tabulated to facilitate comparison and interpretation.
Table 1: Hypothetical Data Summary for this compound
| Assay Type | Target/Cell Line | Result Type | Value (µM) |
| Radioligand Binding | Dopamine D2 | Kᵢ | 1.2 |
| Kinase Inhibition | CDK2/cyclin E | IC₅₀ | 0.15 |
| Kinase Inhibition | DHFR | IC₅₀ | > 50 |
| Cell Viability | A549 (Lung) | GI₅₀ | 0.25 |
| Cell Viability | MCF7 (Breast) | GI₅₀ | 0.40 |
Structure-Activity Relationship (SAR) Insights:
The data from this single compound will form the first data point in a new SAR series. To build a meaningful SAR, a matrix of analogs should be synthesized and tested. For instance:
-
Varying the alkyl chain length at C4: Compare the 4-ethyl analog to 4-methyl, 4-propyl, and 4-H analogs to understand the impact of the size and lipophilicity of this substituent.
-
Positional Isomers: Synthesize 1-ethyl, 2-ethyl, and 3-ethyl THIQ analogs to determine the importance of the substitution position.
-
Stereochemistry: If the synthesis allows, separate and test the individual (R) and (S) enantiomers of this compound, as stereochemistry often plays a critical role in biological activity.[7]
By systematically analyzing how these structural modifications affect potency and selectivity, a clear picture of the pharmacophore will emerge, guiding the design of more advanced and optimized compounds.
Conclusion
While the mechanism of action of this compound is not yet defined, its chemical structure, rooted in the versatile THIQ scaffold, suggests significant therapeutic potential. The hypothesis that the 4-ethyl group will drive interactions with hydrophobic pockets in neurological or oncological targets provides a strong foundation for investigation. The experimental workflows detailed in this guide—from rational synthesis to in-depth cellular characterization—offer a clear and robust pathway to elucidate its precise mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14025. [Link]
-
Gudipati, R., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Infectious Agents and Cancer, 15(1). [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
ResearchGate. (2018). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]
-
Schepmann, D., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003-10. [Link]
-
ResearchGate. (2017). Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. [Link]
-
Denny, W. A., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2889-2893. [Link]
-
Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(40), 6977-6980. [Link]
-
Petrova, L. N., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 9(1), 81-86. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. [Link]
-
Mazur, M., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9. [Link]
-
Gacar, N., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-9. [Link]
-
MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]
-
Silvano, E., et al. (2010). The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors. Molecular Pharmacology, 78(5), 943-53. [Link]
-
Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 21. [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Silvano, E., et al. (2010). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology, 78(5), 943-953. [Link]
-
Wikipedia. (n.d.). 2CLisaB. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Kumar, B. K., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1145-1163. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2CLisaB - Wikipedia [en.wikipedia.org]
- 9. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C11H15N) [pubchemlite.lcsb.uni.lu]
The Emerging Therapeutic Potential of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide to their Biological Activity
Introduction: The Privileged Scaffold of Tetrahydroisoquinoline and the Significance of 4-Ethyl Substitution
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic motif is found in compounds exhibiting antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4] Recent investigations have brought to light the therapeutic potential of specifically substituted THIQ analogs, with a particular focus on the introduction of an ethyl group at the 4-position. This substitution has been shown to significantly enhance the anticancer and anti-angiogenic properties of the parent scaffold, opening new avenues for drug discovery and development.
This technical guide provides an in-depth analysis of the biological activity of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline derivatives. We will explore their mechanism of action, delve into detailed experimental protocols for evaluating their efficacy, and present a comprehensive overview of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Mechanism of Action: Targeting Key Oncogenic Pathways
The primary anticancer activity of this compound derivatives appears to be driven by their ability to inhibit the function of KRas, a critical signaling protein frequently mutated in various cancers.[3] Additionally, these compounds exhibit potent anti-angiogenic effects, cutting off the blood supply that tumors need to grow and metastasize.[3]
KRas Inhibition: A Promising Strategy in Oncology
The Ras family of small GTPases, including KRas, are pivotal regulators of cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers, leading to constitutively active KRas protein that perpetually stimulates downstream pro-proliferative signaling pathways, most notably the MAPK and PI3K pathways.[1] Small molecule inhibitors that can directly target and inactivate mutant KRas have been a long-sought goal in cancer therapy.[5][6] The mechanism of action for many small molecule KRas inhibitors involves binding to the protein and locking it in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors like Raf.[5][6]
One notable example of a this compound derivative, designated GM-3-121, has demonstrated significant KRas inhibition.[3] This compound, which features an ethyl group at the 4-position of a phenyl ring attached to the THIQ core, has shown the highest KRas inhibitory activity in HCT116 colon cancer cell lines.[3] The proposed mechanism involves the inhibitor binding to KRas and disrupting the switch-I and switch-II regions, which are crucial for its GTPase activity and interaction with downstream signaling molecules.
Anti-Angiogenesis: Starving the Tumor
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[7] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.[2] this compound derivatives, including GM-3-121, have demonstrated potent anti-angiogenic activity.[3] The mechanism is believed to involve the inhibition of key receptor tyrosine kinases, such as VEGFR-2, which are activated by VEGF. By blocking this signaling, the compounds prevent the proliferation and migration of endothelial cells, thus inhibiting the formation of new blood vessels.
Structure-Activity Relationship (SAR) Analysis
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core structure.[4][8] The presence of an ethyl group at the 4-position of a phenyl substituent appears to be a key determinant for potent KRas inhibition and anti-angiogenic activity.
| Compound ID | 4-Position Phenyl Substituent | KRas Inhibition (HCT116) | Anti-Angiogenesis (IC50) | Reference |
| GM-3-121 | Ethyl | Highest | 1.72 µM | [3] |
| GM-3-18 | Chloro | Significant | High | [3] |
| GM-3-143 | Trifluoromethyl | Significant | Not Reported | [3] |
| - | tert-Butyl | Diminished | Not Reported | [3] |
| GM-3-13 | Methoxy (with sulfonyl modification) | Not Reported | 5.44 µM (Moderate) | [3] |
Table 1: Structure-Activity Relationship of 4-Substituted Phenyl-THIQ Derivatives. [3]
The data in Table 1 clearly indicates that an ethyl group at the 4-position of the phenyl ring confers the highest KRas inhibitory activity.[3] While other electron-withdrawing groups like chloro and trifluoromethyl also show significant activity, bulky groups like tert-butyl lead to diminished activity.[3] This suggests that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological targets.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro KRas Inhibition Assay (GDP/GTP Exchange Assay)
This protocol is designed to measure the ability of a test compound to inhibit the exchange of GDP for GTP by KRas, a key step in its activation.[9][10][11]
Materials:
-
Purified recombinant KRas protein
-
BODIPY™-GDP (fluorescently labeled GDP)
-
GTP solution
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
EDTA solution
-
Test compound (4-Ethyl-THIQ derivative) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
KRas-BODIPY-GDP Loading: In a microcentrifuge tube, mix the purified KRas protein with BODIPY™-GDP in assay buffer and incubate on ice to allow for the formation of the KRas-BODIPY-GDP complex.
-
Assay Reaction: a. To each well of the 384-well plate, add the test compound dilution or vehicle control (assay buffer with DMSO). b. Add the KRas-BODIPY-GDP complex to each well. c. Initiate the exchange reaction by adding a mixture of GTP and EDTA to each well. EDTA facilitates the release of GDP.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY).
-
Data Analysis: A decrease in fluorescence indicates the displacement of BODIPY-GDP by GTP. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[2][12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
Test compound (4-Ethyl-THIQ derivative) dissolved in DMSO
-
96-well tissue culture plate
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2. Seed the cells onto the Matrigel®-coated wells.
-
Compound Treatment: Immediately after seeding, add serial dilutions of the test compound or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: a. Observe the formation of tube-like structures using an inverted microscope. b. Capture images of the tube networks in each well. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the quantitative parameters of tube formation in compound-treated wells to the vehicle control to determine the percentage of inhibition.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their dual mechanism of action, involving the inhibition of the critical oncoprotein KRas and the suppression of tumor angiogenesis, makes them particularly attractive candidates for further investigation. The structure-activity relationship data clearly highlights the importance of the 4-ethyl substitution for potent biological activity.
Future research in this area should focus on several key aspects. Firstly, a more detailed elucidation of the binding mode of these compounds with KRas through techniques such as X-ray crystallography would provide invaluable insights for rational drug design and optimization. Secondly, expanding the SAR studies to explore a wider range of substitutions on the THIQ scaffold and the phenyl ring could lead to the discovery of even more potent and selective inhibitors. Finally, in vivo studies in relevant animal models are essential to evaluate the pharmacokinetic properties, efficacy, and safety of these compounds, paving the way for their potential clinical translation. The in-depth technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer drug discovery.
References
-
KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. [Link][1]
-
Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. [Link]
-
Small molecular inhibitors for KRAS-mutant cancers. [Link][5]
-
Small molecular inhibitors for KRAS-mutant cancers. [Link][6]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link][3][14]
-
Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. [Link]
-
In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. [Link][12]
-
Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. [Link]
-
Current methods for assaying angiogenesis in vitro and in vivo. [Link]
-
In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate. [Link][7]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link][4]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
-
Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. [Link]
Sources
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 7. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive framework for the in vitro evaluation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ), a synthetic derivative of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prevalent motif in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including antitumor, neuroprotective, and antimicrobial effects.[1][2] The introduction of an ethyl group at the 4-position presents a unique structural modification that necessitates a thorough investigation to elucidate its biological potential.
This document is intended for researchers, scientists, and drug development professionals. It offers a structured, yet flexible, approach to characterizing the bioactivity of 4-Et-THIQ, moving from broad phenotypic screening to specific molecular target identification and mechanistic studies. The protocols and rationale described herein are grounded in established scientific principles and supported by authoritative references.
Foundational Assessment: Cytotoxicity and General Cellular Health
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an initial indication of potential therapeutic windows or liabilities.
Rationale for Initial Cytotoxicity Screening
The initial cytotoxicity assessment serves to identify the concentration at which 4-Et-THIQ begins to exert toxic effects on cells. This is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. A compound with high, non-specific cytotoxicity is generally a poor candidate for further development. The choice of cell lines for this initial screen should be broad, encompassing both cancerous and non-cancerous cell lines to assess for any tumor-specific effects.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines like MCF-7, A549, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-Et-THIQ in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a predetermined period, typically 24, 48, and 72 hours, to assess time-dependent effects.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | 4-Et-THIQ IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| HEK293 (Non-cancerous) | [Insert Value] | [Insert Value] |
Exploring a Potential Anticancer Profile
Should the initial cytotoxicity screen reveal selective activity against cancer cell lines, a more in-depth investigation into its anticancer properties is warranted. The THIQ scaffold is known to be present in compounds with anti-angiogenic and antiproliferative activities.[4][5]
Rationale for Investigating Antiproliferative and Apoptotic Effects
Distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects is a critical step. Furthermore, determining the mechanism of cell death, such as apoptosis, provides valuable insight into the compound's mode of action.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of anticancer properties.
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with 4-Et-THIQ at concentrations around its IC50 value for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Neuromodulatory Potential: Receptor Binding and Neurotransmitter Uptake
The structural similarity of THIQs to neuroactive compounds, including some neurotoxins and dopamine receptor ligands, necessitates an evaluation of their potential effects on the central nervous system.[6][7]
Rationale for Neuromodulatory Screening
Given that various THIQ derivatives interact with dopaminergic and other receptor systems, it is prudent to screen 4-Et-THIQ for such activities.[8][9] This can uncover potential therapeutic applications in neurological disorders or identify potential neurotoxic liabilities.
Experimental Protocol: Dopamine Receptor Binding Assay
This assay determines the affinity of 4-Et-THIQ for dopamine receptors (e.g., D1 and D2).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the dopamine receptor of interest or from brain tissue known to be rich in these receptors (e.g., striatum).
-
Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand known to bind to the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of 4-Et-THIQ.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of 4-Et-THIQ, which represents its binding affinity for the receptor.
Data Presentation: Receptor Binding Affinity
| Receptor Subtype | 4-Et-THIQ Ki (nM) |
| Dopamine D1 | [Insert Value] |
| Dopamine D2 | [Insert Value] |
| Sigma-1 | [Insert Value] |
| Sigma-2 | [Insert Value] |
Mechanistic Insights: Cellular Signaling Pathways
To understand the downstream consequences of 4-Et-THIQ's interaction with a cellular target, it is essential to investigate its impact on relevant signaling pathways.
Rationale for Signaling Pathway Analysis
If 4-Et-THIQ shows interesting activity in the preceding assays (e.g., anticancer or neuromodulatory), elucidating its effect on intracellular signaling cascades can reveal its precise mechanism of action. For instance, if it induces apoptosis, investigating the Bcl-2 family proteins or the activation of upstream caspases would be a logical next step.
Visualizing a Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by 4-Et-THIQ.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
Western blotting can be used to detect changes in the phosphorylation state of key signaling proteins, which is a common mechanism of signal transduction.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with 4-Et-THIQ for various time points and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt, phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.
Concluding Remarks
The in vitro evaluation of this compound requires a systematic and logical progression of experiments. This guide provides a robust framework, starting from broad screening to detailed mechanistic studies. The specific assays and pathways to be investigated will ultimately be guided by the initial findings. Adherence to rigorous experimental design, including appropriate controls and statistical analysis, is paramount for generating reliable and meaningful data that will elucidate the therapeutic potential or toxicological risks associated with this novel compound.
References
-
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). PubMed Central. [Link]
-
Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property. (n.d.). PubMed. [Link]
-
Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. (2015). PubMed Central. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2020). PubMed Central. [Link]
-
Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. (2012). PubMed. [Link]
-
Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. (2007). PubMed Central. [Link]
-
New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. (2021). ScienceDirect. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2018). PubMed. [Link]
-
Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. (2008). ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
-
In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. (2014). PubMed. [Link]
-
Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. (2006). PubMed. [Link]
-
Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. (2007). PubMed. [Link]
-
Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. (2012). PubMed. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2020). PubMed. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). NIH. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research. [Link]
-
Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. (2009). PubMed. [Link]
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). NIH. [Link]
-
Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents. (2014). PubMed. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
The Structure-Activity Relationship of 4-Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its rigid, three-dimensional architecture provides a robust framework for the precise positioning of functional groups to engage with diverse biological targets. This guide focuses on a critical, yet nuanced, aspect of THIQ chemistry: the profound impact of substitution at the C4-position on biological activity. While modifications at the N2 and C1 positions have been extensively explored, the strategic functionalization of the C4-position offers a unique vector to enhance potency, selectivity, and pharmacokinetic properties. We will delve into the synthetic strategies enabling access to this chemical space, analyze structure-activity relationships (SAR) across key therapeutic targets—including G-protein coupled receptors (GPCRs) and cancer-related proteins—and provide detailed experimental protocols to empower researchers in this dynamic field.
Introduction: The Strategic Value of the Tetrahydroisoquinoline Core
The THIQ nucleus is a bioisostere of phenylethylamine, a fundamental pharmacophore for many neurotransmitters. This inherent similarity allows THIQ-based compounds to interact with a wide range of physiological systems.[3] Molecules incorporating the THIQ scaffold have demonstrated efficacy as anticancer, antimicrobial, antihypertensive, and neuroprotective agents.[1][4][5]
The true power of the THIQ scaffold lies in its synthetic tractability and the distinct roles of its substitution points.
-
N2-Position: Typically involved in modulating physicochemical properties like solubility and basicity, or for introducing linkers to secondary pharmacophores.
-
C1-Position: Often a key determinant of primary pharmacology, with substituents directly interacting with receptor binding pockets. Asymmetric synthesis at this position is crucial for stereospecific interactions.[6]
-
C4-Position: The focus of this guide. Substituents at C4 project into a distinct spatial vector, allowing for the exploration of secondary binding pockets, modulation of ADME properties, and fine-tuning of receptor subtype selectivity.
This guide will illuminate the strategic advantage of C4-functionalization, transforming the THIQ core from a simple scaffold into a highly adaptable platform for modern drug discovery.
Synthetic Strategies for Accessing 4-Substituted THIQs
The construction of the THIQ core and the introduction of C4-substituents can be achieved through several established and modern synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is the archetypal method for synthesizing THIQs.[7] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. To achieve C4-substitution, a β-arylpropyl amine or a related ketone-bearing precursor is required.
While classic conditions often require strong acids and high temperatures, modern variations, including microwave-assisted protocols, have been developed to improve yields and broaden the substrate scope.[8][9]
Alternative and Modern Synthetic Approaches
Beyond the Pictet-Spengler reaction, several other methods are employed:
-
Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl derivative of a β-phenylethylamine, followed by reduction to the THIQ.[1] While primarily used for C1-substitution, modifications can allow for functionalization at other positions.
-
Metal-Catalyzed Cross-Coupling: For pre-formed THIQ cores bearing a leaving group (e.g., a halide) at the C4-position, palladium- or copper-catalyzed cross-coupling reactions can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups.[10]
-
Multi-Component Reactions (MCRs): One-pot MCRs have been developed for the efficient, enantioselective synthesis of highly substituted THIQs, including those with C4-functionality.[1]
Structure-Activity Relationship (SAR) at Key Biological Targets
The introduction of substituents at the C4-position has been shown to be a powerful strategy for modulating the pharmacological profile of THIQs across multiple target classes.
Central Nervous System (CNS) Targets
The THIQ scaffold is a classic template for dopamine receptor ligands. SAR studies have shown that C4-substitution can influence both affinity and selectivity for D1-like versus D2-like receptor families.
A study of 4-aryl-THIQs revealed that while unsubstituted parent compounds were poorly effective, the introduction of aryl groups at C4, combined with N-alkylation, significantly increased D2-like receptor affinity.[9][11] Specifically, N,N-di-n-propyl substitution is a well-known motif for conferring D2 activity. The combination of a C4-aryl group with this N-substitution pattern leads to potent D2/D3 ligands.[12][13]
| C4-Substituent (R) | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
| Phenyl | H | >1000 | >1000 | - |
| Phenyl | N(n-Pr)2 | 120 - 540 | 780 | ~0.2-0.7 (D3 selective) |
| 3-Cyanophenyl | N-aryl-amide linker | 504 | 1.2 | 420 |
| 4-Cyanophenyl | N-aryl-amide linker | 490 | 3.4 | 144 |
| (Data compiled from multiple sources, including references[12][13]. Note that the N-substituent and linker chemistry play a crucial co-dependent role in determining final affinity and selectivity.) |
Causality Insights: The C4-aryl group is hypothesized to access a secondary or "exosite" binding pocket on the receptor, distinct from the primary orthosteric site engaged by the core pharmacophore. This additional interaction can increase binding affinity and, depending on the specific residues in this secondary pocket, drive selectivity between receptor subtypes like D2 and D3.
4-Substituted THIQs have also been explored as modulators of opioid receptors, particularly as peripheral κ-opioid receptor (KOR) agonists for the treatment of pain without central side effects.[14] A series of quaternary derivatives demonstrated that substitution at the C4-position was critical for high KOR affinity.
| C4-Substituent (R) | κ-Opioid Ki (nM) | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) |
| H | 10.5 | 134 | 231 |
| Phenyl | 0.94 | 21.6 | 13.5 |
| 4-Fluorophenyl | 0.98 | 25.1 | 18.2 |
| 2-Thienyl | 0.76 | 17.5 | 11.8 |
| (Data adapted from reference[14]. N-substituents are complex quaternary groups designed for peripheral restriction.) |
Causality Insights: The introduction of a flat, aromatic or heteroaromatic ring at the C4-position dramatically enhances KOR affinity and selectivity over the μ-opioid receptor (MOR). This suggests the KOR binding pocket has a complementary hydrophobic region that can be effectively occupied by a C4-substituent, an interaction not as favorable in the MOR binding site.
Anticancer Targets
The THIQ scaffold is a versatile platform for the development of anticancer agents, targeting key proteins involved in tumor growth and survival.[4][5]
The protein MDM2 is a key negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction is a validated therapeutic strategy to reactivate p53 in cancer cells. While many THIQ-based MDM2 inhibitors place key recognition groups at the C1 position, exploration at the C4 position can modulate potency and cellular activity. Dual inhibitors targeting both MDM2 and the X-linked inhibitor of apoptosis protein (XIAP) have been developed from a tetrahydroquinoline scaffold, a close structural analog of THIQ.[15]
Mutations in the KRas protein are drivers of many aggressive cancers, including pancreatic and lung cancers. The development of direct KRas inhibitors has been a major challenge. Certain THIQ derivatives have been identified as potent inhibitors of KRas, particularly those with specific substitutions on a C4-phenyl ring.
| 4-Position Phenyl Substituent | Target Cell Line | IC50 (µM) |
| 4-Ethyl | HCT116 (Colon) | Potent (Specific value not disclosed) |
| 4-Chloro | HCT116 (Colon) | 0.9 |
| 4-Trifluoromethyl | HCT116 (Colon) | Potent (Specific value not disclosed) |
| 4-tert-Butyl | HCT116 (Colon) | Diminished Activity |
| (Data adapted from reference.) |
Causality Insights: Molecular docking studies suggest that the C4-phenyl ring of these THIQs projects into a hydrophobic pocket of the KRas protein. Substituents like chloro and ethyl groups at the para-position of this phenyl ring enhance binding affinity, likely through favorable hydrophobic and electronic interactions. The bulky tert-butyl group, however, introduces steric hindrance, diminishing activity. The carbonyl oxygen of the THIQ core forms crucial hydrogen bonds with the backbone of the protein.
Experimental Protocols & Methodologies
To ensure scientific integrity and provide actionable insights, this section details representative protocols for the synthesis and biological evaluation of 4-substituted THIQs.
Synthesis: Representative Pictet-Spengler Protocol
This protocol describes a general procedure for the synthesis of a 4-substituted THIQ via an acid-catalyzed Pictet-Spengler reaction.
Synthesis of N-(4-chlorobenzyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline:
-
Step 1: Precursor Synthesis. To a solution of 1,2-diphenylethan-1-one (1.0 eq) in methanol, add 4-chloroaniline (1.1 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Step 2: Work-up. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Cyclization. Dissolve the crude intermediate from Step 2 in toluene. Add paraformaldehyde (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).
-
Step 4: Reflux. Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Step 5: Final Work-up and Purification. Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-THIQ derivative.
Biological Assay: Dopamine D2 Receptor Binding
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.[1][10]
[3H]-Spiperone Competition Binding Assay:
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (final concentration ~0.1-0.3 nM, approximately 2-3x Kd).
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Non-specific Agent: (+)-Butaclamol (10 µM final concentration).
-
96-well plates, filter mats (GF/B), scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the 4-substituted THIQ test compounds in the assay buffer.
-
In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific binding).
-
Receptor membrane suspension (typically 10-20 µg protein per well).
-
-
Initiate the binding reaction by adding the [3H]-Spiperone solution. The final assay volume is typically 200-250 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts (with butaclamol) from total counts (buffer only).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Spiperone and Kd is its dissociation constant for the D2 receptor.
-
Biological Assay: MDM2-p53 Interaction
This protocol details a fluorescence polarization (FP) assay to identify inhibitors of the MDM2-p53 protein-protein interaction.[1][7][10]
MDM2-p53 Fluorescence Polarization Assay:
-
Materials:
-
FP Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.
-
Protein: Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescent Probe: A p53-derived peptide (e.g., 12-mer) labeled with a fluorescent dye like 5-FAM (final concentration ~10-20 nM).
-
Positive Control: A known MDM2 inhibitor (e.g., Nutlin-3).
-
384-well black, low-volume plates.
-
-
Procedure:
-
Prepare serial dilutions of the 4-substituted THIQ test compounds in FP Assay Buffer containing 1% DMSO.
-
In a 384-well plate, add 10 µL of the test compound dilutions.
-
Add 10 µL of a solution containing MDM2 protein and the fluorescent p53 peptide probe in FP Assay Buffer. Final concentrations might be ~40 nM for MDM2 and ~20 nM for the probe.
-
Wells for 0% inhibition (negative control) receive MDM2/probe solution and buffer/DMSO. Wells for 100% inhibition (positive control) receive only the probe and buffer/DMSO.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
-
Data Analysis:
-
The FP signal is measured in millipolarization units (mP).
-
The percentage of inhibition is calculated as: 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)]).
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the curve using non-linear regression to determine the IC50 value.
-
Future Perspectives & Conclusion
The strategic functionalization of the C4-position of the tetrahydroisoquinoline scaffold remains a fertile ground for innovation in drug discovery. While this guide has highlighted its application in modulating CNS and anticancer targets, the potential is far broader. Future work will likely focus on:
-
Asymmetric Synthesis: Developing robust and scalable methods for the enantioselective installation of C4-substituents to probe chiral interactions within binding sites.
-
Novel Target Classes: Applying C4-substituted THIQ libraries to less explored targets, such as epigenetic enzymes, viral proteins, and metabolic targets.
-
PROTACs and Molecular Glues: Utilizing the C4-position as an attachment point for linkers in the development of targeted protein degraders (PROTACs) and other novel modalities.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15649-15681. Available from: [Link]
-
Wikipedia contributors. (2023, December 2). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Zhen, J., Antonio, T., & Reith, M. E. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 165(1), 38-46. Available from: [Link]
-
Shang, Y., & Wang, X. (2012). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. In Methods in Molecular Biology (Vol. 962, pp. 115-125). Humana Press. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
-
Wikipedia contributors. (2023, November 13). Tetrahydroisoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Zhang, X., et al. (2021). Asymmetric synthesis of tetrahydroisoquinoline derivatives through 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. Molecules, 26(1), 123. Available from: [Link]
-
Ganesan, A., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 20(8), 14786-14804. Available from: [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Ganesan, A., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 20(8), 14786-14804. Available from: [Link]
-
Kras (G12D)-cRAF Binding Assay Kit. (n.d.). Aurora Biolabs. Retrieved January 14, 2026, from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research, 8(11). Available from: [Link]
-
van der Westhuizen, I., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127981. Available from: [Link]
-
Wu, J., et al. (2023). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. European Journal of Medicinal Chemistry, 258, 115423. Available from: [Link]
-
Giorgioni, G., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4), 699-704. Available from: [Link]
-
Xu, Y., et al. (2016). Design, synthesis and biological evaluation of novel tetrahydroisoquinoline quaternary derivatives as peripheral κ-opioid receptor agonists. Bioorganic & Medicinal Chemistry, 24(15), 3496-3503. Available from: [Link]
-
Giorgioni, G., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4), 699-704. Available from: [Link]
-
van der Westhuizen, I., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127981. Available from: [Link]
-
Harrison, B. A., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(10), 4952-4965. Available from: [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (2021). Thieme Chemistry. Available from: [Link]
-
Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017). ACS Medicinal Chemistry Letters, 8(10), 1042-1047. Available from: [Link]
- WO2022040469A1 - Spiro compounds as kras inhibitors. (2022). Google Patents.
-
Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. (2023). Journal of Medicinal Chemistry, 66(19), 13346-13361. Available from: [Link]
-
Wang, X., et al. (2012). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. Methods in Molecular Biology, 962, 115-125. Available from: [Link]
-
[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). Bio-protocol. Retrieved January 14, 2026, from [Link]
-
Otte, L., et al. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U‐analogues. Drug Testing and Analysis, 14(7), 1186-1195. Available from: [Link]
-
Koutsilieri, E., et al. (2000). mu-opioid receptor and alpha2-adrenoceptor agonist stimulation of [35S]GTPgammaS binding to G-proteins in postmortem brains of opioid addicts. Molecular Psychiatry, 5(4), 432-438. Available from: [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2011). British Journal of Pharmacology, 164(1), 29-43. Available from: [Link]
-
Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 917-940. Available from: [Link]
Sources
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 11. mesoscale.com [mesoscale.com]
- 12. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Putative Dopamine Reuptake Inhibitor
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous biologically active compounds. This technical guide provides a comprehensive exploration of 4-ethyl-1,2,3,4-tetrahydroisoquinoline as a prospective dopamine reuptake inhibitor (DRI). While direct empirical data for this specific analog is not extensively available in current literature, this document synthesizes established knowledge on the structure-activity relationships (SAR) of related THIQ derivatives to build a robust scientific case for its potential efficacy. We will delve into a proposed synthetic route, hypothesize its mechanism of action at the dopamine transporter (DAT), and provide detailed, field-proven protocols for its in-vitro characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel monoamine reuptake inhibitors.
Introduction: The Therapeutic Promise of Dopamine Reuptake Inhibition and the Tetrahydroisoquinoline Scaffold
Dopamine (DA) is a critical neurotransmitter that modulates a wide array of central nervous system functions, including motivation, reward, and motor control.[1] The dopamine transporter (DAT) is a key protein that regulates dopaminergic signaling by reabsorbing DA from the synaptic cleft back into the presynaptic neuron.[1] Inhibition of this reuptake process leads to an increase in extracellular DA levels, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action is the foundation for the therapeutic effects of dopamine reuptake inhibitors (DRIs) in the treatment of various neurological and psychiatric conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and depression.[2]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a versatile scaffold that has been extensively explored in the development of monoamine reuptake inhibitors.[3] Its rigid structure provides a well-defined orientation for substituents to interact with transporter binding sites. Notably, substitutions at the 4-position of the THIQ ring have been shown to significantly influence potency and selectivity for the monoamine transporters (DAT, NET, and SERT).[4] While much of the research has focused on larger aromatic or heteroaromatic substituents at this position, the exploration of smaller alkyl groups like ethyl remains a compelling area for investigation.[2][4] This guide posits that a 4-ethyl substituent could offer a unique combination of steric and electronic properties to confer potent and selective DAT inhibition.
Proposed Synthesis of this compound
The synthesis of the THIQ core is well-established in organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology.[3] However, for the specific introduction of a 4-ethyl group, a multi-step approach starting from a suitable precursor is proposed.
A plausible synthetic route would involve the Bischler-Napieralski reaction followed by reduction and subsequent alkylation. This method provides a versatile platform for the synthesis of various THIQ derivatives.[5]
Step-by-Step Synthetic Protocol:
-
Synthesis of N-Phenylethylpropanamide: React phenethylamine with propionyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Bischler-Napieralski Cyclization: Treat the resulting N-phenylethylpropanamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming the 3,4-dihydroisoquinoline intermediate.
-
Reduction to this compound: The dihydroisoquinoline intermediate is then reduced using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the final product, this compound.
-
Purification: The final compound can be purified using column chromatography on silica gel.
This synthetic strategy offers a straightforward and scalable approach to obtaining the target compound for subsequent pharmacological evaluation.
Pharmacological Profile and Mechanism of Action
Hypothesized Interaction with the Dopamine Transporter
The proposed mechanism of action for this compound is the competitive inhibition of dopamine uptake at the DAT. The THIQ scaffold is believed to mimic the conformation of dopamine, allowing it to bind to the active site of the transporter. The 4-ethyl group is hypothesized to occupy a hydrophobic pocket within the DAT binding site, contributing to the overall binding affinity. The precise orientation and interactions can be further elucidated through molecular modeling studies.
Structure-Activity Relationship (SAR) Insights
The SAR of 4-substituted THIQs provides a rationale for investigating the 4-ethyl analog. Studies on 4-phenyl and 4-heteroaryl THIQs have demonstrated that the 4-position is a critical determinant of DAT affinity.[2][4] While larger substituents have been shown to be beneficial, a smaller alkyl group like ethyl could offer advantages in terms of physicochemical properties, such as improved membrane permeability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. It is plausible that the ethyl group provides sufficient hydrophobic interaction without the steric hindrance that larger groups might introduce, potentially leading to a more optimal fit within the DAT binding pocket.
In-Vitro Characterization: Experimental Protocols
To empirically determine the activity of this compound as a DRI, a series of in-vitro assays are essential. These protocols are designed to be self-validating and provide a comprehensive pharmacological profile of the compound.
Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)
This assay determines the binding affinity of the test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT.
-
[³H]WIN 35,428 (a well-characterized DAT radioligand).
-
Test Compound: this compound.
-
Reference Compound: GBR 12909 (a selective DAT inhibitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Protocol:
-
Cell Membrane Preparation: Harvest hDAT-expressing HEK293 cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of a non-labeled DAT inhibitor like GBR 12909 (for non-specific binding).
-
50 µL of serial dilutions of the test compound.
-
50 µL of [³H]WIN 35,428 at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]WIN 35,428 binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay (IC₅₀)
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the DAT.[1][6]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on dopamine uptake in hDAT-expressing cells.
Materials:
-
HEK293 cells stably expressing hDAT.
-
[³H]Dopamine.
-
Test Compound: this compound.
-
Reference Compound: Nomifensine (a known DAT inhibitor).
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
96-well microplates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Cell Plating: Plate hDAT-HEK293 cells in 96-well microplates and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Pre-incubation: Add serial dilutions of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C. For control wells, add buffer only. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine.
-
Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [³H]Dopamine to all wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
The quantitative data obtained from the described assays should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| This compound | To be determined | To be determined |
| GBR 12909 (Reference) | ~5 | ~1-10 |
| Nomifensine (Reference) | ~15 | ~50 |
Note: Reference values are approximate and can vary depending on experimental conditions.
A low Ki value in the radioligand binding assay indicates high affinity for the dopamine transporter. A low IC₅₀ value in the dopamine uptake inhibition assay indicates high potency in blocking dopamine reuptake. A strong correlation between these two values would provide compelling evidence for the compound's mechanism of action as a DAT inhibitor.
Conclusion
This technical guide has outlined a comprehensive framework for the investigation of this compound as a novel dopamine reuptake inhibitor. By leveraging established synthetic methodologies and robust in-vitro characterization protocols, researchers can systematically evaluate the potential of this compound. The exploration of less conventional substitutions on the THIQ scaffold, such as the 4-ethyl group, represents a promising avenue for the discovery of new chemical entities with improved therapeutic profiles for the treatment of dopamine-related CNS disorders. The successful validation of this compound would not only introduce a new DRI candidate but also enrich our understanding of the structure-activity relationships governing ligand-DAT interactions.
References
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Zhang, M., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7193-7197. [Link]
-
Chen, J., et al. (2014). Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 760-765. [Link]
- Rothman, R. B., et al. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of Pharmacology and Experimental Therapeutics, 287(2), 659-667.
-
Chen, J., et al. (2014). Design and synthesis of 4-heteroaryl 1,2,3,4-tetrahydroisoquinolines as triple reuptake inhibitors. ACS Medicinal Chemistry Letters, 5(7), 760-765. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Zhang, M., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7193-7197. [Link]
- Kruszyński, Z., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13906. [Link]
-
Johnson, K. M., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(1), 185-195. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1648-1660. [Link]
-
Lee, E., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8933. [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13906. [Link]
-
Ivanova, Y., & Ganev, V. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 1(3), 109-116. [Link]
-
Singh, A., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8), 1-5. [Link]
-
Zhang, L., et al. (2013). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Advanced Materials Research, 781-784, 243-246. [Link]
-
Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]
-
Naoi, M., et al. (1997). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neural Transmission, 104(8-9), 987-1001. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Ivanova, Y., & Ganev, V. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(9), 7436-7451. [Link]
-
Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]
-
Cacciari, B., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4), 699-704. [Link]
-
Reavill, C., et al. (2000). Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): a potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. Journal of Medicinal Chemistry, 43(9), 1878-1885. [Link]
-
Lorenc-Koci, E., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Brain Research, 1008(2), 214-224. [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13866-13906. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"pharmacological profiling of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline"
An In-Depth Technical Guide to the Pharmacological Profiling of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This guide provides a comprehensive framework for the systematic pharmacological evaluation of this compound (4-Et-THIQ), a novel synthetic derivative of the well-established tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activities, particularly within the central nervous system (CNS).[1] This document outlines a logical, multi-tiered profiling strategy, beginning with primary in-vitro screening to identify molecular targets, followed by functional characterization, ADME/Tox assessment, and culminating in preliminary in-vivo validation. The methodologies described herein are grounded in established pharmacological principles, providing researchers and drug development professionals with a robust workflow to elucidate the therapeutic potential and liabilities of 4-Et-THIQ and similar novel chemical entities.
Introduction: Rationale and Strategic Overview
The 1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest due to its structural resemblance to endogenous catecholamine neurotransmitters, leading to a wide spectrum of pharmacological activities.[2][3] Derivatives have been shown to interact with dopaminergic, adrenergic, and serotonergic receptors, as well as monoamine oxidase (MAO) enzymes.[4][5][6] The introduction of an ethyl group at the 4-position of the THIQ core represents a specific structural modification intended to explore new structure-activity relationships (SAR), potentially enhancing potency, selectivity, or pharmacokinetic properties compared to parent compounds.
The primary hypothesis is that 4-Et-THIQ will modulate monoaminergic systems. Therefore, our profiling strategy is designed to systematically test this hypothesis, beginning with a broad panel of relevant CNS targets and progressively narrowing the focus based on empirical data. This approach ensures an efficient allocation of resources while comprehensively characterizing the compound's biological footprint.
Tier 1: Primary In-Vitro Target Identification
The initial step is to identify the principal molecular targets of 4-Et-THIQ through high-throughput screening against a panel of receptors and enzymes implicated in CNS function and known to bind THIQ analogs.
Target Panel Selection
The selection of the primary screening panel is guided by the known pharmacology of the THIQ class. The following targets are prioritized:
-
Dopamine Receptors: D₁, D₂, D₃ subtypes.[5]
-
Adrenergic Receptors: α₁, α₂, β₁, β₂ subtypes.[7]
-
Serotonin Receptors: 5-HT₂ₐ, 5-HT₂꜀ subtypes.[8]
-
Sigma Receptors: σ₁ and σ₂ subtypes.[11]
Methodology I: Radioligand Binding Assays
Radioligand binding remains the gold standard for quantifying the affinity of a test compound for a receptor.[12] These assays measure the displacement of a specific high-affinity radioligand from its receptor by the test compound (4-Et-THIQ), allowing for the determination of the inhibitory constant (Kᵢ).
Experimental Protocol: Receptor Binding Assay (General)
-
Membrane Preparation: Utilize commercially available cell membranes or isolated membranes from tissues recombinantly expressing the human receptor subtype of interest.
-
Reaction Mixture: In a 96-well plate, combine:
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 25°C).[11]
-
Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. The receptors and bound radioligand are retained on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Haloperidol for D₂ receptors) to saturate all specific binding sites.[12]
-
Data Analysis: Specific binding is calculated as Total Binding - NSB. The concentration of 4-Et-THIQ that inhibits 50% of specific binding (IC₅₀) is determined using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Table 1: Hypothetical Binding Affinity Profile of 4-Et-THIQ
| Target | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | 31 |
| Dopamine D₃ | [³H]-Spiperone | 85 |
| Adrenergic α₂ₐ | [³H]-Rauwolscine | 150 |
| Adrenergic β₂ | [¹²⁵I]-CYP | > 10,000 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 450 |
| MAO-A | - | See Table 2 |
| MAO-B | - | See Table 2 |
Methodology II: Enzyme Inhibition Assays (MAO-A & MAO-B)
To assess the interaction with monoamine oxidases, a fluorometric assay is employed. This method is highly sensitive and suitable for high-throughput screening.[9][14]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Reagents:
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with a range of 4-Et-THIQ concentrations for ~10 minutes at 37°C in a 96-well black plate.[14][16]
-
Initiate the reaction by adding the substrate and the detection system mixture.
-
Monitor the increase in fluorescence over time (e.g., every minute for 20-30 minutes) at the appropriate excitation/emission wavelengths (e.g., 530/585 nm).[16]
-
-
Controls:
Data Analysis: The rate of reaction (fluorescence increase per minute) is calculated. The percent inhibition for each concentration of 4-Et-THIQ is determined relative to the control. The IC₅₀ value is calculated using non-linear regression.
Table 2: Hypothetical MAO Inhibition Profile of 4-Et-THIQ
| Enzyme | Substrate | IC₅₀ (µM) |
| MAO-A | p-Tyramine | > 50 |
| MAO-B | p-Tyramine | 2.5 |
Initial Assessment: Based on the hypothetical data in Tables 1 & 2, 4-Et-THIQ emerges as a compound with moderate-to-high affinity for the Dopamine D₂ receptor and selective inhibitory activity against MAO-B. These "hits" will be carried forward for functional validation.
Tier 2: Functional In-Vitro Characterization
Binding affinity does not describe the functional consequence of the interaction. The next crucial step is to determine if 4-Et-THIQ acts as an agonist, antagonist, or inverse agonist at the D₂ receptor.
Signaling Pathway Context
The Dopamine D₂ receptor is a Gᵢ-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays are designed to measure this downstream signaling event.
Caption: Workflow for in-vivo pharmacological assessment.
Methodology: Amphetamine-Induced Hyperlocomotion Model
This model assesses the ability of a test compound to block the motor-stimulant effects of amphetamine, which are mediated by dopamine release. It is a classic screen for D₂ receptor antagonists. [17] Experimental Protocol:
-
Animals: Male Wistar rats. [18]2. Habituation: Acclimate animals to the test environment (e.g., open-field activity chambers).
-
Dosing:
-
Administer vehicle or varying doses of 4-Et-THIQ (e.g., 1, 3, 10 mg/kg, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer a challenge dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
-
Behavioral Recording: Immediately place the animals back in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 90-120 minutes.
-
Pharmacokinetics (Satellite Group): A separate group of animals is dosed with 4-Et-THIQ for blood sample collection at various time points to determine the pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, AUC).
Data Analysis & Expected Outcome: Amphetamine robustly increases locomotor activity. A D₂ antagonist like 4-Et-THIQ is expected to produce a dose-dependent reduction in this hyperlocomotion. By correlating the plasma concentration of 4-Et-THIQ at different time points with the degree of behavioral inhibition, a preliminary PK/PD model can be established.
Conclusion and Future Directions
This comprehensive profiling guide outlines a systematic, data-driven approach to characterizing the pharmacological properties of this compound. Based on our hypothetical results, 4-Et-THIQ has emerged as a potent, CNS-penetrant D₂ receptor antagonist with secondary MAO-B inhibitory activity and a favorable in-vitro ADME/Tox profile.
Future Directions would include:
-
Selectivity Profiling: Expanding the binding assays to a wider panel of receptors to confirm selectivity.
-
Mechanism of MAO-B Inhibition: Determining if the inhibition is reversible or irreversible.
-
Advanced In-Vivo Models: Evaluating 4-Et-THIQ in animal models of psychosis or other disorders where D₂ antagonism is a therapeutic mechanism.
-
Lead Optimization: If required, using the current data to guide the synthesis of new analogs with improved potency, selectivity, or pharmacokinetic properties.
This structured evaluation process is essential for making informed decisions in the drug discovery pipeline, efficiently identifying promising lead candidates, and mitigating the risk of late-stage failure.
References
-
Melchior CL, Simpson CW, Myers RD. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. Brain Res Bull. 1978;3(6):631-4. Available from: [Link]
-
Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. PubMed. Available from: [Link]
-
Mathew B, Suresh J, Mathew GE, et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods Mol Biol. 2024;2793:411-420. Available from: [Link]
-
ADME Properties of Drugs that Act on the CNS. ResearchGate. Available from: [Link]
-
Kim TE, Pae AN, Choi KI, et al. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Exp Neurobiol. 2013;22(3):165-74. Available from: [Link]
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
Wager TT, Hou X, Verhoest PR, Villalobos A. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem Neurosci. 2010;1(6):435-49. Available from: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available from: [Link]
-
Wolska N, Mohlke L, El-Armouche A, Eschenhagen T. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. J Vis Exp. 2021;(173). Available from: [Link]
-
Melzig MF, Putscher I, Henklein P, Haber H. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate. J Ethnopharmacol. 2000;73(1-2):153-9. Available from: [Link]
-
Siramshetty VB, Nickel J, Devarakonda P, et al. Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals (Basel). 2023;16(11):1598. Available from: [Link]
-
Setler PE, Sarau HM, Zirkle CL, Saunders HL. Behavioral correlations of dopamine receptor activation. Eur J Pharmacol. 1978;50(4):419-30. Available from: [Link]
-
Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. PMC - PubMed Central. Available from: [Link]
-
Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PMC - NIH. Available from: [Link]
-
Delfino MA, Stefano F, Riquelme LA, et al. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Behav Brain Res. 2004;152(1):47-56. Available from: [Link]
- Khamidova UB, Terenteva EO, Azimova ShS. EFFECT OF A TETRAHYDROISOQUINOLINE DERIVATIVE ON HEMATOLOGICAL PARAMETERS IN VIVO. CONFERENCE ON THE ROLE AND IMPORTANCE OF SCIENCE IN THE MODERN WORLD. 2023.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
Minck K. Detection of β-Adrenergic Receptors by Radioligand Binding. In: Methods in Molecular Biology. Humana Press; 1995. Available from: [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]
-
Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541-53. Available from: [Link]
-
Arnt J, Hyttel J. Behavioral correlations of dopamine receptor activation. Neurology. 1983;33(11):1507. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(2):100-116. Available from: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available from: [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available from: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. Available from: [Link]
-
ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME... ResearchGate. Available from: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available from: [Link]
-
Mash EA, Williams LJ, Pfeiffer SS. Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters. 1997;38(40):6977-6980. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH. Available from: [Link]
-
Using pharmacological manipulations to study the role of dopamine in human reward functioning: A review of studies in healthy adults. PubMed Central. Available from: [Link]
-
Zocher M, Zhang C, Rassokhin MA, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Med Chem Lett. 2013;4(10):1003-8. Available from: [Link]
-
Behavioral Effects of Stimulated Dopamine Release and D2-like Receptor Displacement in Parkinson's Patients with Impulse-Control Disorder. MDPI. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]
-
2CLisaB. Wikipedia. Available from: [Link]
-
Zocher M, Zhang C, Rassokhin MA, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. 2013;4(10):1003-1008. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2CLisaB - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. evotec.com [evotec.com]
- 11. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Novel 4-Ethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
Foreword: The Strategic Importance of the 4-Substituted Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1] These derivatives have been instrumental in developing therapeutics for cancer, hypertension, and neurodegenerative disorders.[2][3][4] While substitutions at the C1 and N2 positions are common, functionalization at the C4 position offers a unique vector for modulating molecular shape, lipophilicity, and interaction with biological targets. The introduction of a simple ethyl group at this position can profoundly influence binding affinity and selectivity, making the development of robust synthetic routes to 4-Ethyl-THIQ derivatives a critical endeavor for drug discovery professionals.
This guide provides a detailed exploration of the synthetic landscape for constructing 4-Ethyl-1,2,3,4-tetrahydroisoquinolines. We will dissect foundational methodologies to understand their mechanistic underpinnings and limitations, and then pivot to modern, asymmetric strategies that provide the stereochemical control essential for developing next-generation therapeutics.
Part 1: Foundational Routes to the THIQ Core: Principles and Limitations
Understanding the classical methods for assembling the THIQ skeleton is essential, as they form the basis for more complex, modern syntheses. The two most prominent methods are the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski Reaction
This reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate.[5] Subsequent reduction readily furnishes the desired tetrahydroisoquinoline.
Causality Behind the Method: The reaction is an intramolecular electrophilic aromatic substitution.[5][6] A dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl, creating a highly electrophilic nitrilium ion intermediate.[6][7] This intermediate is then attacked by the electron-rich aromatic ring. For this reason, the reaction is most efficient when the benzene ring is activated with electron-donating groups, which stabilize the transition state of the electrophilic attack.[8]
Diagram 1: Mechanism of the Bischler-Napieralski Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Methodological & Application
Application Note: A Detailed Guide to the Pictet-Spengler Synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying mechanism, offer a step-by-step experimental procedure, and discuss critical parameters for reaction optimization. Furthermore, this document includes troubleshooting guidelines and visual aids to ensure a thorough understanding and successful execution of the synthesis.
Introduction: The Significance of Tetrahydroisoquinolines and the Pictet-Spengler Reaction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2] These compounds exhibit a wide range of biological activities, including potential as antitumor, and antihypertensive agents.[1][2] The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone in synthetic organic chemistry for the construction of the THIQ core.[3][4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][5][6][7] Its robustness, atom economy, and the ability to generate molecular complexity in a single step have cemented its importance in both academic research and industrial applications.[8]
This application note focuses on the synthesis of a specific analogue, this compound, a compound of interest for creating diverse libraries of THIQ derivatives for drug discovery programs.
Mechanism and Scientific Rationale
The Pictet-Spengler reaction proceeds through a well-established, acid-catalyzed mechanism.[5][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key driving force is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[3]
The key steps are as follows:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the β-phenylethylamine on the carbonyl carbon of butanal. This is followed by dehydration under acidic conditions to form a Schiff base (imine), which is then protonated to generate a reactive iminium ion.[7][10][11]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion.[9][11] This cyclization step is typically the rate-determining step and is facilitated by electron-donating groups on the aromatic ring.[7]
-
Rearomatization: The resulting spirocyclic intermediate subsequently undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final this compound product.[7][10]
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Supplier | Notes |
| β-Phenylethylamine | C₈H₁₁N | 121.18 | - | Sigma-Aldrich | Reagent grade, ≥99% |
| Butanal | C₄H₈O | 72.11 | - | Sigma-Aldrich | Reagent grade, ≥99% |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | Sigma-Aldrich | Reagent grade, ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Fisher Scientific | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. soln. | Fisher Scientific | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Fisher Scientific | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 1 M in Et₂O | Sigma-Aldrich | For salt formation |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add β-phenylethylamine (1.21 g, 10 mmol).
-
Solvent and Reagent Addition: Dissolve the β-phenylethylamine in anhydrous dichloromethane (50 mL). To this solution, add butanal (0.87 g, 12 mmol, 1.2 eq) dropwise at room temperature.
-
Acid Catalyst Addition: After the addition of butanal is complete, slowly add trifluoroacetic acid (TFA) (1.14 g, 0.77 mL, 10 mmol, 1.0 eq) to the reaction mixture. Caution: TFA is corrosive, handle with appropriate personal protective equipment in a fume hood.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Salt Formation (Optional): For easier handling and storage, the purified product can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.
Caption: Step-by-step experimental workflow for the synthesis.
Results and Characterization
The successful synthesis of this compound should yield a product that can be characterized using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the ethyl group (a triplet and a quartet), and the protons of the tetrahydroisoquinoline core. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the aromatic, aliphatic, and ethyl carbons. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₁H₁₅N, MW: 161.24 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic N-H stretching vibrations and C-H stretches for aromatic and aliphatic groups. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | - Incomplete reaction. - Insufficiently acidic conditions. - Deactivated starting material. | - Increase reaction time and continue monitoring by TLC. - Increase the amount of acid catalyst (e.g., to 1.2 eq). - Ensure the purity of the starting β-phenylethylamine. |
| Formation of Side Products | - Polymerization of butanal. - N-acylation by TFA. | - Add butanal slowly and at a lower temperature. - Use a non-acylating strong acid like HCl or H₂SO₄, although this may require harsher conditions. |
| Difficult Purification | - Co-elution of starting material or impurities. | - Optimize the solvent system for column chromatography. - Consider converting the product to its salt to facilitate purification by precipitation/recrystallization. |
Conclusion
The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of tetrahydroisoquinolines. This application note provides a solid foundation for the successful synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable heterocyclic scaffold for further applications in medicinal chemistry and drug discovery.
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
-
Dalpozzo, R., & Cerra, M. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Molecules, 28(24), 8038. [Link]
-
Kaur, H., & Singh, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 855-879. [Link]
-
Dalpozzo, R. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(8), 14595-14629. [Link]
-
Maji, B., & Yamamoto, H. (2017). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 139(4), 1471-1477. [Link]
-
Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). Molecules, 26(11), 3182. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2024). Chemical Science, 15(7), 2415-2426. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
The mechanism of the Pictet–Spengler reaction. (2016). Tetrahedron, 72(48), 7793-7800. [Link]
-
The Organic Chemistry Tutor. (2020, March 29). The Pictet Spengler Reaction Mechanism [Video]. YouTube. [Link]
-
Highly Acidic Conjugate‐Base‐Stabilized Carboxylic Acids Catalyze Enantioselective oxa‐Pictet–Spengler Reactions with Ketals. (2019). Angewandte Chemie International Edition, 58(52), 18835-18839. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2015). Chinese Journal of Organic Chemistry, 35(8), 1764-1770. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). Organic Letters, 26(40), 8436-8440. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research, 8(11), 2277-8616. [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2019). Molecules, 24(18), 3326. [Link]
-
Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(40), 6977-6980. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2012). Molecules, 17(12), 14758-14783. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2012). Letters in Drug Design & Discovery, 9(1), 58-64. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules, 29(23), 5410. [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese. (2009). In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc. [Link]
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. (2014). ACS Combinatorial Science, 16(11), 584-590. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. ijstr.org [ijstr.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. youtube.com [youtube.com]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Synthesis of 4-Substituted Tetrahydroisoquinolines via the Bischler-Napieralski Reaction
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The ability to introduce substituents at the 4-position of the THIQ ring system opens up vast possibilities for modulating biological activity and exploring structure-activity relationships (SAR). This guide provides a detailed exploration of the Bischler-Napieralski reaction as a robust and versatile method for the synthesis of 4-substituted tetrahydroisoquinolines.
Theoretical Framework and Strategic Overview
The classical Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[1][2][3] This reaction is a powerful tool for constructing the isoquinoline core and is particularly effective for aromatic rings bearing electron-donating groups.[2][4] To achieve a 4-substituted tetrahydroisoquinoline, a two-step synthetic sequence is employed, starting from a β-phenylethylamide with a substituent at the α-position to the nitrogen atom.
The overall synthetic strategy unfolds as follows:
-
Bischler-Napieralski Cyclization: A suitably substituted N-(2-aryl-1-alkylethyl)amide undergoes cyclodehydration in the presence of a condensing agent to form a 4-substituted-3,4-dihydroisoquinoline intermediate.
-
Reduction: The resulting cyclic imine (dihydroisoquinoline) is then reduced to afford the final 4-substituted-1,2,3,4-tetrahydroisoquinoline.
This approach allows for the introduction of a wide variety of substituents at the 4-position, depending on the choice of the starting substituted β-phenylethylamine.
Experimental Workflow for 4-Substituted Tetrahydroisoquinolines
Caption: A two-step workflow for the synthesis of 4-substituted tetrahydroisoquinolines.
Mechanistic Insights: The "Why" Behind the "How"
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] Understanding the mechanism is crucial for optimizing reaction conditions and predicting potential outcomes. Two primary mechanistic pathways are generally considered, often influenced by the specific reagents and conditions employed.[4]
-
Path A: Dichlorophosphoryl Imine-Ester Intermediate: The amide oxygen attacks the phosphorus center of the dehydrating agent (e.g., POCl₃), forming an activated intermediate. This is followed by intramolecular electrophilic attack of the electron-rich aromatic ring on the imine-ester, leading to cyclization. Subsequent elimination generates the 3,4-dihydroisoquinoline.
-
Path B: Nitrilium Ion Intermediate: Alternatively, the activated amide can eliminate the phosphoryl group to form a highly electrophilic nitrilium ion. This potent electrophile then undergoes intramolecular Friedel-Crafts-type reaction with the aromatic ring to yield the cyclized product.[4]
The presence of electron-donating groups on the aromatic ring is highly beneficial as they stabilize the positive charge that develops during the electrophilic attack, thereby facilitating the cyclization.[2][4] For substrates lacking these activating groups, more forcing conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), may be necessary.[1][2]
Generalized Mechanism of the Bischler-Napieralski Reaction
Caption: Key stages in the Bischler-Napieralski cyclization mechanism.
Detailed Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization to form a 4-Substituted-3,4-dihydroisoquinoline
This protocol is a general procedure and may require optimization based on the specific substrate.
Materials:
-
N-(2-Aryl-1-alkylethyl)amide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3-5 equiv)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the N-(2-aryl-1-alkylethyl)amide (1.0 equiv) and anhydrous toluene (or acetonitrile) to make a 0.1-0.2 M solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3-5 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 2 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water.
-
Carefully quench the residue by slowly adding crushed ice. Then, basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-substituted-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Reduction to a 4-Substituted-1,2,3,4-tetrahydroisoquinoline
Materials:
-
Crude or purified 4-substituted-3,4-dihydroisoquinoline (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2-4 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the 4-substituted-3,4-dihydroisoquinoline (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2-4 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1,2,3,4-tetrahydroisoquinoline.
Substrate Scope and Considerations
The success of the Bischler-Napieralski reaction for synthesizing 4-substituted tetrahydroisoquinolines is influenced by the nature of the substituents on both the aromatic ring and the ethylamine backbone.
| 4-Substituent (R¹) | Aromatic Ring Substituents | Reagents (Cyclization/Reduction) | Typical Yield | Reference |
| Methyl | 3,4-Dimethoxy | POCl₃ / NaBH₄ | Good | [5] |
| Isopropyl | Unsubstituted Phenyl | POCl₃-P₂O₅ / LiAlH₄ | High (diastereoselective) | |
| Phenyl | Unsubstituted Phenyl | POCl₃-P₂O₅ / LiAlH₄ | High (diastereoselective) | |
| Ethyl | 6-Methoxy | POCl₃ / NaBH₄ | Moderate to Good | [6] |
Key Considerations:
-
Steric Hindrance: Bulky substituents at the 4-position (originating from the α-position of the ethylamine) may hinder the cyclization step, potentially requiring more forcing reaction conditions or leading to lower yields.
-
Electronic Effects: As previously mentioned, electron-donating groups on the aromatic ring facilitate the reaction. Conversely, electron-withdrawing groups can deactivate the ring, making the cyclization more challenging.[7]
-
Side Reactions: A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[2][8] This is more likely with substrates that can form stable carbocations. Using a nitrile as a solvent can sometimes suppress this side reaction.[2]
-
Stereochemistry: If the starting N-(2-aryl-1-alkylethyl)amide is chiral, the stereocenter at the future 4-position can influence the stereochemical outcome of the reaction, particularly in the subsequent reduction step. Asymmetric versions of the Bischler-Napieralski reaction have been developed to control the stereochemistry of newly formed chiral centers.
Conclusion
The Bischler-Napieralski reaction, followed by a reduction step, provides a reliable and versatile pathway for the synthesis of 4-substituted tetrahydroisoquinolines. By carefully selecting the starting substituted β-phenylethylamide and optimizing the reaction conditions for both the cyclization and reduction steps, researchers can access a wide array of 4-substituted THIQ analogues for applications in drug discovery and medicinal chemistry. A thorough understanding of the reaction mechanism and potential side reactions is key to the successful implementation of this powerful synthetic tool.
References
-
Bischler, A.; Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
-
Whaley, W. M.; Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
Fodor, G.; Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Nicoletti, M.; O'Hagan, D.; Slawin, A. M. Z. (2002). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 116-121. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Raminelli, C., et al. (2004). An Enantioselective Access to 1-Alkyl-1,2,3,4-tetrahydroisoquinolines. Application to a New Synthesis of (−)-Argemonine. The Journal of Organic Chemistry, 69(8), 2737–2740. [Link]
-
Min, L., et al. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link]
-
Awuah, E.; Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
-
Centurion University. Synthesis of isoquinolines. [Link]
-
MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
MDPI. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Note: A Robust HPLC Method for the Analysis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract & Introduction
4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ) is a substituted tetrahydroisoquinoline (THIQ), a core structural motif found in numerous biologically active compounds and pharmaceutical agents.[1][2] The precise quantification and purity assessment of such molecules are critical in drug discovery, development, and quality control. The presence of a chiral center at the 4-position necessitates enantiomer-specific analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3]
This application note presents a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC). We provide two distinct, robust protocols:
-
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for achiral analysis, focusing on the determination of assay (potency) and the impurity profile of the bulk substance.
-
Protocol 2: Chiral HPLC for the separation and quantification of the individual (R)- and (S)-enantiomers.
The methodologies are developed based on established principles for the analysis of basic nitrogenous compounds and isoquinoline alkaloids.[4][5] Furthermore, this guide outlines a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[6][7][8]
The Analytical Challenge: Causality Behind Experimental Choices
The chemical structure of 4-Et-THIQ dictates the chromatographic strategy. As a derivative of 1,2,3,4-tetrahydroisoquinoline, it is a basic compound due to the secondary amine in the heterocyclic ring.[9] When analyzed by RP-HPLC on standard silica-based columns, this basicity can lead to undesirable interactions with residual acidic silanol groups on the stationary phase, resulting in poor peak shape (tailing) and inconsistent retention.
Our method development strategy directly addresses this through two key choices:
-
Mobile Phase pH Control: By using a mobile phase with a low pH (e.g., buffered at ~3.0 with formic acid), the secondary amine is fully protonated. This positively charged state minimizes interactions with the stationary phase, leading to sharp, symmetrical peaks.[10]
-
Column Technology: The use of a modern, high-purity silica column with end-capping is recommended to further reduce the availability of free silanol groups.
For chiral analysis, the challenge is to differentiate between two molecules that are mirror images. This is achieved by employing a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][2]
Figure 1: Logic diagram illustrating the method development strategy based on the analyte's chemical properties.
Protocol 1: Achiral Assay and Impurity Analysis by RP-HPLC
This method is designed for the quantitative determination of 4-Et-THIQ and the detection of process-related impurities.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent high-purity, end-capped C18 column.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure analyte protonation and good peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Modifier ensures consistent pH. |
| Gradient Program | 10% B to 70% B over 15 min, hold at 70% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min. | A gradient is used to elute potential impurities with different polarities and ensure the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | UV at 215 nm | Wavelength for sensitive detection of the benzene chromophore. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase conditions, preventing peak distortion. |
Step-by-Step Protocol
A. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-Et-THIQ reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (50 µg/mL): Pipette 1.0 mL of the Reference Standard Stock into a 20 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Preparation (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of 4-Et-THIQ into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute 1.0 mL of this solution into a 20 mL volumetric flask to achieve the target concentration.
B. System Suitability Testing (SST) Before commencing sample analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the Working Standard solution (50 µg/mL).
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the quality of the column packing. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 0.5% | Demonstrates the stability and precision of the pumping system. |
C. Analysis Procedure
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the Working Standard solution.
-
Inject the Sample Preparation(s).
-
Bracket the sample injections with Working Standard injections at regular intervals (e.g., every 10-20 samples) to monitor for any drift in system performance.
Protocol 2: Chiral Separation by HPLC
This method is designed to separate the (R)- and (S)-enantiomers of 4-Et-THIQ.
Instrumentation, Reagents, and Materials
-
Instrumentation: As per Protocol 1.
-
Column: Daicel Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm, or an equivalent polysaccharide-based chiral column.
-
Reagents:
-
Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Diethylamine (DEA) (>99.5%)
-
Racemic and enantiomerically-enriched 4-Et-THIQ standards (if available).
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase eluent system is typical for polysaccharide-based CSPs. DEA is a basic modifier that improves peak shape by competing with the analyte for active sites on the stationary phase.[5] |
| Elution Mode | Isocratic | Isocratic elution is generally sufficient for resolving a single pair of enantiomers and provides a stable baseline. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance resolution on chiral columns. |
| Column Temperature | 25 °C | Chiral separations can be temperature-sensitive; a controlled ambient temperature is crucial for reproducibility. |
| Detection | UV at 215 nm | As per the achiral method. |
| Injection Volume | 5 µL | Smaller injection volumes are often preferred in chiral separations to avoid column overload, which can degrade resolution. |
| Sample Diluent | Mobile Phase | Ensures perfect compatibility with the eluent. |
Step-by-Step Protocol
-
Solution Preparation: Prepare the mobile phase by carefully mixing the specified volumes of hexane, ethanol, and diethylamine. Prepare sample and standard solutions in the mobile phase at a concentration of approximately 100 µg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 1 hour. Chiral columns often require longer equilibration times.
-
Analysis: Inject a solution of the racemic 4-Et-THIQ to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is desired. If enantiomerically pure standards are available, they should be injected to confirm the elution order.
-
Inject the test samples to determine the enantiomeric ratio or enantiomeric excess.
Method Validation Strategy (ICH Q2(R1))
A full validation of the achiral RP-HPLC method (Protocol 1) should be performed to ensure it is fit for its purpose.[11][12] The following parameters must be evaluated:
| Validation Parameter | Brief Protocol | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples. Assess peak purity using a DAD. | The analyte peak should be free of interference from other components, and the peak purity angle should be less than the threshold angle. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50% - 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range demonstrated to be linear, accurate, and precise. | Typically 80% - 120% of the test concentration for assay. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: 6 sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | %RSD should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | %RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, organic composition ±2%). | System suitability criteria must be met, and results should not be significantly impacted.[12] |
General Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured and logical path to ensure data integrity and quality.
Figure 2: A generalized workflow for the HPLC analysis of this compound.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]
-
ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ResearchGate. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]
-
PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]
-
PubMed. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. [Link]
-
LookChem. (n.d.). Cas 41234-43-9, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. actascientific.com [actascientific.com]
Application Note: High-Performance Chiral Separation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
Abstract
This application note presents a detailed guide for the enantioselective separation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline, a critical chiral intermediate in contemporary drug development. Recognizing the distinct pharmacological profiles of individual enantiomers, this document provides robust protocols for achieving baseline resolution using High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind the selection of polysaccharide-based chiral stationary phases (CSPs) and provide step-by-step methodologies for method development, optimization, and validation. This guide is intended for researchers and scientists in the pharmaceutical industry engaged in the synthesis, purification, and quality control of chiral compounds.
Introduction: The Significance of Chiral Purity in Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a substituent at the C4 position, as in this compound, creates a stereogenic center, resulting in a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, the ability to resolve and quantify the enantiomeric purity of such intermediates is paramount for the development of safe and effective therapeutics.
This application note addresses the growing need for reliable and efficient methods for the chiral separation of this compound enantiomers. We will explore the application of modern chiral chromatography, providing a comprehensive protocol that can be readily adapted in a research or quality control laboratory setting.
Principles of Chiral Separation on Polysaccharide-Based CSPs
The direct separation of enantiomers is most commonly and effectively achieved using chiral stationary phases (CSPs) in HPLC.[2] Among the various types of CSPs, polysaccharide-based selectors, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including tetrahydroisoquinoline analogs.[3][4]
The mechanism of chiral recognition on these CSPs is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions are governed by a combination of forces, including:
-
Hydrogen bonding: Interactions between polar functional groups on the analyte and the carbamate groups on the polysaccharide backbone.
-
π-π interactions: Stacking between aromatic rings of the analyte and the phenyl groups of the CSP.
-
Steric hindrance: The three-dimensional helical structure of the polysaccharide creates chiral grooves and cavities, leading to differential steric hindrance for the two enantiomers.
The subtle differences in the stability of these diastereomeric complexes result in different retention times for each enantiomer, enabling their separation. The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the mobile phase composition are critical factors in achieving optimal resolution.
Experimental Protocol: Chiral HPLC Separation
This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Analyte: Racemic this compound
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA)
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica gel, 250 x 4.6 mm
-
Instrumentation
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table outlines the recommended starting conditions for method development.
| Parameter | Recommended Conditions | Rationale |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs have shown high success rates for separating structurally similar compounds.[3][4] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for normal phase chiral separations, offering good solubility and selectivity. The basic additive (DEA) is crucial for improving peak shape of basic analytes like tetrahydroisoquinolines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 25 °C | Provides stable and reproducible results. |
| Detection | UV at 254 nm | Aromatic nature of the analyte allows for UV detection. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Method Optimization
If the initial conditions do not provide baseline separation (Resolution > 1.5), consider the following optimization steps:
-
Vary the Alcohol Modifier: Change the ratio of n-Hexane to IPA (e.g., 90:10, 70:30). A lower percentage of alcohol generally increases retention and can improve resolution.
-
Change the Alcohol Modifier: Substitute IPA with Ethanol. Different alcohols can alter the hydrogen bonding interactions and impact selectivity.
-
Adjust the Basic Additive: Modify the concentration of DEA (e.g., 0.05% to 0.2%). This can significantly affect peak shape and retention.
-
Screen Different Columns: If optimization on the initial column is unsuccessful, screen other polysaccharide-based columns such as Chiralpak® IC or Lux® Cellulose-1. Different selectors offer complementary selectivity.[5]
Expected Results & Data Presentation
Successful separation will yield two well-resolved peaks corresponding to the two enantiomers of this compound. The key parameters to evaluate the quality of the separation are summarized in the table below.
| Parameter | Symbol | Formula | Ideal Value |
| Retention Factor (k) | k | (t_R - t_0) / t_0 | 2 - 10 |
| Selectivity Factor (α) | α | k_2 / k_1 | > 1.1 |
| Resolution (R_s) | R_s | 2(t_{R2} - t_{R1}) / (w_1 + w_2) | > 1.5 |
Where t_R is the retention time of the analyte, t_0 is the void time, k_1 and k_2 are the retention factors of the first and second eluting enantiomers, and w_1 and w_2 are the peak widths at the base.
Workflow Diagram
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective potential of polysaccharide-based chiral stationary phases in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline using Advanced NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented, aimed at researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This guide serves as a practical resource for the unambiguous structural and stereochemical assignment of substituted tetrahydroisoquinoline scaffolds, which are prevalent in many biologically active compounds.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a significant pharmacophore found in a vast array of natural alkaloids and synthetic molecules exhibiting a wide range of biological activities, including anticancer, and anti-angiogenesis properties.[1] The precise structural characterization of substituted THIQs is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics. This compound serves as a model compound for demonstrating the power of modern NMR techniques in elucidating not only the constitution but also the stereochemistry of such molecules.
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[2] This note will guide the user through a systematic approach, from sample preparation to the interpretation of complex NMR datasets, to confidently assign the structure of this compound.
Experimental Design and Rationale
The comprehensive structural elucidation of this compound requires a multi-faceted NMR approach. The experimental workflow is designed to build a complete picture of the molecule's connectivity and spatial arrangement.
Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C and 2D NMR)
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
Protocol:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the solution into the NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
Instrument: 500 MHz NMR Spectrometer Solvent: CDCl₃ Temperature: 298 K
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 16 ppm, 32 scans, Relaxation Delay: 2s | To identify the chemical environment and multiplicity of protons. |
| ¹³C NMR | Spectral Width: 240 ppm, 1024 scans, Proton Decoupled | To determine the number and chemical environment of carbon atoms. |
| COSY | ¹H Spectral Width in both dimensions, 256 increments in F1 | To establish proton-proton scalar coupling networks. |
| HSQC | ¹H SW: 16 ppm, ¹³C SW: 165 ppm, 256 increments in F1 | To correlate protons with their directly attached carbons. |
| HMBC | ¹H SW: 16 ppm, ¹³C SW: 240 ppm, 256 increments in F1 | To identify long-range (2-3 bond) correlations between protons and carbons. |
| NOESY | Mixing time: 500-800 ms, 256 increments in F1 | To identify protons that are close in space, crucial for stereochemical assignment. |
Spectral Data and Interpretation
Due to the unavailability of experimentally acquired spectra in the literature, the following data is based on predictive models and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-8 | ~7.10-7.20 | m | |
| H-6, H-7 | ~7.00-7.10 | m | |
| H-1 | ~4.05 | s | |
| H-3 | ~3.10 | t | 6.5 |
| H-4 | ~2.85 | m | |
| -CH₂- (ethyl) | ~1.70 | q | 7.5 |
| NH | ~1.65 | br s | |
| -CH₃ (ethyl) | ~0.95 | t | 7.5 |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4a, C-8a | ~134-135 |
| C-5, C-6, C-7, C-8 | ~126-129 |
| C-1 | ~47.5 |
| C-3 | ~43.0 |
| C-4 | ~36.0 |
| -CH₂- (ethyl) | ~26.0 |
| -CH₃ (ethyl) | ~12.0 |
Interpretation of Spectra
-
¹H NMR: The aromatic region (δ 7.00-7.20 ppm) will show complex multiplets corresponding to the four protons on the benzene ring. The singlet at approximately 4.05 ppm is characteristic of the C1 methylene protons. The protons at C3 and C4, along with the ethyl group protons, will appear in the aliphatic region. The ethyl group will present as a characteristic quartet and triplet. The NH proton signal is expected to be a broad singlet and its chemical shift can be concentration-dependent.
-
¹³C NMR: The aromatic carbons will resonate in the typical downfield region (δ 126-135 ppm). The aliphatic carbons of the tetrahydroisoquinoline core and the ethyl substituent will appear in the upfield region. The chemical shifts are influenced by the nitrogen atom and the substitution pattern.
-
COSY: This experiment will be crucial for tracing the connectivity within the spin systems. Key correlations are expected between:
-
H-3 and H-4
-
H-4 and the ethyl -CH₂- protons
-
The ethyl -CH₂- and -CH₃ protons
-
-
HSQC: This spectrum will unambiguously link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
-
HMBC: Long-range correlations will establish the overall carbon framework. Important HMBC correlations would include:
-
H-1 to C-3, C-8a
-
H-5 to C-4, C-7, C-8a
-
Ethyl protons to C-3 and C-4
-
-
NOESY/ROESY: These experiments are vital for determining the stereochemistry at C-4. For this compound, the key is to determine the relative orientation of the ethyl group. A NOESY or ROESY experiment will reveal through-space correlations. For instance, a correlation between the C-4 proton and one of the C-5 aromatic protons would suggest a pseudo-axial orientation of the ethyl group. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a molecule of this size, ROESY often provides more reliable results.[3]
Conclusion
This application note outlines a systematic and robust NMR-based methodology for the complete structural and stereochemical characterization of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can gain unambiguous insights into the molecular architecture of this important heterocyclic scaffold. The protocols and interpretative guidance provided herein are applicable to a wide range of substituted tetrahydroisoquinolines and will be a valuable resource for scientists in the fields of medicinal chemistry, natural product chemistry, and drug discovery.
References
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
-
NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]
-
Synthesis and Characterization of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]
-
Structure Elucidation of Alkaloids. Scribd. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications. [Link]
Sources
"mass spectrometry analysis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline"
An Application Guide for the Mass Spectrometric Characterization of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Introduction
This compound (4-Et-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant scaffold in medicinal chemistry and pharmacology, forming the core structure of many natural alkaloids and synthetic drugs.[1][2] Their derivatives have shown a wide range of biological activities, including potential as antitumor and antimicrobial agents.[2] As research into novel THIQ derivatives for drug development continues, the ability to accurately identify and quantify these molecules in various matrices, such as reaction mixtures or biological samples, is critical.
Mass spectrometry (MS), coupled with chromatographic separation techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), provides the sensitivity and specificity required for the robust analysis of 4-Et-THIQ. This guide offers detailed protocols and theoretical insights for the analysis of this compound using both LC-MS/MS and GC-MS platforms, tailored for researchers, scientists, and professionals in drug development.
Analytical Strategies: LC-MS vs. GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
-
LC-MS/MS: This is often the preferred method for its high sensitivity, specificity, and applicability to complex matrices like biological fluids. Electrospray Ionization (ESI) is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]+, which is ideal for fragmentation analysis (MS/MS) and quantification using methods like Multiple Reaction Monitoring (MRM).[3][4] The use of formic acid in the mobile phase aids in the protonation of the nitrogen atom in the THIQ structure, enhancing ionization efficiency in positive ion mode.[4][5]
-
GC-MS: This technique is highly effective for volatile and thermally stable compounds.[6] While some alkaloids may require derivatization, many THIQs can be analyzed directly.[6] GC-MS provides excellent chromatographic resolution and classic, reproducible fragmentation patterns upon Electron Ionization (EI).[7] The resulting mass spectra are highly informative for structural elucidation and can be compared against established libraries like the NIST Mass Spectral Database.[8]
Protocol 1: LC-MS/MS Analysis of this compound
This protocol details a standard approach for the qualitative and quantitative analysis of 4-Et-THIQ using a reverse-phase C18 column coupled to a tandem mass spectrometer.
Experimental Workflow for LC-MS/MS
Sources
- 1. ijstr.org [ijstr.org]
- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
"experimental protocol for in vitro testing of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline"
Application Note & Protocol Guide
Topic: A Hierarchical In Vitro Testing Protocol for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, tiered experimental protocol for the in vitro characterization of this compound (4-Et-THIQ), a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold. THIQ-based compounds are of significant interest due to their presence in nature and their diverse biological activities, including potential roles in neurodegenerative disorders and as therapeutic agents.[1][2] This document outlines a logical, multi-phase workflow designed to efficiently assess the compound's safety and pharmacological profile. The protocol begins with foundational cytotoxicity and mitochondrial health assessments to establish a viable concentration range. It then progresses to mechanistic assays targeting key neurological pathways frequently associated with the THIQ core, including monoamine oxidase (MAO) enzymes and dopamine receptors.[3][4] Finally, it details an essential in vitro ADME/Tox screen for Cytochrome P450 (CYP) inhibition to evaluate the potential for drug-drug interactions.[5] This hierarchical approach ensures that resource-intensive mechanistic studies are conducted at biologically relevant concentrations, providing a robust framework for early-stage drug discovery and neurotoxicology assessment.
Introduction: The Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties.[6] Certain endogenous THIQs, such as salsolinol, are derived from dopamine and have been implicated in the pathology of Parkinson's disease due to their structural similarity to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7][8] This has positioned the THIQ class as a critical area of study in neurotoxicology.[9] Conversely, synthetic THIQ analogs have been developed as potent and selective therapeutic agents for various conditions.[10]
The introduction of an ethyl group at the 4-position of the THIQ ring creates 4-Et-THIQ, a novel analog whose biological activity is uncharacterized. A systematic in vitro evaluation is the essential first step to profile its potential as either a therapeutic lead or a potential neurotoxin. The experimental design detailed herein is not merely a sequence of assays but a logical progression. We first ask the fundamental question of safety: "At what concentrations is the compound toxic to cells?" Only after establishing this therapeutic window do we proceed to ask more complex mechanistic questions: "How does it interact with specific neurological targets?" and "How might it be metabolized or interfere with the metabolism of other drugs?" This structured approach maximizes data relevance and conserves resources.
Phase I: Foundational Safety & Viability Profiling
Causality: Before investigating the specific mechanism of a compound, it is imperative to determine the concentration range at which it does not induce general cellular toxicity. Mechanistic assays performed at overtly toxic concentrations can produce misleading artifacts. Neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are chosen as they provide a relevant context for compounds with a high probability of neuroactivity.[7] Furthermore, mitochondrial dysfunction is a common pathway for drug-induced toxicity, making the assessment of mitochondrial membrane potential a sensitive early indicator of cellular stress.[11][12]
Experimental Workflow: Phase I
Caption: Phase I workflow for determining the cytotoxicity of 4-Et-THIQ.
Protocol 1.1: General Neuronal Cytotoxicity (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium with 10% FBS
-
4-Et-THIQ (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom black plates
-
Multichannel pipette, plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of 4-Et-THIQ in culture medium, ranging from 200 µM down to 0.2 µM. Include a vehicle control (DMSO at the highest concentration used, typically ≤0.1%) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions to the respective wells. This results in a final concentration range of 100 µM to 0.1 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will form visible purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data by setting the untreated control as 100% viability and the blank (medium only) as 0%. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to calculate the TC₅₀ (Toxic Concentration 50%).
| Parameter | Recommended Value | Rationale |
| Cell Line | SH-SY5Y | Human neuroblastoma line, relevant for neuroactive compounds. |
| Seeding Density | 1 x 10⁴ cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent. |
| Concentration Range | 0.1 µM - 100 µM | A standard broad range for initial screening of novel compounds. |
| Incubation Time | 24 hours | Sufficient time to observe acute cytotoxic effects. |
| Vehicle Control | DMSO (≤0.1%) | Ensures that the solvent used to dissolve the compound is not causing toxicity. |
Protocol 1.2: Mitochondrial Membrane Potential Assay (JC-10)
This assay uses the ratiometric dye JC-10 to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-10 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, the dye remains in a monomeric form and fluoresces green.[13]
Materials:
-
All materials from Protocol 1.1
-
JC-10 Dye Loading Solution
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) - Positive control for depolarization
-
Fluorescence microplate reader (Ex/Em ~490/525 nm for green and ~540/590 nm for red)
Procedure:
-
Seeding & Treatment: Follow steps 1-4 from Protocol 1.1. As a positive control, treat a set of wells with 10 µM FCCP for 30 minutes before the end of the incubation.
-
Dye Loading: Prepare the JC-10 loading solution according to the manufacturer's instructions. Remove the treatment medium and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence intensity. Read the green channel (monomers) at Ex/Em ~490/525 nm and the red channel (aggregates) at Ex/Em ~540/590 nm.
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Normalize the data to the vehicle control (100%) and plot the ratio against the compound concentration.
Phase II: Primary Target & Mechanistic Profiling
Causality: With a non-toxic concentration range established, this phase investigates interactions with high-probability molecular targets. The THIQ structure is known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter degradation.[14][15] Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease.[3] Given the structural relationship of THIQs to dopamine, direct interaction with dopamine receptors is another logical hypothesis to test.[16] We will assess the D2 receptor, a Gi-coupled GPCR, by measuring its impact on downstream cAMP levels.[17]
Protocol 2.1: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
This is a cell-free, enzymatic assay using recombinant human MAO-A and MAO-B to determine if 4-Et-THIQ acts as an inhibitor. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorogenic probe.[18]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Amplex® Red reagent and Horseradish Peroxidase (HRP)
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls
-
96-well solid black plate
-
Fluorescence microplate reader (Ex/Em ~530/585 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and detection reagents in MAO Assay Buffer as recommended by the supplier.
-
Compound Plating: Add 2 µL of 4-Et-THIQ dilutions (in DMSO) to the wells. Use a concentration range informed by Phase I (e.g., 0.01 µM to 50 µM). Include vehicle, no-enzyme, and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Enzyme Addition & Pre-incubation: Add 50 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the substrate (p-Tyramine), Amplex Red, and HRP. Add 50 µL of this mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence every 1-2 minutes for 30 minutes in kinetic mode.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both MAO-A and MAO-B.
| Parameter | Recommended Value | Rationale |
| Enzyme Source | Recombinant Human | Ensures species-specific and isoform-specific results. |
| Substrate | p-Tyramine | A common substrate for both MAO-A and MAO-B.[18] |
| Detection Method | Fluorometric (Amplex Red) | Highly sensitive and suitable for HTS.[18] |
| Positive Controls | Clorgyline, Selegiline | Validates assay performance and confirms isoform selectivity.[3] |
Protocol 2.2: Dopamine D2 Receptor Functional Assay (cAMP Measurement)
This cell-based assay determines if 4-Et-THIQ acts as an agonist or antagonist at the dopamine D2 receptor. The D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This change can be measured using various methods, such as HTRF or fluorescence biosensors.[17]
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor (D2-HEK293)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine (reference agonist)
-
Haloperidol (reference antagonist)
-
cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2)
Procedure:
-
Cell Handling: Culture and seed D2-HEK293 cells into a 384-well plate according to standard protocols.
-
Agonist Mode:
-
Add serial dilutions of 4-Et-THIQ to the cells. Include Dopamine as a positive control.
-
Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of 4-Et-THIQ for 15-30 minutes.
-
Add a fixed concentration of Dopamine (at its EC₈₀) to stimulate the receptor, along with Forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and perform the cAMP measurement following the detection kit's protocol.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Analysis:
-
Agonist Mode: Calculate the percent inhibition of the Forskolin signal. Plot against compound concentration to determine the EC₅₀.
-
Antagonist Mode: Calculate the percent reversal of the Dopamine-induced inhibition. Plot against compound concentration to determine the IC₅₀.
-
Dopamine D2 Receptor Signaling Pathway
Caption: Gi-coupled signaling pathway of the Dopamine D2 receptor.
Phase III: In Vitro ADME/Tox Profiling
Causality: A critical aspect of early drug development is assessing a compound's potential for drug-drug interactions (DDIs). The majority of DDIs occur when one drug inhibits the Cytochrome P450 (CYP) enzymes responsible for metabolizing another drug.[5] Screening 4-Et-THIQ against the major drug-metabolizing CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory expectation and provides crucial data for predicting its clinical safety profile.[19][20]
Protocol 3.1: Cytochrome P450 (CYP) Inhibition Panel
This assay uses human liver microsomes or recombinant CYP enzymes and isoform-specific fluorogenic substrates to measure inhibition by the test compound.[21]
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9)
-
Incubation Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system (cofactor for CYP activity)
-
Isoform-specific fluorogenic substrates (e.g., BFC for CYP2D6, EOMCC for CYP3A4)
-
Known selective inhibitors for each isoform (e.g., Ketoconazole for 3A4, Quinidine for 2D6)
-
96-well solid black plate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add buffer, HLM (or recombinant enzyme), and 4-Et-THIQ at various concentrations. Include vehicle and positive control inhibitor wells.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzymes.
-
Reaction Initiation: Add a mix of the NADPH regenerating system and the specific fluorogenic substrate to initiate the reaction.
-
Kinetic Reading: Immediately read the plate in a fluorescence reader in kinetic mode for 15-30 minutes at 37°C.
-
Analysis: Determine the reaction rate for each well. Calculate the percent inhibition relative to the vehicle control and plot against the log of 4-Et-THIQ concentration to determine the IC₅₀ for each CYP isoform.
| CYP Isoform | Substrate Example | Inhibitor Example | Clinical Relevance |
| CYP3A4 | EOMCC / BFC | Ketoconazole | Metabolizes ~50% of clinical drugs.[5] |
| CYP2D6 | AMMC / BFC | Quinidine | Important for CNS and cardiovascular drugs.[19] |
| CYP2C9 | MFC | Sulfaphenazole | Metabolizes NSAIDs, warfarin. |
| CYP2C19 | EOMCC | Ticlopidine | Metabolizes proton pump inhibitors, clopidogrel.[19] |
| CYP1A2 | EROD | Furafylline | Metabolizes caffeine, theophylline. |
Integrated Data Analysis & Conclusion
The successful completion of this three-phase protocol will yield a comprehensive initial profile of 4-Et-THIQ. The data should be integrated to form a cohesive narrative. For example, if 4-Et-THIQ shows potent and selective MAO-B inhibition (Phase II) at concentrations well below its cytotoxic threshold (Phase I), and exhibits minimal inhibition of major CYP enzymes (Phase III), it could be considered a promising candidate for development as a neuroprotective agent. Conversely, if it demonstrates significant mitochondrial toxicity at low micromolar concentrations, further development may be halted. This structured approach provides a robust, evidence-based foundation for critical decision-making in the drug discovery pipeline.
References
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions.[Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay.[Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.[Link]
-
Agilent Technologies. (2018). Screening for Mitochondrial Toxicity: A protocol for the isolation of mitochondria and measurement using the Agilent MitoXpress Xtra Oxygen Consumption Assay.[Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.[Link]
-
Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.9. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 385-393. [Link]
-
Aleo, M. D., et al. (2014). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. Methods in Molecular Biology, 1113, 277-290. [Link]
-
Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 708, 121-133. [Link]
-
Reaction Biology. Cytochrome P450 Assay Services.[Link]
-
Niwa, T., & Yamazaki, H. (2017). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current Drug Metabolism, 18(12), 1124-1133. [Link]
-
Jackson, K. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4181. [Link]
-
Hasbi, A., et al. (2014). Detection of Cell Surface Dopamine Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.22. [Link]
-
Evotec. (2021). Strategies in In vitro Mitochondrial Toxicity Assessment.[Link]
-
Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2314. [Link]
-
S-leshem, R., et al. (2011). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Neuron, 70(5), 859-872. [Link]
-
Innoprot. D2 Dopamine Receptor Assay.[Link]
-
Charles River Laboratories. Neuroscience Cell Culture Models.[Link]
-
Tirloni, C. A. S., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13426. [Link]
-
Rauwald, H. W., et al. (2012). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 78(13), 1417-1424. [Link]
-
NeuroProof. CNS Drug Screening Services.[Link]
-
Masiulis, S., et al. (2019). GABA(A) receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]
-
Qu, W., et al. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. International Journal of Molecular Sciences, 25(15), 8206. [Link]
-
Surh, Y. J., & Kim, O. H. (2009). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Journal of Applied Toxicology, 29(4), 269-277. [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271. [Link]
-
Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]
-
Fidecka, S., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 55(1), 57-62. [Link]
-
German Center for Neurodegenerative Diseases (DZNE). (2021). Screening for drugs against brain diseases with novel technology. EurekAlert! [Link]
-
Mortensen, M., & Smart, T. G. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Journal of Physiology, 591(Pt 23), 5867-5875. [Link]
-
Moghal, M. M. G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Bioactive Compounds, 16(7), 999-1014. [Link]
-
Wikipedia. GABAA receptor.[Link]
-
National Institute of Neurological Disorders and Stroke (NINDS). Occurrence and Neurotoxicity of Tetrahydroisoquinolines.[Link]
-
Anto, M. (2024). A new approach could radically change erectile dysfunction treatment. Drug Discovery News. [Link]
-
Antkiewicz-Michaluk, L., et al. (2000). Role of noradrenergic system in the mechanism of action of endogenous neurotoxin 1,2,3,4-tetrahydroisoquinoline: biochemical and functional studies. Polish Journal of Pharmacology, 52(6), 419-427. [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Klymyshyn, D. O., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(2), 7-28. [Link]
-
Varbanov, H. P., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(9), 10896-10911. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connect.rtrn.net [connect.rtrn.net]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Functional Characterization of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast range of biological activities.[1][2] Depending on their substitution patterns, THIQ derivatives can exhibit potent neuroprotective, neurotoxic, anti-cancer, or antiviral properties.[3][4][5][6] 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ) is one such analog whose functional activity profile requires thorough investigation. This document provides a comprehensive, tiered strategy and detailed protocols for characterizing the biological effects of 4-Et-THIQ using a suite of robust, cell-based assays. We will cover initial cytotoxicity screening, elucidation of cell death mechanisms, and hypothesis-driven assays to probe for neuroprotection and G-protein coupled receptor (GPCR) modulation. The protocols are designed for researchers in drug discovery and development to generate reliable and reproducible data.
The Rationale for a Tiered Assay Approach
Given the diverse and sometimes opposing activities of THIQ compounds, a systematic screening cascade is essential.[4][7] A compound that appears "neuroprotective" at a low dose might be cytotoxic at a higher one. Therefore, we propose a logical workflow to build a comprehensive activity profile for 4-Et-THIQ. This approach ensures that foundational data on cytotoxicity informs the design and interpretation of more complex mechanistic studies.
Caption: Workflow for the neuroprotection assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed dopaminergic cells (e.g., N27, SH-SY5Y) in a 96-well plate as previously described.
-
-
Pre-treatment with 4-Et-THIQ:
-
Prepare a dose-response curve of 4-Et-THIQ in culture medium at concentrations determined to be non-toxic from the MTT assay.
-
Add the compound to the cells and incubate for 1-2 hours.
-
-
Toxin Challenge:
-
Prepare a solution of MPP⁺ or 6-OHDA at a concentration known to induce ~50% cell death (the EC₅₀, which should be determined empirically beforehand).
-
Add the toxin to the wells already containing 4-Et-THIQ.
-
Controls are critical: Include wells with (1) vehicle only, (2) toxin only, and (3) 4-Et-THIQ only.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using the MTT assay protocol described in Section 3.
-
Data Analysis
Calculate the percentage of neuroprotection afforded by 4-Et-THIQ by comparing the viability of cells treated with the toxin alone to those co-treated with the toxin and the compound. A significant increase in viability indicates a neuroprotective effect.
Protocol IV & V: Target-Based Screening for GPCR Activation
THIQs can interact with various receptors. [8]Screening for GPCR activation is a logical next step. The two most common second messenger pathways are the modulation of cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca²⁺). [9]
Caption: Simplified GPCR signaling pathways.
A. cAMP Accumulation Assay (Gs/Gi Signaling)
This assay measures changes in intracellular cAMP levels. Activation of Gs-coupled receptors stimulates adenylate cyclase, increasing cAMP, while Gi-coupled receptor activation inhibits it. [10][11]Modern assays often use a competitive immunoassay format with HTRF (Homogeneous Time-Resolved Fluorescence) technology. [10][12] Protocol Outline:
-
Cell Handling: Use cells endogenously expressing or recombinantly overexpressing a target GPCR.
-
Compound Stimulation: Add 4-Et-THIQ to the cells.
-
For Gi activity: Co-stimulate with an adenylate cyclase activator like forskolin. A Gi agonist will reduce the forskolin-stimulated cAMP production. [10][13]3. Lysis and Detection: Lyse the cells and add detection reagents (e.g., Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). [10]4. Data Acquisition: After incubation, read the HTRF signal on a compatible plate reader. A decrease in signal corresponds to an increase in intracellular cAMP. [12]
-
B. Intracellular Calcium Flux Assay (Gq Signaling)
Activation of Gq-coupled receptors leads to the mobilization of calcium from intracellular stores. This can be measured using fluorescent calcium-sensitive dyes like Fluo-8 or Indo-1. [14][15][16] Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-8 AM). The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside. [14]3. Data Acquisition:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with injectors.
-
Measure a baseline fluorescence reading for several seconds.
-
Inject 4-Et-THIQ and continue to measure the fluorescence signal over time (typically 2-3 minutes). [17] * An immediate, transient increase in fluorescence indicates a rise in intracellular calcium.
-
Principles of Assay Validation
To ensure that the generated data is reliable and trustworthy, each assay must be properly validated. [18]According to ICH guidelines, key validation parameters for cell-based assays include precision, accuracy, and range. [19][20]
| Parameter | Definition | Assessment |
|---|---|---|
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, different days, different analysts). [19] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by comparing results to a known reference standard or by analyzing a sample with a known concentration. [21] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. | Assessed by testing serial dilutions of a sample and plotting the response versus concentration. |
| Range | The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. [19] | The range is established by confirming that the assay provides an acceptable degree of linearity, accuracy, and precision within that range. [21] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | For a neuroprotection assay, this means demonstrating that the protective effect is not seen with an inactive analog or in a cell line lacking the target receptor. |
Conclusion
The biological activity of this compound is likely complex. The tiered experimental approach outlined in this guide provides a robust framework for its characterization. By starting with broad assessments of cytotoxicity and progressing to specific, hypothesis-driven mechanistic assays, researchers can efficiently build a comprehensive pharmacological profile of the compound. Adherence to detailed protocols and principles of assay validation will ensure the generation of high-quality, reproducible data suitable for advancing drug discovery and development programs.
References
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah Health. [Link]
-
protocols.io. (n.d.). Fluo-8 Calcium Flux Assay. [Link]
-
Stull, N. D., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Neurotoxicity Research. [Link]
-
Creative Bioarray. Immortalized Mouse Dopaminergic Neuronal Cells (MN9D). Creative Bioarray Website. [Link]
-
Creative BioMart. cAMP Accumulation Assay. Creative BioMart Website. [Link]
-
Segura-Aguilar, J., & series, P. A. (2016). Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity. In Catecholamine Research-From Molecular Insights to Clinical Medicine. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
Collins, M. A. (2019). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. springermedicine.com. [Link]
-
Reyes-Reyes, M., & Salcedo, C. (2014). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Journal of Visualized Experiments. [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices Website. [Link]
-
Alliance for Cellular Signaling. (n.d.). Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). [Link]
-
Cisbio. (2024). How to run a cAMP HTRF assay. YouTube. [Link]
-
Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]
-
Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Neuropharmacology. [Link]
-
Al-Harrasi, A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules. [Link]
-
Zhang, J. H., & Xie, X. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
-
Blum, D., et al. (2001). Cellular Models to Study Dopaminergic Injury Responses. ResearchGate. [Link]
-
Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Maezawa, I., et al. (2008). Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity. Journal of Neuroscience Methods. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
-
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]
-
National Institutes of Health. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules. [Link]
-
Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
National Institutes of Health. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Andrej, B., et al. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids | Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection | springermedicine.com [springermedicine.com]
- 8. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bu.edu [bu.edu]
- 15. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 16. Fluo-8 Calcium Flux Assay [protocols.io]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. edraservices.nl [edraservices.nl]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
"radioligand binding assay protocol for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline"
Radioligand Binding Assay for the Characterization of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline and its Analogs
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This application note provides a detailed, adaptable protocol for characterizing the receptor binding profile of novel THIQ analogs, specifically using this compound as a representative compound. Due to the nascent state of research on this specific molecule, this guide synthesizes methodologies from studies on structurally related THIQ derivatives to propose a rational screening approach. The primary focus will be on dopamine D3 and sigma σ2 receptors, which are common targets for this compound class.[3][4][5] The protocols herein are designed to be self-validating and provide researchers with the foundational steps for determining key binding parameters such as the inhibition constant (Ki), dissociation constant (Kd), and receptor density (Bmax).
Introduction: The Scientific Rationale
The THIQ nucleus is a foundational element in numerous natural products and synthetic compounds with significant pharmacological properties, including antitumor, anti-cancer, and neuro-modulatory effects.[2][6] The versatility of the THIQ scaffold allows for substitutions that can fine-tune its affinity and selectivity for various G protein-coupled receptors (GPCRs) and other CNS targets. Several studies have demonstrated that THIQ derivatives frequently interact with dopamine and sigma receptor systems.[3][5]
For instance, certain THIQ-containing ligands have shown high affinity and selectivity for the dopamine D3 receptor, a key target in the treatment of addiction and other neuropsychiatric disorders.[3][7] Similarly, the THIQ framework is crucial for high-affinity binding to sigma-2 (σ2) receptors, which are implicated in cancer cell proliferation.[5] Given this precedent, a primary screening of this compound against these targets is a logical starting point.
This document provides a step-by-step protocol for conducting competitive radioligand binding assays, a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[8] The underlying principle involves incubating a biological sample containing the receptor of interest with a fixed concentration of a radiolabeled ligand (a "hot" ligand) and varying concentrations of an unlabeled test compound (a "cold" ligand), such as this compound. By measuring the displacement of the radioligand, one can determine the affinity of the test compound for the receptor.
Experimental Design and Workflow
A successful radioligand binding assay hinges on a logical and well-controlled experimental design. The general workflow involves membrane preparation, the binding assay itself, and subsequent data analysis.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols
The following protocols are presented as templates. The choice of radioligand and specific buffer components should be optimized based on the target receptor.
Membrane Preparation
The quality of the receptor-containing membranes is paramount for a successful assay. This protocol describes a general method for preparing membranes from either cultured cells expressing the target receptor or from animal tissue.
Materials:
-
Cell Pellet or Tissue: e.g., CHO cells expressing human D3 receptors or guinea pig brain.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Protease Inhibitors: e.g., cOmplete™, Mini, EDTA-free Protease Inhibitor Cocktail (Roche).
-
Homogenizer: Dounce or Polytron homogenizer.
-
High-speed Centrifuge.
Procedure:
-
Homogenization: Resuspend the cell pellet or minced tissue in ice-cold Homogenization Buffer containing protease inhibitors. Homogenize with a Dounce (10-15 strokes) or Polytron homogenizer (2-3 bursts of 10 seconds). All steps must be performed on ice to prevent protein degradation.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation (Step 3). This step is crucial for removing endogenous ligands and other interfering substances.
-
Final Preparation: Resuspend the final pellet in Assay Buffer (see section 3.2) to a desired protein concentration.
-
Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Competitive Radioligand Binding Assay
This protocol outlines the steps for a competition assay to determine the affinity (Ki) of this compound for a target receptor. The examples provided are for the Dopamine D3 and Sigma-2 receptors.
Assay Parameters (Examples):
| Parameter | Dopamine D3 Receptor Assay | Sigma-2 (σ2) Receptor Assay |
| Target Source | Membranes from CHO cells expressing hD3R | Guinea Pig Brain Membranes |
| Radioligand | [³H]N-methylspiperone (~0.3 nM) | [³H]DTG (Di-o-tolylguanidine) (~3 nM) |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, pH 8.0 |
| Non-Specific Binding | 10 µM Haloperidol | 10 µM Haloperidol |
| Test Compound | This compound | This compound |
| Incubation | 60 min at 25°C | 120 min at 25°C |
| Total Volume | 500 µL | 250 µL |
Procedure:
-
Preparation: On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes, radioligand, and test compound (this compound) to their working concentrations in ice-cold Assay Buffer.
-
Assay Plate Setup: The assay is typically performed in 96-well plates in triplicate for each condition:
-
Total Binding (TB): Add Assay Buffer, radioligand, and membranes. This represents the maximum binding of the radioligand.
-
Non-Specific Binding (NSB): Add the agent for defining non-specific binding (e.g., Haloperidol), radioligand, and membranes. This measures the binding of the radioligand to non-receptor components.
-
Competition: Add a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), radioligand, and membranes.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at the specified temperature for the designated time (see table above) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer (typically the same as the Assay Buffer) to remove any unbound radioligand. The number of washes should be optimized to maximize the signal-to-noise ratio.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours before counting in a liquid scintillation counter to measure the amount of radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM).
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
-
Calculate the Inhibition Constant (Ki):
-
The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.
-
-
Conclusion
This application note provides a comprehensive and adaptable framework for characterizing the binding properties of this compound and other novel THIQ derivatives. By systematically applying these protocols, researchers can elucidate the receptor interaction profiles of their compounds, a critical step in the drug discovery and development process. The key to success lies in careful optimization of assay conditions for each specific receptor target and rigorous data analysis.
References
-
New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. (2021). RSC Medicinal Chemistry. [Link]
-
New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). ResearchGate. [Link]
-
Radioligand binding assays and their analysis. (n.d.). PubMed. [Link]
-
Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. (1999). PubMed. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 4-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Novel Chemical Probe
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuromodulatory effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel derivative, 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ), as a potential chemical probe. This guide eschews a rigid template, instead presenting a logical, field-proven workflow for target identification, validation, and application. We will detail robust, self-validating protocols for both label-free and affinity-based target discovery, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: The Promise of the THIQ Scaffold
The THIQ nucleus is a common motif in natural alkaloids and synthetic compounds, valued for its rigid structure that can present substituents in well-defined three-dimensional space.[1] This structural feature allows for specific interactions with biological macromolecules. Various substitutions on the THIQ ring system have led to compounds with diverse activities, from dopamine receptor antagonists to potent anticancer agents.[2] While many studies have focused on substitutions at the 1-position, the biological effects of substitution at the 4-position are less explored, presenting an opportunity for discovering novel biological activities and mechanisms.
This guide uses this compound as a case study to illustrate the process of taking a novel small molecule from initial concept to a validated chemical probe. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms.[3][4] The journey to validating a compound as a chemical probe is rigorous, demanding a systematic approach to identify its molecular target(s), validate the interaction, and demonstrate a clear, on-target effect in a biological context.[4]
Phase 1: Global Target Identification Strategies
The first critical step is to identify the protein(s) to which 4-Et-THIQ binds. Without a known target, interpreting any observed phenotype is impossible. We will outline two powerful, orthogonal approaches: a label-free method (Cellular Thermal Shift Assay) and a classical affinity-based method. Pursuing both can provide corroborating evidence and increase confidence in putative targets.
Strategy A: Label-Free Target Identification via Cellular Thermal Shift Assay (CETSA)
Principle & Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[5] The binding of a small molecule, like 4-Et-THIQ, to its target protein can increase the protein's conformational stability, making it more resistant to heat-induced denaturation.[5][6] This change in thermal stability can be detected and quantified, even in a complex cellular lysate, without any chemical modification of the compound, thus preserving its native bioactivity.[5]
Experimental Protocol: Proteome-wide CETSA with Mass Spectrometry (MS)
Objective: To identify proteins that are thermally stabilized by 4-Et-THIQ across the proteome.
Materials:
-
Cultured cells of interest (e.g., a cancer cell line like HCT116 or a neuronal line like SH-SY5Y)
-
This compound (high purity) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Ultracentrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Reagents and equipment for tandem mass tag (TMT) labeling, high-pH reversed-phase fractionation, and LC-MS/MS analysis
Methodology:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat cells with 4-Et-THIQ at a final concentration (e.g., 10-50 µM) or with vehicle control for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to create a cell suspension.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control (25°C).
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step releases the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Proteomic Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Quantify the protein concentration.
-
Digest the proteins into peptides (e.g., using trypsin).
-
Label the peptides from each condition (vehicle vs. drug at each temperature) with distinct TMT isobaric tags.
-
Pool the labeled samples, fractionate, and analyze by LC-MS/MS.
-
-
Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the relative amount remaining in the soluble fraction as a function of temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for a protein in the presence of 4-Et-THIQ indicates thermal stabilization and identifies it as a putative binding target.
Caption: Workflow for proteome-wide target identification using CETSA-MS.
Strategy B: Affinity Chromatography-based Target Identification
Principle & Rationale: This classical method involves immobilizing the small molecule "bait" (4-Et-THIQ) on a solid support to "fish" for its binding partners ("prey") from a cell lysate.[7][8] This approach is powerful but requires chemical modification of the probe, which may alter its binding properties. Therefore, careful design of the affinity probe is paramount.
Experimental Protocol: Synthesis of an Affinity Probe and Pull-down Assay
Objective: To isolate and identify proteins that bind to an immobilized 4-Et-THIQ analog.
Materials:
-
Synthetic chemistry capabilities for probe synthesis
-
Affinity resin (e.g., NHS-activated Sepharose beads or Streptavidin beads)
-
Cell lysate from cells of interest
-
Wash buffers (e.g., TBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., high concentration of free 4-Et-THIQ, SDS-PAGE loading buffer, or pH change)
-
Equipment for SDS-PAGE and mass spectrometry
Methodology:
-
Affinity Probe Synthesis:
-
Causality: The linker must be attached to a position on 4-Et-THIQ that is not critical for its (yet unknown) biological activity. A preliminary Structure-Activity Relationship (SAR) study with simple analogs can inform this choice. Assuming the ethyl group is key, the linker could be attached to the nitrogen atom or the aromatic ring.
-
Procedure: Synthesize a derivative of 4-Et-THIQ with a flexible linker (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid for amine coupling) or a high-affinity tag (e.g., biotin).
-
-
Immobilization:
-
Covalently couple the carboxylated probe to NHS-activated agarose beads.
-
Alternatively, if a biotinylated probe is synthesized, it will be captured by streptavidin-coated beads.
-
-
Control Resin Preparation: Prepare a control resin by blocking the active groups on the beads without attaching the probe. This is critical for identifying non-specific binders.
-
Affinity Pull-down:
-
Incubate the immobilized probe (and control resin in parallel) with a clarified cell lysate for several hours at 4°C.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Competitive Elution: Elute bound proteins by incubating the beads with a high concentration of free, unmodified 4-Et-THIQ. This is the most specific elution method.
-
Denaturing Elution: Elute all bound proteins using SDS-PAGE loading buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize proteins (e.g., with silver stain or Coomassie blue).
-
Excise protein bands that are present in the probe pull-down but absent or significantly reduced in the control lane.
-
Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS.
-
Caption: Workflow for affinity chromatography-based target identification.
Phase 2: Target Validation and Characterization
Identifying a list of putative targets is only the beginning. The next phase involves rigorously validating these interactions and characterizing their functional consequences.
3.1. Orthogonal Validation of Binding
Objective: To confirm the direct interaction between 4-Et-THIQ and a top candidate protein identified in Phase 1 using a different biophysical method.
Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Method: Perform a Western blot-based CETSA experiment on the candidate protein.
-
Procedure: Treat intact cells or lysates with a range of 4-Et-THIQ concentrations. Heat all samples to a single temperature known to cause partial denaturation of the target protein (determined from the initial CETSA-MS experiment).
-
Analysis: Quantify the amount of soluble target protein remaining at each drug concentration by Western blot. A dose-dependent increase in the soluble protein confirms direct target engagement in a cellular environment.
3.2. Functional Consequence of Target Engagement
Objective: To determine if binding of 4-Et-THIQ to the validated target modulates its activity.
Protocol: Target-Specific Activity Assay
The specific assay will depend on the identity of the validated target protein.
-
If the target is a kinase: Perform an in vitro kinase assay to measure the phosphorylation of a known substrate in the presence and absence of 4-Et-THIQ.
-
If the target is a receptor: Use a reporter gene assay in cells to measure downstream signaling upon treatment with 4-Et-THIQ.
-
If the target is an enzyme: Use a substrate turnover assay (e.g., colorimetric or fluorometric) to measure enzymatic activity.
Data Presentation: Summary of Target Validation
| Experiment | Purpose | Expected Outcome for a True Target |
| Proteome-wide CETSA-MS | Unbiased target discovery | Rightward thermal shift (ΔTm > 1°C) |
| Affinity Pull-down | Orthogonal target discovery | Specific elution with free 4-Et-THIQ |
| ITDR-CETSA (Western Blot) | Confirm target engagement in cells | Dose-dependent thermal stabilization |
| In Vitro Activity Assay | Assess functional modulation | Dose-dependent inhibition or activation |
3.3. Cellular Phenotype Correlation
Objective: To link the on-target activity of 4-Et-THIQ to a cellular phenotype.
Protocol: Genetic Target Inactivation
-
Method: Use siRNA or CRISPR/Cas9 to knock down or knock out the validated target protein in cells.
-
Rationale: If 4-Et-THIQ elicits a specific cellular phenotype (e.g., decreased cell viability, altered morphology) by acting through this target, then inactivating the target should either mimic the effect of the compound or render the cells insensitive to the compound.
-
Procedure:
-
Transfect cells with siRNA targeting the protein of interest or a non-targeting control.
-
After 48-72 hours, confirm target knockdown by Western blot.
-
Treat both knockdown and control cells with 4-Et-THIQ and measure the cellular phenotype.
-
Self-Validation: A lack of response to 4-Et-THIQ in the knockdown cells strongly validates that the observed phenotype is on-target.
-
Conclusion: Establishing 4-Et-THIQ as a Chemical Probe
By following this structured, multi-faceted approach, a researcher can systematically deorphanize this compound. A high-quality chemical probe requires not only potency and on-target activity but also well-characterized selectivity.[3] Therefore, further studies should include profiling against related proteins (e.g., kinase panel screening) and the development of a structurally similar but biologically inactive control compound to distinguish on-target from off-target effects in future experiments. This rigorous validation process transforms a novel molecule into a powerful tool for dissecting complex biological systems.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Tabana, Y. M., Ferreira, V. F., & de Souza, M. C. B. V. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Pai, M. Y., Lomenick, B., & Hwang, H. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
-
Robles, A. J., Vasta, J. D., Meagher, J. L., et al. (2017). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. [Link]
-
Mateus, A., Määttä, J., & Savitski, M. M. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(9), 2707. [Link]
-
Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]
-
Khamidova, U., Terenteva, E., Umarova, M., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238-246. [Link]
-
Martinez Molina, D., & Nordlund, P. (2021). Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. Methods in Molecular Biology, 2213, 163-173. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Chander, S., Murugesan, S., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13279-13311. [Link]
-
Khamidova, U., et al. (2021). Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238-246. [Link]
-
Zheldakova, R., & Potkin, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-23. [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]
-
Yoshikawa, M., & Yoshida, M. (2019). Affinity-based target identification for bioactive small molecules. MedChemComm, 10(9), 1509-1520. [Link]
-
Gilbert, A. M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology. [Link]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(34), 31089–31101. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. [Link]
-
Bunnage, M. E., et al. (2015). The art of the chemical probe. Nature Chemical Biology, 11(8), 536-541. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 4. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Reaction for 4-Alkyl-Tetrahydroisoquinolines
Welcome to the technical support center dedicated to the synthesis of 4-alkyl-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful transformation. Here, we move beyond basic protocols to address the nuanced challenges and critical decision points that determine the success of your synthesis, focusing on causality, practical solutions, and robust experimental design.
The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry, providing a direct route to the tetrahydroisoquinoline core, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[2][4][5] While conceptually straightforward, achieving high yields and controlling stereochemistry, especially with substitution at the C-4 position, requires careful optimization.
This guide is structured into a detailed Troubleshooting section and a broader FAQ to address both immediate experimental hurdles and fundamental questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows low conversion of the starting β-arylethylamine. What are the primary factors to investigate?
A: Low conversion is the most common issue and typically points to one of four areas: catalysis, substrate reactivity, reaction conditions, or reagent quality.
-
Inadequate Acid Catalysis: The driving force for the cyclization is the formation of an electrophilic iminium ion from the intermediate imine.[4][5] Without a sufficiently strong or appropriately chosen acid, this step will be slow or non-existent.
-
The Cause: For less-activated phenyl rings (those without strong electron-donating groups), traditional Brønsted acids at catalytic levels may be insufficient. Harsher conditions, such as strong acids or even superacids, are often required to promote the reaction.[4][6][7]
-
The Solution:
-
Screen Acids: If you are using a mild acid like acetic acid, consider switching to stronger Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Lewis Acids: Lewis acids such as BF₃·OEt₂ can be effective alternatives, particularly in aprotic solvents.[8]
-
Catalyst Loading: Too little acid will result in a sluggish reaction, while too much can lead to side reactions or degradation.[9] Start with catalytic amounts (10-20 mol%) and incrementally increase to stoichiometric quantities if needed.
-
-
-
Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time are critically interlinked.
-
The Cause: The stability of the iminium intermediate and the energy barrier for the cyclization are highly dependent on the reaction environment.
-
The Solution:
-
Temperature: Many Pictet-Spengler reactions require heat to proceed efficiently. If you are running the reaction at room temperature, try gentle heating (40–80 °C). Conversely, if you observe decomposition, lowering the temperature may be necessary.[9]
-
Solvent Choice: While classic conditions often use protic solvents, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile can sometimes provide superior yields by improving substrate solubility and minimizing side reactions.[4][9][10]
-
-
-
Aldehyde and Amine Quality:
-
The Cause: Aldehydes can be prone to oxidation or self-condensation, especially under acidic conditions.[9] The purity of the β-arylethylamine is also critical.
-
The Solution:
-
Verify Reagents: Use freshly distilled or purified aldehydes. Check the purity of your amine starting material.
-
Stoichiometry: Using a slight excess of the aldehyde (1.1–1.5 equivalents) can help drive the reaction to completion.[11]
-
-
Below is a workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Poor or Undesired Diastereoselectivity
Q: My reaction produces a mixture of diastereomers at the C-1 and C-4 positions. How can I improve the selectivity for the desired isomer?
A: Controlling the stereochemistry of newly formed chiral centers is paramount in medicinal chemistry. The relative orientation of the C-1 and C-4 substituents is influenced by kinetic versus thermodynamic control and the reaction conditions.
-
Thermodynamic vs. Kinetic Control:
-
The Cause: The initial cyclization can lead to a kinetically favored product (often the cis isomer).[4] At higher temperatures or with prolonged reaction times, the reaction can become reversible, allowing equilibration to the more thermodynamically stable isomer (often the trans isomer).
-
The Solution:
-
For the Kinetic Product (cis): Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) for shorter durations. This minimizes the chance of equilibration.
-
For the Thermodynamic Product (trans): Employ higher temperatures (reflux) and longer reaction times to allow the initial mixture to equilibrate to the more stable product.
-
-
-
Solvent Effects:
-
The Cause: The solvent can influence the conformation of the transition state during the cyclization step.[10] Polar, protic solvents may favor different transition states than non-polar, aprotic solvents.
-
The Solution: Screen a range of solvents. For instance, highly polar solvents like acetonitrile or nitromethane have been shown to dramatically favor the formation of a single diastereomer in certain cases, sometimes due to the differential solubility of the product salts.[12]
-
-
Chiral Auxiliaries and Catalysts:
-
The Cause: When starting with achiral materials, achieving high diastereoselectivity without an external chiral influence is challenging.
-
The Solution:
-
Substrate Control: If your β-arylethylamine or aldehyde already contains a chiral center, it can direct the stereochemistry of the cyclization.
-
Chiral Catalysts: The use of chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) can catalyze the reaction enantioselectively, which can in turn influence the diastereoselectivity.[4][13]
-
-
The diagram below illustrates the factors influencing the stereochemical outcome.
Caption: Key factors controlling diastereoselectivity.
Issue 3: Formation of Aromatic Side-Product
Q: I am observing a significant amount of the fully aromatized isoquinoline by-product instead of my desired tetrahydroisoquinoline. What causes this and how can it be prevented?
A: The formation of the aromatic isoquinoline is typically due to the oxidation of the tetrahydroisoquinoline product.
-
The Cause: The THIQ product can be susceptible to oxidation, especially at elevated temperatures, in the presence of air (oxygen), or with certain reagents.[9] This is more common with electron-rich THIQs.
-
The Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Lower Temperature: If possible, conduct the reaction at a lower temperature to reduce the rate of oxidation.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to oxidative conditions.
-
Antioxidants: In some specific cases, particularly with highly sensitive substrates like dopamine derivatives, adding a mild antioxidant like sodium ascorbate can be beneficial.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds via two key stages.[2] First, the β-arylethylamine and the aldehyde undergo condensation to form a Schiff base, or imine. In the presence of acid, this imine is protonated to form a highly electrophilic iminium ion. Second, the electron-rich aryl ring acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring, yielding the tetrahydroisoquinoline product after deprotonation.[5][6]
Q2: How does the choice of acid catalyst impact the reaction for 4-alkyl-THIQs?
A2: The acid's role is to catalyze the formation of the reactive iminium ion.[4] For phenethylamine derivatives (the precursors to THIQs), the aromatic ring is less nucleophilic than that of tryptophan (the precursor to β-carbolines).[4] Consequently, stronger acids are often needed to sufficiently activate the electrophile and overcome the higher energy barrier for cyclization.
| Catalyst Type | Examples | Typical Loading | Best For... |
| Brønsted Acid (Weak) | Acetic Acid | Stoichiometric | Highly activated aromatic rings. |
| Brønsted Acid (Strong) | HCl, TFA, H₂SO₄ | 10 mol% - Stoichiometric | Less activated or deactivated rings.[4][6] |
| Lewis Acid | BF₃·OEt₂, Cu(OTf)₂ | 20 mol% - Stoichiometric | Aprotic conditions; can offer different selectivity.[13][15] |
| Superacids | CF₃SO₃H | Catalytic | Very unreactive substrates.[6][7] |
Q3: What are the best general-purpose solvents for this reaction?
A3: There is no single "best" solvent, as the optimal choice depends on the specific substrates and desired outcome. However, a good starting point is to screen a polar protic solvent against a non-polar aprotic one.
-
Protic Solvents (e.g., Methanol, Ethanol): Can participate in hydrogen bonding and effectively solvate ionic intermediates. However, they can sometimes compete with the nucleophile.
-
Aprotic Solvents (e.g., DCM, Toluene, Acetonitrile): Often used to achieve higher yields and better stereoselectivity.[4][12] They do not interfere with the catalyst or intermediates through hydrogen bonding.[10]
Q4: Are there milder, non-acidic conditions available?
A4: While the classic Pictet-Spengler reaction is acid-catalyzed, some variations exist. For highly activated systems (e.g., dopamine derivatives), the reaction can sometimes proceed under neutral or even basic conditions, often mediated by phosphate buffers which can act as bifunctional catalysts.[14][16] Enzymatic versions, using Pictet-Spenglerases, also operate under physiological pH.[1][17] However, for standard, unactivated phenethylamines, acidic conditions are generally required.
Q5: How can I purify my 4-alkyl-THIQ product effectively?
A5: Tetrahydroisoquinolines are basic and can be challenging to purify via standard silica gel chromatography due to tailing.
-
Basic Wash: Before chromatography, perform an aqueous workup with a basic solution (e.g., sat. NaHCO₃ or dilute NaOH) to neutralize any remaining acid and ensure the product is in its free-base form.
-
Modified Silica Gel: If tailing is severe, consider treating your silica gel with a small amount of triethylamine (~1-2%) in your eluent system. This deactivates acidic sites on the silica and improves peak shape.
-
Alternative Phases: For very polar compounds, consider using alumina (basic or neutral) or reverse-phase chromatography.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization is an excellent method for purification. Alternatively, forming a crystalline salt (e.g., the hydrochloride or tartrate salt) can facilitate both purification and handling.
General Experimental Protocol
This protocol provides a starting point for the synthesis of a 1,4-disubstituted tetrahydroisoquinoline.
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in an appropriate solvent (e.g., DCM or Toluene, ~0.1 M), add the alkyl aldehyde (1.2 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.2 - 1.0 eq) dropwise at room temperature or 0 °C.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[9]
-
Extraction: Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (often with 1% triethylamine in the eluent) to afford the desired 4-alkyl-tetrahydroisoquinoline.[9]
References
- Pictet–Spengler reaction - Wikipedia. (n.d.).
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 103. Retrieved January 14, 2026, from [Link]
-
The mechanism of the Pictet–Spengler reaction. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved January 14, 2026, from [Link]
- Pictet–Spengler reaction - Grokipedia. (n.d.).
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2017). Digital Commons@DePaul. Retrieved January 14, 2026, from [Link]
- Synthetic versus enzymatic pictet-spengler reaction: An overview. (n.d.).
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). PubMed. Retrieved January 14, 2026, from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2013). PMC. Retrieved January 14, 2026, from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). MDPI. Retrieved January 14, 2026, from [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
-
Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). ACS Publications. Retrieved January 14, 2026, from [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Retrieved January 14, 2026, from [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines | MDPI [mdpi.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for the synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with introducing an alkyl substituent at the C4 position of the tetrahydroisoquinoline scaffold. Unlike the well-trodden paths to C1-substituted analogues, C4-alkylation requires nuanced strategies and careful troubleshooting. This guide provides in-depth, field-proven insights in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Core Synthetic Concepts
This section addresses foundational questions regarding the synthesis of 4-substituted THIQs, providing the necessary context for the detailed troubleshooting guide that follows.
Q1: Why is the synthesis of this compound considered more challenging than its 1-substituted counterparts?
The primary challenge lies in the inherent mechanisms of the most common synthetic routes for the THIQ core: the Pictet-Spengler and Bischler-Napieralski reactions.[1][2] Both of these powerful cyclization methods are intramolecular electrophilic aromatic substitutions that are electronically and sterically biased to form a new bond at the C1 position.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich aromatic ring.[3][4] The resulting six-membered ring closure overwhelmingly favors the formation of a C1-substituted THIQ.
-
Bischler-Napieralski Reaction: This method uses an N-acyl-β-phenylethylamine, which is cyclized using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline intermediate.[5][6] Subsequent reduction yields the THIQ. This cyclization also proceeds via electrophilic attack ortho to the ethylamine substituent, leading to the C1 position of the final product.
Introducing a substituent at C4 requires either starting with a pre-functionalized, sterically demanding precursor or performing a post-synthesis modification on the THIQ core, both of which present their own set of difficulties.
Q2: What are the principal strategies for introducing an ethyl group at the C4 position?
There are two main strategic approaches to synthesizing 4-Et-THIQ:
-
Synthesis from a Pre-functionalized Precursor: This involves designing a starting material that already contains the ethyl group at the appropriate position relative to the phenethylamine backbone. The subsequent cyclization reaction then forms the THIQ ring around this existing substituent. This approach can be complex due to the synthesis of the specialized starting material and potential steric hindrance during the cyclization step.
-
Post-Synthesis C4-Functionalization: This strategy involves first synthesizing the parent 1,2,3,4-tetrahydroisoquinoline ring and then selectively introducing the ethyl group at the C4 position. This is typically achieved through a directed deprotonation-alkylation sequence.[7] This method offers more flexibility but faces challenges in achieving regioselectivity (C4 vs. other positions) and avoiding side reactions.
Q3: Can you provide a simplified overview of the classical THIQ synthesis pathways?
Certainly. The two cornerstone reactions are the Pictet-Spengler and Bischler-Napieralski cyclizations. The diagram below illustrates the general flow of these reactions, which typically yield 1-substituted or unsubstituted THIQs.
Caption: Classical THIQ Synthesis Pathways.
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
This section is formatted to address specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Strategy A: Synthesis from a Pre-functionalized β-Arylethylamine
This approach involves synthesizing a phenethylamine derivative with an ethyl group at the benzylic position and then attempting a Pictet-Spengler or related cyclization.
Problem 1: Low or No Yield During the Cyclization Step
-
Observed Issue: After reacting your 2-aryl-1-ethylamine precursor with an aldehyde (e.g., formaldehyde or a protected equivalent) under standard Pictet-Spengler conditions (e.g., HCl), you observe mainly starting material or a complex mixture of byproducts with little to no desired 4-Et-THIQ.
-
Causality Analysis: The ethyl group at the benzylic position of the starting amine introduces significant steric hindrance. This bulkiness can disfavor the formation of the necessary iminium ion intermediate and sterically impede the subsequent intramolecular cyclization. Furthermore, if the aromatic ring is not sufficiently electron-rich, the reaction will lack the electronic driving force to overcome this steric barrier.[8][9]
-
Solutions & Protocol:
-
Increase Catalyst Acidity: Move beyond standard protic acids. Stronger acid catalysts can enhance the electrophilicity of the iminium ion, providing a stronger driving force for the reaction.[4][10]
-
Employ Lewis Acids: Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) are highly effective at promoting this type of cyclization.[11]
-
Utilize Microwave Irradiation: Microwave-assisted synthesis can often drive sterically hindered reactions to completion by rapidly achieving high effective temperatures.[8]
Table 1: Comparison of Reaction Conditions for Hindered Cyclization
-
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Reflux (40°C) | 12-24 hours | Potent Brønsted acid, good for moderately activated rings. |
| BF₃·OEt₂ | Acetonitrile (MeCN) | 0°C to RT | 4-8 hours | Powerful Lewis acid; sensitive to moisture. |
| P₂O₅ / POCl₃ | Toluene or Xylene | Reflux (110-140°C) | 6-18 hours | Harsh, classical conditions for Bischler-Napieralski type cyclizations.[6] |
| Microwave (TFA catalyst) | Acetonitrile (MeCN) | 120-150°C | 15-45 minutes | Rapid optimization, but requires specialized equipment. |
Strategy B: Post-Synthesis C4-Alkylation via Directed Deprotonation
This is often the more viable strategy and involves the selective functionalization of a pre-formed THIQ or N-protected THIQ scaffold.
Problem 2: Non-selective Deprotonation (Mixture of C1 and C4 Alkylation)
-
Observed Issue: After N-protecting your THIQ, deprotonating with an organolithium reagent, and quenching with ethyl iodide, you obtain a mixture of 4-ethyl and 1-ethyl substituted products, making purification a significant challenge.
-
Causality Analysis: The protons at the C1 and C4 positions are both benzylic and adjacent to the nitrogen atom, leading to competitive deprotonation. The C1 proton is often considered more acidic, especially in N-Boc protected systems. Achieving C4 selectivity requires a carefully chosen base and ligand system that can direct the deprotonation away from the more sterically accessible C1 position.[7]
-
Solutions & Workflow:
-
Choice of N-Protecting Group: An N-Boc (tert-butoxycarbonyl) or N-PMP (p-methoxyphenyl) group is often used. The choice can influence the conformation of the ring and the relative acidity of the C1 and C4 protons.
-
Directed Deprotonation Conditions: The key to success is using a strong, sterically hindered base in the presence of a coordinating ligand. sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) are preferred over n-BuLi. The addition of a polar additive like hexamethylphosphoramide (HMPA) or tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and chelate the lithium cation, directing it towards the C4 position.[7]
Caption: Workflow for Selective C4-Alkylation.
-
Problem 3: Low Yield on the Alkylation Step
-
Observed Issue: You have successfully generated the C4-anion, but upon adding ethyl iodide or ethyl bromide, the yield of the alkylated product is low, and you recover mostly the N-protected starting material after workup.
-
Causality Analysis: The C4-lithiated species can be unstable, especially if the temperature is not rigorously controlled. It can be quenched by trace amounts of protons from the solvent or atmosphere. Additionally, the reactivity of the electrophile is critical; less reactive electrophiles like ethyl chloride may not be effective.
-
Solutions & Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at -78°C (a dry ice/acetone bath) throughout the deprotonation and alkylation steps. Do not allow the mixture to warm up until the quench is complete.
-
High-Purity Reagents: Use freshly distilled, dry solvents (e.g., THF). Use a fresh, titrated solution of the organolithium base. Ensure the ethyl iodide is free of acidic impurities.
-
Electrophile Choice: Ethyl iodide is generally more reactive than ethyl bromide. Using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.
Protocol: Selective C4-Ethylation of N-Boc-THIQ
-
To a flame-dried, three-neck flask under a positive pressure of Argon, add a solution of N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous THF (0.05 M).
-
Cool the solution to -78°C.
-
Add HMPA (4.0 equiv), freshly distilled, and stir for 10 minutes. (Note: HMPA is a carcinogen and should be handled with extreme care in a fume hood).
-
Slowly add t-Butyllithium (1.1 equiv, ~1.7 M in pentane) dropwise via syringe. A color change (typically to deep red or orange) should be observed, indicating anion formation. Stir at -78°C for 1 hour.
-
Add ethyl iodide (1.5 equiv) dropwise. Continue stirring at -78°C for 2 hours.
-
Quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the N-Boc-4-Et-THIQ via column chromatography. The subsequent Boc-deprotection can be achieved using standard conditions (e.g., TFA in DCM).
-
Part 3: General Troubleshooting
Problem 4: Product Purification is Difficult
-
Observed Issue: The crude product is an oil that is difficult to purify by column chromatography due to co-elution of byproducts or streaking on the column.
-
Causality Analysis: Tetrahydroisoquinolines are basic amines that can interact strongly with silica gel, leading to poor peak shape and difficult separation. The polarity of the desired product may also be very similar to that of unreacted starting material or side products.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) to suppress the interaction between your basic product and the acidic silica gel.
-
Switch Stationary Phase: If silica gel fails, consider using neutral or basic alumina for your column chromatography.
-
Salt Formation & Recrystallization: Convert the final oily product into a salt (e.g., hydrochloride or oxalate salt) by treating a solution of the amine in ether or ethyl acetate with HCl (in ether) or oxalic acid. Salts are often crystalline solids that can be purified by recrystallization, which is highly effective at removing small amounts of impurities.
-
Problem 5: Unwanted Oxidation of the THIQ Ring
-
Observed Issue: Your NMR or MS data indicates the presence of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline species in your final product.
-
Causality Analysis: The THIQ scaffold, particularly when unsubstituted on the nitrogen, can be susceptible to air oxidation, especially during workup, purification on silica gel, or upon prolonged storage. This is an even greater risk if the reaction intermediate is a dihydroisoquinoline that requires reduction.[12]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Prompt Purification: Do not let crude material sit exposed to air for extended periods. Purify the product as soon as possible after the workup.
-
Antioxidants: For long-term storage, consider storing the compound as a salt or under an inert atmosphere, potentially with a small amount of an antioxidant like BHT.
-
References
-
Kaur, H., Singh, M., Kumar, M., & Singh, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13069–13107. [Link]
-
Chattopadhyay, S.K. (2015). Pictet-Spengler Isoquinoline Synthesis. In Named Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Blagg, J., Coote, S. J., Davies, S. G., Middlemiss, D., & Naylor, A. (1987). Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1, 689. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
-
Astudillo, L., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Sirvent, A., García-Muñoz, M. J., Yus, M., & Foubelo, F. (2020). Stereoselective Synthesis of Tetrahydroisoquinolines from Chiral 4-Azaocta-1,7-diynes and 4-Azaocta-1,7-enynes. European Journal of Organic Chemistry, 2020(5), 596-606. [Link]
-
Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
-
Jeanet, B. S., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
-
Zuo, Z., & Herzon, S. B. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9255–9307. [Link]
-
Comins, D. L., & Dehghani, A. (2003). New Strategy for the Synthesis of Tetrahydroisoquinoline Alkaloids. Organic Letters, 5(12), 2181–2184. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Astudillo, L., et al. (2018). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. ResearchGate. [Link]
-
Zuo, Z., & Herzon, S. B. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]
-
Kara-Peña, A., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ). This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this valuable scaffold. By-product formation is a critical issue that can significantly impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and achieve your target molecule with high fidelity.
Section 1: Core Synthetic Strategies and Inherent Challenges
The synthesis of C-4 substituted tetrahydroisoquinolines is non-trivial. Unlike C-1 substitution, which is readily achieved via classic methods like the Pictet-Spengler and Bischler-Napieralski reactions, functionalization at the C-4 position often requires a more nuanced approach.[1][2] The primary strategies involve either building the ring with the C-4 substituent precursor in place or, more commonly, the direct alkylation of a pre-formed tetrahydroisoquinoline core.
The direct alkylation approach is fraught with challenges, primarily revolving around regioselectivity. The tetrahydroisoquinoline scaffold presents multiple potentially reactive sites, leading to a host of possible by-products.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis of this compound, framed in a direct question-and-answer format.
Issue 1: Poor Regioselectivity — N-Alkylation vs. C-4 Alkylation
Q1: I am attempting to directly ethylate 1,2,3,4-tetrahydroisoquinoline but the major product is the N-ethyl by-product, not the desired 4-ethyl isomer. Why is this happening and how can I fix it?
A1: This is the most common problem encountered in the direct alkylation of THIQ. The secondary amine's nitrogen atom is a soft, highly accessible nucleophile. In the absence of any directing or protecting groups, it will preferentially attack the ethylating agent. This N-alkylation is typically kinetically favored.
Causality: The lone pair of electrons on the nitrogen is more nucleophilic and sterically less hindered than the C-4 position. Direct reaction with an electrophile like ethyl iodide or ethyl bromide will almost always lead to the N-alkylated product as the major isomer.
Solutions & Scientific Rationale:
-
N-Protection (Most Robust Method): The most effective strategy is to "mask" the nitrogen's reactivity with a suitable protecting group.
-
Recommended Group: The tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed, deactivates the nitrogen sufficiently to prevent N-alkylation, and can direct metallation to adjacent carbons.
-
Mechanism of Action: The Boc group's carbonyl functionality withdraws electron density from the nitrogen, drastically reducing its nucleophilicity. Furthermore, a protected nitrogen allows for directed ortho-metalation or, in this case, benzylic metalation at C-4 using a strong base.
-
-
Choice of Base and Reaction Conditions: If attempting a one-pot reaction without protection (not recommended), the choice of base is critical. A strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is required to deprotonate the C-4 position, forming a carbanion that can then be trapped by the electrophile.[3][4] However, competitive N-deprotonation can still occur.
Issue 2: Formation of Di-substituted and Other Isomeric By-products
Q2: My reaction is producing a mixture of 4,4-diethyl-THIQ and what appears to be a 1-ethyl-THIQ isomer, in addition to my desired product. How can I improve the selectivity for mono-alkylation at C-4?
A2: The formation of di-substituted products points to the C-4 carbanion being reformed and reacting a second time, while the presence of a 1-ethyl isomer suggests that the site of deprotonation is not exclusively at C-4.
Causality & Solutions:
-
Over-alkylation (4,4-diethyl-THIQ): This occurs if the C-4 proton of your mono-ethylated product is still acidic enough to be removed by the base present in the mixture, or if excess base and electrophile are used.
-
Solution: Use precisely one equivalent of a strong base (e.g., LDA or s-BuLi). Add the base at a low temperature (-78 °C) to form the anion, then add exactly one equivalent of the ethylating agent. Quench the reaction once TLC or LC-MS shows consumption of the starting material to prevent further reactions.
-
-
Isomeric By-products (1-Ethyl-THIQ): The C-1 position is also benzylic and activated by the adjacent nitrogen. Deprotonation can occur at C-1, leading to the 1-ethyl isomer upon quenching with the electrophile.[3][4]
-
Solution: The regioselectivity of lithiation is highly dependent on the N-substituent. An N-Boc group tends to direct lithiation to the C-1 position. For C-4 functionalization, a different strategy, such as a temporary dearomatization, may be required for higher selectivity.[5] Alternatively, starting with a THIQ that is already substituted at C-1 can block this position.
-
Issue 3: By-products Originating from the THIQ Core Synthesis
Q3: I am preparing my THIQ core using a Bischler-Napieralski reaction before attempting alkylation, and the starting material is impure. What are the likely by-products from this initial step?
A3: The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide, is prone to a significant side reaction.[6][7]
Causality & Solutions:
-
Styrene Formation (Retro-Ritter Reaction): The key nitrilium salt intermediate in the Bischler-Napieralski mechanism can undergo elimination (a retro-Ritter reaction) to form a styrene derivative, especially if the aromatic ring is not sufficiently electron-rich to facilitate cyclization.[6][8] This is a major pathway for yield loss.
-
Solution:
-
Use Stronger Dehydrating Agents: For less activated aromatic rings, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can promote the desired cyclization over elimination.[7][8]
-
Solvent Choice: Using the corresponding nitrile (e.g., acetonitrile) as a solvent can shift the equilibrium away from the retro-Ritter elimination product.[6]
-
Milder Reagents: For sensitive substrates, milder reagents like oxalyl chloride or triphenyl phosphite-bromine can be used to generate an N-acyliminium intermediate that is less prone to elimination.[6]
-
-
Section 3: Recommended Protocol for Selective 4-Ethylation
This protocol utilizes an N-protection strategy, which offers the most reliable and high-yielding route to this compound by minimizing N-alkylation and improving control over regioselectivity.
Protocol: N-Boc Protection followed by Directed C-4 Ethylation
Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-1,2,3,4-tetrahydroisoquinoline, which is often pure enough for the next step.
Step 2: Directed C-4 Lithiation and Ethylation
-
CRITICAL: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Dissolve N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 1.2 eq) dropwise. A color change (typically to deep red or orange) should be observed, indicating anion formation. Stir for 2 hours at -78 °C.
-
Add ethyl iodide (EtI, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-4-ethyl-THIQ from the previous step in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor by TLC until the starting material is gone.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extract, dry, and concentrate the organic layer to yield the final product, this compound.
Section 4: Visual Guides & Workflow Diagrams
Diagram 1: Competing Reaction Pathways in Direct THIQ Ethylation
Caption: N-Alkylation vs. C-4 Alkylation pathways.
Diagram 2: Troubleshooting Workflow for 4-Et-THIQ Synthesis
Caption: Troubleshooting decision tree for synthesis.
Section 5: By-product Identification Summary
Proper identification of by-products is crucial for effective troubleshooting. The following table provides a guide to distinguish the target molecule from its most common isomers using standard analytical techniques.
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Differences) | Mass Spec (EI) Fragmentation |
| 4-Ethyl-THIQ (Product) | 161.24 | - Benzylic CH₂ protons at C-4 become a single CH proton. - Distinct ethyl group signals (triplet & quartet) coupled to a methine. | M⁺ at m/z 161. Loss of ethyl group (-29) to give fragment at m/z 132. |
| N-Ethyl-THIQ (By-product) | 161.24 | - N-CH₂ protons of the ethyl group appear as a quartet. - C-1 and C-4 protons remain as singlets or complex multiplets typical of the unsubstituted core. | M⁺ at m/z 161. Major fragment from benzylic cleavage at m/z 132. |
| 1-Ethyl-THIQ (By-product) | 161.24 | - C-1 proton signal disappears, replaced by a quartet for the benzylic CH of the ethyl group. - C-4 protons remain as a singlet. | M⁺ at m/z 161. Loss of ethyl group (-29) to give fragment at m/z 132. |
| THIQ (Starting Material) | 133.19 | - Characteristic singlets for C-1 and C-4 protons. - Absence of any ethyl group signals. | M⁺ at m/z 133. Major fragment at m/z 132 (loss of H). |
References
-
Gros, P., Fort, Y., & Caubère, P. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 81(15), 6454-6466. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. [Link]
-
Lebœuf, D., Candeias, N. R., & Fessard, T. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. Request PDF. [Link]
-
Semantic Scholar. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. [Link]
-
National Institutes of Health. (2020). Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity. [Link]
-
Name-Reaction.com. (2026). Pictet-Spengler reaction. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
-
National Institutes of Health. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]
-
Wiley Online Library. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Thieme Chemistry. (2016). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. SYNFORM. [Link]
-
National Institutes of Health. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
PubMed. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. [Link]
-
National Institutes of Health. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. [Link]
-
ACS Publications. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Introduction to the Synthesis of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a crucial pharmacophore found in numerous natural products and pharmaceutically active compounds.[1][2][3] The synthesis of substituted THIQs, such as this compound, is of significant interest in medicinal chemistry.[2] The two primary and classical methods for constructing the THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][4] This guide will focus on troubleshooting and optimizing these synthetic routes to improve the yield and purity of this compound.
Core Synthetic Strategies:
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[4][5][6]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent, which results in a 3,4-dihydroisoquinoline intermediate that is subsequently reduced to the desired tetrahydroisoquinoline.[7][8][9]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield in Pictet-Spengler Reaction
Question: I am attempting to synthesize this compound via the Pictet-Spengler reaction between a substituted β-phenylethylamine and propanal, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Pictet-Spengler reaction can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
A. Causality Analysis:
-
Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine and aldehyde.[6][10] If this intermediate does not form efficiently, the subsequent cyclization will be hindered.
-
Electrophilicity of the Aromatic Ring: The key cyclization step is an intramolecular electrophilic aromatic substitution. The success of this step is highly dependent on the electron density of the aromatic ring.[10] Electron-donating groups (EDGs) on the ring will activate it towards cyclization, while electron-withdrawing groups (EWGs) will deactivate it.[11]
-
Reaction Conditions (Acid, Solvent, Temperature): The choice of acid catalyst, solvent, and reaction temperature are critical and interdependent variables that must be optimized for your specific substrates.[5]
B. Recommended Solutions & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | - Protic Acids: Start with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] TFA is often effective in aprotic solvents like dichloromethane (DCM) or toluene.[12] - Lewis Acids: For less reactive substrates, consider Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[5] | Protic acids facilitate both iminium ion formation and the subsequent cyclization. Lewis acids can enhance the electrophilicity of the iminium ion. |
| Solvent | - Aprotic Solvents: Dichloromethane (CH₂Cl₂), toluene, or dichloroethane are commonly used.[5] Toluene in the presence of TFA has been shown to be effective.[12] - Protic Solvents: Methanol or ethanol can also be used, particularly with strong protic acids.[5][12] | The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Aprotic solvents can sometimes provide higher yields.[5] |
| Temperature | - Initial Trials: Begin at room temperature and monitor the reaction progress by TLC. - Optimization: If the reaction is sluggish, gradually increase the temperature to reflux.[13] High temperatures can sometimes lead to side product formation. | The rate of both iminium ion formation and cyclization is temperature-dependent. |
| Reactant Purity | - Ensure the β-phenylethylamine and propanal are pure and free of contaminants. Propanal can easily oxidize or polymerize. | Impurities can interfere with the reaction and lead to the formation of side products. |
Issue 2: Formation of Side Products in Bischler-Napieralski Reaction
Question: I am using the Bischler-Napieralski reaction to synthesize the 3,4-dihydroisoquinoline precursor to this compound, but I am isolating significant amounts of a styrene byproduct. How can I suppress this side reaction?
Answer: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter type reaction of the nitrilium ion intermediate.[8]
A. Mechanistic Insight:
The key intermediate in the Bischler-Napieralski reaction is a nitrilium ion formed after the dehydration of the starting β-arylethylamide.[8] This electrophilic intermediate can either undergo the desired intramolecular cyclization or eliminate to form a styrene and a nitrile.
B. Mitigation Strategies:
| Strategy | Implementation | Rationale |
| Choice of Dehydrating Agent | - Use phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) in refluxing POCl₃ for less activated aromatic rings.[7][8] | These reagents are effective at promoting the desired cyclization over the elimination pathway. |
| Solvent Selection | - Consider using the corresponding nitrile (in this case, propionitrile) as the solvent. | This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring cyclization.[8] |
| Temperature Control | - While the reaction often requires elevated temperatures, excessive heat can favor the elimination pathway. Optimize for the lowest effective temperature. | Minimizing thermal decomposition and side reactions. |
Issue 3: Difficulty in Purification of the Final Product
Question: After successfully synthesizing this compound, I am struggling with its purification. What are the recommended methods?
Answer: Purification of tetrahydroisoquinolines can be challenging due to their basic nature and potential for oxidation.
A. Common Impurities:
-
Unreacted starting materials.
-
Side products from the reaction.
-
Oxidized byproducts (e.g., the corresponding isoquinoline).
B. Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, perform an aqueous workup.
-
Acidify the aqueous layer with HCl to protonate the basic nitrogen of the product, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic organic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the product, causing it to precipitate or become extractable into an organic solvent.
-
-
Chromatography:
-
Column Chromatography: Use silica gel chromatography for final purification. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (typically 1%) to prevent streaking of the basic product on the acidic silica gel.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be effective.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, is generally better for preparing 4-substituted tetrahydroisoquinolines?
A1: The choice of route depends on the specific substitution pattern and the availability of starting materials.
-
The Pictet-Spengler reaction is often more direct as it forms the tetrahydroisoquinoline ring in a single step from an appropriately substituted β-phenylethylamine and an aldehyde.
-
The Bischler-Napieralski reaction requires a two-step sequence: cyclization to a 3,4-dihydroisoquinoline followed by reduction.[14] However, it can be advantageous if the required N-acylated β-phenylethylamine is more readily accessible.
Q2: What is the role of electron-donating groups on the aromatic ring in the Pictet-Spengler reaction?
A2: Electron-donating groups (EDGs) such as alkoxy or hydroxyl groups on the aromatic ring of the β-arylethylamine increase the nucleophilicity of the ring. This enhanced nucleophilicity facilitates the key intramolecular electrophilic aromatic substitution step, leading to higher yields and often allowing for milder reaction conditions.[10][11]
Q3: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction to introduce the ethyl group at the 4-position?
A3: The traditional Pictet-Spengler reaction introduces a substituent at the 1-position of the tetrahydroisoquinoline ring. To obtain a 4-substituted product like this compound, a different strategy is required, such as starting with a β-phenylethylamine that already contains the ethyl group at the desired position. Ketones can be used in the Pictet-Spengler reaction, but they will also result in a 1,1-disubstituted product.[5]
Q4: Are there any modern, milder alternatives to the classical Pictet-Spengler and Bischler-Napieralski reactions?
A4: Yes, several modern methods have been developed. For instance, intramolecular hydroamination reactions of 2-aminoethyl styrene derivatives provide an alternative route to tetrahydroisoquinolines.[2] Additionally, chemoenzymatic one-pot processes have been developed that operate under mild conditions.[1] Microwave-assisted Pictet-Spengler reactions have also been shown to proceed rapidly and in high yields.[2]
IV. Experimental Workflows & Diagrams
Workflow 1: General Pictet-Spengler Synthesis
Caption: Troubleshooting decision tree for low yield.
V. References
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. Retrieved from [Link]
-
PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]
-
Name-Reaction.com. (2026). Pictet-Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
International Scientific Publications. (n.d.). SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. ijstr.org [ijstr.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientific-publications.net [scientific-publications.net]
Technical Support Center: Troubleshooting HPLC Separation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline Isomers
Welcome to the technical support center for the chromatographic analysis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging compounds. The inherent basicity and chirality of this molecule demand a nuanced approach to method development and troubleshooting. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory.
Section 1: Foundational Chromatography & Peak Shape Optimization
Before tackling the complexities of isomer separation, establishing a robust method with good peak shape is paramount. This compound is a basic compound, which often leads to predictable challenges in reversed-phase HPLC.
FAQ 1: My peaks for this compound are exhibiting significant tailing. What is the underlying cause and how can I achieve symmetrical peaks?
Answer:
Peak tailing for basic compounds like tetrahydroisoquinolines is a classic problem in reversed-phase HPLC. The root cause is typically secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1] This interaction is strong and kinetically slow, leading to a "tail" as the analyte molecules slowly elute from these active sites.
To achieve peak symmetry, you must mitigate these silanol interactions. Here is a systematic approach:
-
Mobile Phase pH Control (Ion Suppression): The most powerful tool at your disposal is adjusting the mobile phase pH.[2] By increasing the pH of the mobile phase, you suppress the ionization of the basic analyte, reducing its positive charge and minimizing its interaction with the negatively charged silanols.[2][3] For basic compounds, operating at a pH 2 units above the analyte's pKa is a good strategy. However, be mindful of the column's pH stability; many silica-based columns degrade at high pH.[4]
-
Employ a "Base-Deactivated" Column: Modern HPLC columns are often manufactured with improved end-capping or are based on hybrid particles to minimize the number of accessible, acidic silanol groups. If you are using an older, "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column or a hybrid-silica column can dramatically improve peak shape for basic compounds.
-
Use a Competing Base: Adding a small concentration (e.g., 0.1%) of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[5] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6] Try reducing the injection volume or diluting your sample to confirm you are not overloading the column.
Below is a logical workflow for addressing this common issue.
Sources
Technical Support Center: Purification Strategies for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategies effectively. This document is structured in a flexible question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The profile of impurities is intrinsically linked to your synthetic route. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational motif in many natural alkaloids and is typically synthesized via established methods like the Pictet-Spengler or Bischler-Napieralski reactions.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be a substituted β-phenylethylamine or an aldehyde/ketone precursor.
-
Partially Reduced Intermediates: If your synthesis involves the reduction of a 3,4-dihydroisoquinoline intermediate (common in the Bischler-Napieralski route), incomplete reduction is a frequent source of impurities.[2] These intermediates contain an imine bond and will have different chromatographic behavior.
-
Over-Alkylated Byproducts: If the ethyl group is introduced via alkylation, there is a possibility of N-alkylation in addition to or instead of C4-alkylation, depending on the reaction conditions and protecting group strategy.
-
Oxidized Species: Tetrahydroisoquinolines can be susceptible to air oxidation, especially under non-inert conditions or during prolonged handling, leading to the corresponding dihydroisoquinoline or even the fully aromatic isoquinoline.
-
Residual Solvents and Reagents: Reagents like phosphorus oxychloride (from Bischler-Napieralski) or acid catalysts (from Pictet-Spengler) and their byproducts must be thoroughly removed.
Q2: What are the key physical properties I should consider before starting a purification?
A2: Understanding the physical properties of your target compound is critical for designing an effective purification scheme. While specific data for the 4-ethyl derivative may require in-house determination, we can extrapolate from the parent 1,2,3,4-tetrahydroisoquinoline molecule. The ethyl group at the C4 position will increase the lipophilicity compared to the parent compound.
Table 1: Physical Properties of 1,2,3,4-Tetrahydroisoquinoline (Parent Compound)
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₉H₁₁N | The nitrogen atom defines its basicity, which is key for extraction.[3] |
| Boiling Point | 232-233 °C (lit.) | High boiling point suggests distillation is only feasible under high vacuum.[4] |
| Density | 1.064 g/mL at 25 °C (lit.) | Useful for solvent phase identification during liquid-liquid extraction.[4] |
| pKa (of conjugate acid) | ~9.5 (estimated) | Confirms it is a base that can be protonated in acidic aqueous solution for extraction. |
| Solubility | Soluble in water (20g/L), alcohol, ether. | High solubility in various organic solvents provides flexibility for chromatography and recrystallization.[5] |
The key takeaway is that 4-Et-THIQ is a basic, organic-soluble compound with a high boiling point. This profile makes it an excellent candidate for purification by acid-base extraction and chromatography.
Troubleshooting Purification Challenges
This section addresses specific problems you might encounter during your experiments.
Q3: I'm seeing significant tailing/streaking of my compound during silica gel column chromatography. How can I fix this?
A3: This is the most common issue encountered when purifying basic nitrogen-containing heterocyclic compounds on standard silica gel.[6][7]
The Cause: The secondary amine in your 4-Et-THIQ is basic. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly and non-specifically with these acidic sites, leading to poor elution, band broadening, and "tailing."
The Solution: You must neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Primary Recommendation: Add a small amount of a volatile tertiary amine to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia in the solvent mixture. The TEA is more basic than your product and will preferentially bind to the acidic silanol groups, allowing your 4-Et-THIQ to elute symmetrically.
-
Alternative: For compounds that are not extremely basic, using a mobile phase containing an alcohol like methanol can sometimes reduce tailing by competing for the binding sites on the silica. A gradient from ethyl acetate/hexane to a system containing methanol is a common strategy.[8]
Below is a diagram illustrating this principle.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purification by Automated Flash Column Chromatography
This protocol assumes a crude product mass of approximately 1 gram.
-
Sample Preparation: Dissolve the crude 4-Et-THIQ oil in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than liquid injection.
-
Column and Solvent Preparation:
-
Select a silica gel cartridge appropriate for your sample size (e.g., a 25g cartridge for a 1g crude sample).
-
Prepare two mobile phase reservoirs:
-
Solvent A: Heptane (or Hexane) + 1% Triethylamine (v/v)
-
Solvent B: Ethyl Acetate + 1% Triethylamine (v/v)
-
-
Ensure the TEA is thoroughly mixed into each solvent.
-
-
Chromatography Parameters:
-
Equilibrate the column with 100% Solvent A for at least 2 column volumes (CV).
-
Load the dry-loaded sample onto the column.
-
Run a linear gradient elution. A typical starting gradient would be:
-
0-2 CV: Hold at 0% Solvent B (100% Heptane + TEA)
-
2-12 CV: Gradient from 0% to 50% Solvent B
-
12-15 CV: Hold at 50% Solvent B
-
15-17 CV: Gradient to 100% Solvent B (for flushing highly polar impurities)
-
-
Monitor the elution using a UV detector (typically at 254 nm and 280 nm).
-
-
Fraction Collection & Analysis: Collect fractions based on the UV chromatogram. Analyze the relevant fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Et-THIQ.
References
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1691. Available from: [Link]
-
LookChem. (n.d.). Cas 41234-43-9, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Available from: [Link]
-
Touaibia, M., et al. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 16(4), 3003-3010. Available from: [Link]
-
Conti, P., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(9), 17290-17309. Available from: [Link]
-
Singh, S., & Sharma, P. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
California State University, Sacramento. (n.d.). Recrystallization. Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14036-14067. Available from: [Link]
-
Gandomkar, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. Available from: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]
- European Patent Office. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. EP 1751111 B1.
-
ChemSynthesis. (2025). 1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
UCL Discovery. (n.d.). Nitrogen containing heterocycles as potential inhibitors of serine proteinase. Available from: [Link]
-
Senter, T. J., & O'Doherty, G. A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9339-9404. Available from: [Link]
-
Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(23), 10257-10284. Available from: [Link]
-
Dostert, P., et al. (1991). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 131-141. Available from: [Link]
-
Mettu, M. G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1851-1861. Available from: [Link]
-
ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Minimizing Racemization in the Asymmetric Synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of 4-substituted tetrahydroisoquinolines (THIQs). We will address common challenges and provide practical, field-proven solutions for minimizing racemization during the synthesis of chiral 4-Ethyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in various biologically active compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stereochemical Challenge
This section addresses foundational questions regarding the stereochemical control at the C4 position.
Q1: Why is maintaining stereochemical integrity at the C4 position of a tetrahydroisoquinoline particularly challenging?
A: The primary challenge lies in the nature of classical tetrahydroisoquinoline syntheses. Core methodologies like the Pictet-Spengler and Bischler-Napieralski reactions are designed to form the C1-N bond and create a stereocenter at the C1 position.[1][2] The stereocenter at C4, which is benzylic and part of the original β-arylethylamine backbone, is not formed during these key cyclization steps. Instead, it is a pre-existing chiral center that must be preserved throughout the entire synthetic sequence. This center is vulnerable to racemization under reaction conditions that can promote the formation of a planar carbocation or a related intermediate at the benzylic position.
Q2: What are the primary chemical mechanisms that can cause racemization at the C4 position during synthesis?
A: Racemization at a benzylic stereocenter like C4 is typically induced by conditions that allow for the temporary loss of chirality. The most common mechanisms include:
-
Carbocation Formation: Strongly acidic conditions (e.g., refluxing in superacids or harsh Lewis acids) can protonate the aromatic ring or other functional groups, leading to equilibria that may involve a transient, planar carbocation at the C4 position.[3][4] Reprotonation or subsequent reaction can then occur from either face, leading to a racemic mixture.
-
Ring-Chain Tautomerism: Under sufficiently harsh acidic or basic conditions, a ring-opening/closing equilibrium could theoretically be established. If the open-chain intermediate has a mechanism for stereochemical scrambling (e.g., via an enamine-imine tautomerism), subsequent ring closure would be non-stereospecific.
-
Oxidation-Reduction Sequences: Unintended oxidation to a dihydroisoquinolinium species followed by a non-stereoselective reduction can also destroy the chiral center.
Q3: How can I accurately detect and quantify the extent of racemization in my final product?
A: The gold standard for determining the enantiomeric purity (and thus the degree of racemization) of your chiral this compound is through chiral chromatography.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. By integrating the peak areas, you can calculate the enantiomeric excess (ee%).[6]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a similar technique that often provides faster separations and is considered a greener alternative to HPLC.
For both techniques, you will need to screen various chiral columns (e.g., Chiralcel® or Chiralpak® series) and mobile phases to find a method that provides baseline separation of the two enantiomers.
Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
This section is structured to help you diagnose and resolve specific experimental problems.
Problem 1: I started with an enantiopure precursor, but my final 4-Ethyl-THIQ product shows low enantiomeric excess (ee%) after the cyclization step (e.g., Pictet-Spengler). What happened?
This is a classic problem indicating that the reaction conditions for ring closure were too harsh for the substrate, compromising the pre-existing stereocenter at C4.
| Potential Cause | Explanation & Recommended Solution |
| Excessively Strong Acid Catalyst | Traditional Pictet-Spengler conditions using strong Brønsted acids (HCl, TFA) or Lewis acids at high temperatures can promote racemization at the benzylic C4 position.[2] |
| Solution: Switch to milder conditions. For a Pictet-Spengler type reaction with formaldehyde or its equivalent, use phosphate buffers to maintain a slightly acidic to neutral pH.[7] Alternatively, use milder Lewis acids like BF₃·OEt₂ at lower temperatures (0 °C to RT) which are effective for cyclization without being overly harsh.[1] | |
| Prolonged Reaction Time / High Temperature | Even with a suitable catalyst, excessive heat or extended reaction times provide more opportunity for equilibrium processes that can lead to racemization. |
| Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, consider a more activating group on the aromatic ring rather than increasing the temperature. Microwave-assisted synthesis can sometimes provide rapid cyclization, minimizing the time the molecule is exposed to high temperatures.[1] |
Problem 2: I used a chiral auxiliary on the nitrogen to direct a diastereoselective reaction, but I lost stereopurity during the auxiliary cleavage step.
Cleavage of a chiral auxiliary often requires acidic or reductive conditions that can, if not carefully chosen, be the source of racemization.
| Potential Cause | Explanation & Recommended Solution |
| Harsh Auxiliary Cleavage Conditions | Cleavage of robust auxiliaries, such as certain sulfinamides, might require strongly acidic conditions (e.g., HCl in methanol).[8] These conditions are often the culprit for racemization at a sensitive benzylic center. |
| Solution: Screen a panel of cleavage conditions, starting with the mildest. For N-p-tolylsulfinyl groups, for example, treatment with HCl in a protic solvent at 0 °C is standard, but if racemization is observed, try alternative methods.[1] If possible, choose an auxiliary that can be removed under neutral conditions (e.g., hydrogenolysis for a benzyl-type auxiliary). |
Problem 3: My analytical data (Chiral HPLC) shows a single peak for my product, but I suspect it might be racemic and co-eluting. How can I be certain?
This is a critical validation step. Never assume a single peak means 100% ee without confirmation.
| Potential Cause | Explanation & Recommended Solution |
| Inadequate Chromatographic Separation | The selected chiral column and mobile phase may not be capable of resolving the enantiomers of your specific compound. |
| Solution: 1. Analyze the Racemate: First, synthesize a small amount of the racemic version of your product. This can be done by using racemic starting material or by intentionally racemizing your chiral product with a strong acid.[9] 2. Optimize Method: Develop your chiral HPLC/SFC method using this true racemic sample. Your goal is to achieve baseline separation of the two enantiomer peaks. 3. Re-analyze Chiral Sample: Once you have a validated method that can separate the racemate, inject your enantiomerically enriched sample. Only then can you be confident in the ee% calculated from the peak areas. |
Section 3: Recommended Synthetic Strategy & Protocol
To avoid the pitfalls of compromising a pre-existing stereocenter, the most robust strategy is to perform the cyclization under the mildest possible conditions. The Pictet-Spengler reaction on an enantiopure amine precursor is the recommended approach.
Core Strategy: Mild Pictet-Spengler Cyclization of a Chiral Precursor
The logic is to synthesize or procure the enantiopure amine, (R)- or (S)-2-(1-phenylpropyl)ethan-1-amine , and then perform the final ring-closing step under conditions that preserve the stereocenter.
Caption: Recommended workflow for minimizing racemization.
Detailed Experimental Protocol: Mild Pictet-Spengler Cyclization
This protocol is a representative methodology. Researchers should optimize conditions for their specific substrate and scale.
Objective: To cyclize (S)-2-(1-phenylpropyl)ethan-1-amine to (S)-4-Ethyl-1,2,3,4-tetrahydroisoquinoline with minimal loss of enantiomeric purity.
Materials:
-
(S)-2-(1-phenylpropyl)ethan-1-amine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (1.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of (S)-2-(1-phenylpropyl)ethan-1-amine in anhydrous DCM (approx. 0.1 M concentration) at 0 °C under an inert atmosphere (N₂ or Argon), add paraformaldehyde.
-
Acid Addition: Add trifluoroacetic acid dropwise to the stirred suspension at 0 °C. Causality Note: Slow addition of acid at low temperature is crucial to control the exothermic formation of the intermediate iminium ion and prevent localized heating, which can contribute to racemization.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting amine.
-
Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Trustworthiness Note: This neutralization step is critical. The final product is a basic amine, and keeping it in its protonated salt form for extended periods is not ideal. Neutralizing promptly prepares it for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.
-
Stereochemical Analysis: Analyze the purified product using a pre-validated Chiral HPLC method to determine the enantiomeric excess (ee%).
Section 4: Visualization of a Potential Racemization Pathway
To better understand the risks, the following diagram illustrates a hypothetical pathway for acid-catalyzed racemization at the C4 position. The key is the formation of a planar, achiral intermediate that allows for the loss of stereochemical information.
Caption: Hypothetical acid-catalyzed racemization at C4.
References
-
Minami, H., et al. (2012). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. [Link]
-
Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. SAGE Publications Inc. [Link]
-
Li, Y., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
Sibi, M. P., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. [Link]
-
Suna, E., & Trapencieris, P. (2004). SYNTHESIS OF RACEMIC 1,2,3,4-TETRAHYDROISOQUINOLINES AND THEIR RESOLUTION. Chemistry of Heterocyclic Compounds. [Link]
-
Anonymous. (n.d.). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. National Institutes of Health. [Link]
-
Kaźmierczak-Barańska, J., et al. (2019). An efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinolines: Enantioselective synthesis of (R). ResearchGate. [Link]
-
Zhou, Y-G., et al. (2021). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. [Link]
-
Alezra, V., et al. (2001). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. [Link]
-
List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
Nishihachijo, M., et al. (2012). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific. [Link]
-
Schmidt, S., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Iwasa, K., et al. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Phytochemistry. [Link]
-
List, B., et al. (2022). (PDF) A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. ResearchGate. [Link]
-
Clayden, J., et al. (2003). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Mons, J. C., et al. (2013). Organocatalytic Enantioselective Pictet-Spengler Reactions for the Syntheses of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. ChemInform. [Link]
-
List, B., et al. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Pelliccia, S., et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
-
Anonymous. (n.d.). Asymmetric reactions_synthesis. SlidePlayer. [Link]
-
Hyster, T. K., & Buller, A. R. (2022). Enzymatic strategies for asymmetric synthesis. Nature Reviews Chemistry. [Link]
-
Anonymous. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
-
Leighton, J. L., & Jacobsen, E. N. (2007). Highly enantioselective Pictet-Spengler reactions with alpha-ketoamide-derived ketimines: access to an unusual class of quaternary alpha-amino amides. Angewandte Chemie International Edition. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Anonymous. (2011). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
-
Anonymous. (2021). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Request PDF. [Link]
-
Wang, L., et al. (2023). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. (2021). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]
-
Brossi, A., et al. (1970). Racemisation. Part II. Racemisation of 1-benzyltetrahydroisoquinolines under the conditions of catalytic hydrogenation. Journal of the Chemical Society C: Organic. [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Reddy, M. S., et al. (2012). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Request PDF. [Link]
-
Huang, S., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and provide robust, field-proven protocols and troubleshooting advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
Before beginning any purification, it's crucial to understand the nature of the potential impurities in your crude sample. The synthesis route heavily influences the byproduct profile. Common synthetic pathways include variations of the Pictet-Spengler and Bischler-Napieralski reactions.[1][2]
Q1: What are the most common impurities I should expect in my crude 4-Et-THIQ sample?
A1: Your impurity profile will likely consist of a combination of the following:
-
Unreacted Starting Materials: Depending on your synthesis, these could include phenylethylamine derivatives and the corresponding aldehyde or acylating agent.
-
Reaction Byproducts: Incomplete cyclization, over-alkylation on the nitrogen atom, or side-reactions can lead to structurally similar impurities.[3]
-
Reagents and Catalysts: Residual acids (e.g., trifluoroacetic acid, HCl) or bases (e.g., triethylamine) used during the synthesis and workup.
-
Oxidation Products: Secondary amines like THIQs can be susceptible to air oxidation over time, often resulting in colored impurities.
Q2: How can I get a quick and effective assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method.
-
Recommended TLC System: Start with a mobile phase of 10-20% Methanol in Dichloromethane (DCM) or 5-10% Ethyl Acetate in Hexanes with the addition of 0.5-1% triethylamine (Et3N). The triethylamine is critical to prevent "streaking" of the basic amine spot on the acidic silica plate.[3]
-
Visualization: Use a UV lamp (254 nm) for visualization. Additionally, staining with potassium permanganate (KMnO₄) or ninhydrin can help identify impurities that are not UV-active. Ninhydrin is particularly useful for primary and secondary amines.[3]
Part 2: Core Purification Protocols
We present two primary, complementary protocols for purifying 4-Et-THIQ. The choice depends on the scale and the required final purity.
Protocol 1: Acid-Base Extraction (Bulk Purification)
This liquid-liquid extraction technique is the most effective first step to remove neutral and acidic impurities.[4] It leverages the basicity of the secondary amine in 4-Et-THIQ, which can be protonated to form a water-soluble salt.[5][6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-Et-THIQ oil in an immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether (Et₂O).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (aq). The 4-Et-THIQ will protonate to form its hydrochloride salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of organic solvent (e.g., DCM) to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) (aq) with swirling until the solution is basic (pH > 10, check with pH paper).[5] You may see the free amine "oiling out" of the solution.
-
Re-extraction: Extract the now-neutral 4-Et-THIQ from the basic aqueous layer with several portions of fresh organic solvent (DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction protocol.
Protocol 2: Flash Column Chromatography (High Purity)
For removing closely related impurities of similar basicity, column chromatography is required.[7][8] The key to success is mitigating the interaction between the basic amine and the acidic silica gel stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is typically used. However, if severe streaking or product loss is observed, consider using basic alumina or pre-treating the silica.[3]
-
Slurry Preparation: Prepare a slurry of the silica gel in the initial, low-polarity eluent. A common practice is to add triethylamine (Et₃N) to the eluent system at a concentration of 0.5-1% (v/v). This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better recovery.[3]
-
Column Packing: Pack the column with the prepared slurry, ensuring a homogenous and bubble-free bed.[9]
-
Sample Loading: Dissolve the crude product (ideally post-acid-base extraction) in a minimal amount of the mobile phase or a strong solvent like DCM. Use the "dry loading" method for better resolution: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[10]
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% Hexanes or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). This is known as a gradient elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (+ 0.5-1% Et₃N in eluent) | Standard, cost-effective. Et₃N minimizes peak tailing.[3] |
| Basic Alumina | Alternative for very sensitive amines. | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Good for separating moderately polar compounds. |
| DCM/Methanol Gradient | Stronger eluent system for more polar impurities. | |
| Rf Target on TLC | 0.25 - 0.35 | Provides the best separation on a column. |
Table 1: Recommended parameters for column chromatography of 4-Et-THIQ.
Part 3: Troubleshooting Guide
Q: I performed the acid-base extraction, but my final yield is very low. What went wrong?
A: This is a common issue with several potential causes:
-
Incomplete pH Adjustment: Ensure you are checking the pH with indicator paper at each stage. The aqueous layer must be sufficiently acidic (pH 1-2) to protonate the amine and sufficiently basic (pH > 10) to deprotonate it for re-extraction.[5]
-
Insufficient Extractions: A single extraction is often not enough. Perform 2-3 extractions at each step to ensure complete transfer of the compound between phases.
-
Emulsion Formation: Vigorous shaking can create stable emulsions. If this occurs, try adding a saturated NaCl solution (brine) to disrupt the emulsion or allow the funnel to stand for an extended period.
Q: My compound is streaking badly on the silica TLC plate and the column, even with triethylamine in the eluent. What should I do?
A: Severe streaking suggests a very strong interaction with the silica.
-
Increase Triethylamine: You can cautiously increase the Et₃N concentration to 2%.
-
Switch Stationary Phase: This is a clear indication that you should switch to a more inert or basic stationary phase, such as deactivated neutral or basic alumina.
-
Consider Reversed-Phase: Reversed-phase (C18) chromatography is another excellent alternative, where polar compounds elute first.[3]
Q: My purified, colorless 4-Et-THIQ oil turned yellow/brown after a few days. Is it degrading?
A: Yes, this is likely due to air oxidation at the benzylic position or the nitrogen atom. Amines, especially electron-rich ones like THIQs, are prone to oxidation.
-
Storage: Store the purified compound under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Keep the sample in a freezer (-20 °C) to slow the rate of decomposition.
-
Light: Store in an amber vial to protect it from light, which can accelerate oxidation.
Decision Tree for Purification Strategy
Caption: Decision-making flowchart for purifying 4-Et-THIQ.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
Reddit community. (2022). Amine workup. r/Chempros. [Link]
-
Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. University of Waterloo. [Link]
-
Al-Shammari, A. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
-
University of Rochester. (n.d.). How to run column chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [Link]
-
Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Bourhia, M., et al. (2019). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]
-
Chem 21. (2009). Experiment 9 — Recrystallization. [Link]
-
Bartl, M., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Vitaku, E., et al. (2014). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]
-
Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
Sources
- 1. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to Dopamine Transporter Inhibitors: Profiling 4-Substituted-Tetrahydroisoquinolines Against Established Ligands
This guide provides a comparative analysis of inhibitors targeting the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission. We will delve into the pharmacological characteristics of the 4-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, with a focus on its potential as a norepinephrine-dopamine reuptake inhibitor (NDRI). While specific experimental data for the 4-ethyl derivative remains limited in publicly accessible literature, we can infer its likely properties based on extensive structure-activity relationship (SAR) studies of analogous 4-aryl and 4-heteroaryl THIQs.[1][2] This emerging class will be benchmarked against well-characterized DAT inhibitors, including the non-selective psychostimulant cocaine, the therapeutic agents methylphenidate and bupropion, and the high-affinity research tool GBR-12909.
The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their mechanisms, potencies, and selectivities, supported by validated experimental protocols.
The Dopamine Transporter: A Primary Target in Neuropharmacology
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.[3] This action terminates dopaminergic signaling and maintains dopamine homeostasis. Due to its central role in reward, motivation, and motor control, DAT is a primary target for a range of psychoactive substances and therapeutic drugs for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[4] Inhibitors of DAT block this reuptake process, leading to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Profiling the Ligands: A Head-to-Head Comparison
The efficacy and effects of a DAT inhibitor are defined by its binding affinity (potency), its selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET), and its mechanism of interaction.
The 4-Substituted-1,2,3,4-Tetrahydroisoquinoline (THIQ) Class
The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile pharmacophore found in numerous biologically active compounds.[3][5] Recent medicinal chemistry efforts have identified 4-phenyl and 4-heteroaryl substituted THIQs as potent dual inhibitors of DAT and NET.[1][2]
-
Anticipated Profile of 4-Ethyl-THIQ: Based on the broader class, a 4-ethyl derivative is hypothesized to function as a dual DAT/NET inhibitor. Its potency would require empirical determination but is expected to fall within the nanomolar range for both transporters, with significantly lower affinity for SERT. This profile makes it an interesting candidate for therapeutic areas where modulation of both dopamine and norepinephrine is desired.
Comparator Dopamine Transporter Inhibitors
To contextualize the potential of the THIQ class, we compare it against four widely studied DAT inhibitors.
-
Cocaine: The prototypical psychostimulant, cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, NET, and SERT with similar potency.[4] Its high abuse liability is primarily attributed to its potent blockade of DAT, which causes a rapid and intense surge in synaptic dopamine in reward pathways.[4]
-
Methylphenidate (Ritalin®): A first-line treatment for ADHD, methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It exhibits a higher affinity for NET than for DAT but effectively blocks both transporters at therapeutic doses.[4] Its action is believed to enhance tonic dopamine signaling, which is crucial for improving attention and cognitive control.[4]
-
Bupropion (Wellbutrin®): An atypical antidepressant and smoking cessation aid, bupropion is also an NDRI.[4] Its effects on dopamine are considered relatively weak compared to its noradrenergic activity, and its major metabolites contribute significantly to its overall pharmacological profile.[4] Studies have shown that at therapeutic doses, bupropion and its metabolites result in a modest but sustained occupancy of DAT.[4]
-
GBR-12909 (Vanoxerine): A diarylpiperazine derivative, GBR-12909 is a potent and highly selective DAT inhibitor widely used in preclinical research.[2] It has over 100-fold lower affinity for NET and SERT, making it an invaluable tool for isolating the effects of DAT blockade in experimental models.[2] Unlike cocaine, which stabilizes the transporter in an outward-facing conformation, some evidence suggests GBR-12909 stabilizes an inward-facing state.
Quantitative Comparison of DAT Inhibitors
The following table summarizes the in vitro binding affinities (Ki, in nanomolar) for the human transporters. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |
| 4-Phenyl-THIQ (Analog 124) | 10.6[2] | 19[2] | 822[2] | 1.8 | 77.5 |
| Cocaine | ~250 | ~500 | ~300 | ~2.0 | ~1.2 |
| Methylphenidate | ~100 | ~30 | ~ >5000 | 0.3 | >50 |
| Bupropion | ~526 | ~1400 | ~44000 | 2.7 | 83.6 |
| GBR-12909 | 1[2] | >100[2] | >100[2] | >100 | >100 |
Note: Data for Cocaine, Methylphenidate, and Bupropion are averaged from multiple literature sources for representative comparison. The 4-Phenyl-THIQ analog (compound 124 from Gryzło et al.) is presented as a proxy for the 4-substituted class.
Key Experimental Methodologies
Accurate characterization of DAT inhibitors relies on robust in vitro assays. The two foundational experiments are radioligand binding and neurotransmitter uptake inhibition assays.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound.
Principle: Cell membranes expressing DAT are incubated with a fixed concentration of a radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the transporter is measured. A potent test compound will displace the radioligand at lower concentrations.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine transporter (e.g., HEK-293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data to a one-site sigmoidal dose-response model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the potency of a compound to inhibit the actual transport of dopamine into cells.
Objective: To determine the IC₅₀ of a test compound for inhibiting dopamine uptake.
Principle: Cells expressing DAT are incubated with a fixed concentration of radiolabeled dopamine ([³H]DA) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is a measure of transporter function.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate DAT-expressing cells (e.g., HEK-DAT) in a 96-well culture plate and grow to ~80-90% confluency.
-
-
Assay Procedure:
-
On the day of the assay, gently wash the cells twice with pre-warmed Krebs-HEPES buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound.
-
To initiate uptake, add a fixed concentration of [³H]DA (e.g., 20 nM) to each well.
-
Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 5-10 minutes) at 37°C.
-
Determine non-specific uptake in parallel wells containing a known DAT inhibitor (e.g., 10 µM GBR-12909) or by conducting the assay at 4°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the accumulated radioactivity.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing Mechanisms and Workflows
Diagrams can clarify complex biological pathways and experimental procedures.
Dopaminergic Synapse and DAT Inhibition
Caption: Mechanism of dopamine transporter (DAT) inhibition in the synaptic cleft.
Workflow for Dopamine Uptake Inhibition Assay
Caption: Step-by-step workflow for the [³H]Dopamine uptake inhibition assay.
Conclusion and Future Directions
The comparative analysis reveals a diverse landscape of dopamine transporter inhibitors, each with a distinct pharmacological signature.
-
GBR-12909 stands out as the gold standard for selective DAT inhibition in research, offering unparalleled specificity.
-
Cocaine serves as a non-selective benchmark, highlighting the behavioral consequences of potent, widespread monoamine reuptake blockade.
-
Methylphenidate and Bupropion represent clinically successful NDRIs, demonstrating the therapeutic potential of a dual-action mechanism, albeit with different potency profiles.
-
The 4-substituted-tetrahydroisoquinoline class, represented here by potent 4-phenyl analogs, is an emerging and promising scaffold for developing novel NDRIs.[1][2] These compounds exhibit high affinity for both DAT and NET with excellent selectivity over SERT.
For researchers investigating the 4-ethyl-1,2,3,4-tetrahydroisoquinoline derivative specifically, the immediate next step is empirical characterization. The protocols detailed in this guide provide a validated framework for determining its binding affinity (Ki) and functional potency (IC₅₀) at all three monoamine transporters. This foundational data is essential to confirm its hypothesized NDRI profile and to accurately position its performance relative to the established inhibitors discussed herein. Subsequent studies could explore its in vivo effects on locomotor activity and its potential as a therapeutic lead.
References
-
Molino, B. F., et al. (2013). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 123-127. [Link]
-
Gryzło, B., Zaręba, P., Malawska, K., & Kulig, K. (2015). Progress in the Search for New Dopamine Transporter Inhibitors. Current Medicinal Chemistry, 22(23), 2745-2771. [Link]
-
Kubicki, M., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco, 53(5), 347-353. [Link]
-
Karamyan, V. T., et al. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(12), 8936-8948. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14013. [Link]
-
Niwa, T., et al. (1998). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 71(5), 2136-2142. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SciSpace. [Link]
-
Chumpradit, S., et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]
-
De Luca, L., et al. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4), 699-704. [Link]
-
Reavill, C., et al. (2000). Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. Journal of Medicinal Chemistry, 43(9), 1878-85. [Link]
-
Foster, D. J., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Chemistry, 10, 888630. [Link]
-
Lorenc-Koci, E., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Brain Research, 1008(1), 1-11. [Link]
-
Upton, R. J., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 27(18), 115053. [Link]
Sources
- 1. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioactivity of 4-Alkyl-Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the THIQ core allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the bioactivity of 4-alkyl-tetrahydroisoquinoline derivatives, focusing on how the nature of the alkyl substituent at the 4-position influences their therapeutic potential. We will delve into their anticancer, anticholinesterase, and dopamine receptor modulatory activities, supported by experimental data and detailed protocols.
The Significance of the 4-Position in THIQ Bioactivity
The C4 position of the tetrahydroisoquinoline nucleus is a critical site for substitution, influencing the molecule's overall conformation and its interaction with biological targets. The introduction of alkyl groups at this position can impact lipophilicity, steric hindrance, and the orientation of other pharmacophoric features, thereby modulating the compound's bioactivity and selectivity.
Comparative Bioactivity Analysis
This section compares the biological activities of 4-alkyl-THIQ derivatives across different therapeutic areas, drawing on available data from various studies.
Anticancer and Cytotoxic Activity
Several studies have highlighted the potential of THIQ derivatives as anticancer agents. The substitution at the 4-position can significantly impact their cytotoxic effects. For instance, a study on tetrahydroisoquinoline derivatives as anti-angiogenesis and anti-cancer agents revealed that the nature of the substituent on a phenyl ring attached at the 4-position of the THIQ core influences KRas inhibition in colon cancer cell lines. While this study focused on a 4-phenyl-THIQ scaffold, the variation of substituents on the appended phenyl ring provides insights into the steric and electronic requirements at this position.
| Compound ID | 4-Substituent (on Phenyl Ring) | Cancer Cell Line | Bioactivity (IC50) | Reference |
| GM-3-18 | 4-Chloro | HCT116 (Colon) | 0.9 - 10.7 µM | |
| GM-3-121 | 4-Ethyl | HCT116 (Colon) | High KRas Inhibition | |
| GM-3-143 | 4-Trifluoromethyl | HCT116 (Colon) | Significant KRas Inhibition | |
| GM-3-13 | 4-Methoxy | HCT116 (Colon) | Moderate Activity (5.44 µM) |
Table 1: Comparative anticancer activity of 4-substituted phenyl-tetrahydroisoquinoline derivatives.
The data suggests that electron-withdrawing groups (chloro, trifluoromethyl) and small alkyl groups (ethyl) at the 4-position of the appended phenyl ring are favorable for potent KRas inhibition.
Acetylcholinesterase (AChE) Inhibition
Tetrahydroisoquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While direct comparative studies on a series of 4-alkyl-THIQs are limited, the general structure-activity relationship (SAR) for THIQ-based AChE inhibitors suggests that the substitution pattern significantly influences potency. The introduction of an alkyl group at the 4-position could modulate the binding of the THIQ core within the active site of the enzyme.
Dopamine Receptor Modulation
The tetrahydroisoquinoline scaffold is a well-established pharmacophore for dopamine receptor ligands. The substitution at the 4-position plays a crucial role in determining the affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.). A study on novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptors demonstrated that these compounds bind to dopamine receptors with moderate affinity. Another study showed that N-alkylation of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline decreases dopamine D1 agonist potency, with the activity order being H > methyl > ethyl > propyl. This highlights the sensitivity of the dopamine receptor binding pocket to the size of the alkyl substituent.
| Compound Series | N-Alkyl Substituent | Dopamine D1 Agonist Potency | Reference |
| 4-(3,4-dihydroxyphenyl)-THIQ | H | Highest | |
| Methyl | Lower | ||
| Ethyl | Lower | ||
| Propyl | Lowest |
Table 2: Effect of N-alkylation on the D1 agonist potency of a 4-aryl-THIQ derivative.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the bioactivity of 4-alkyl-tetrahydroisoquinoline derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-alkyl-THIQ derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring AChE activity and screening for its inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the 4-alkyl-THIQ test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding the ATCh substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then calculated.
Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Dopamine Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound (the 4-alkyl-THIQ derivative) to compete with a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) for binding to the target receptor in a preparation of cell membranes expressing that receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the dopamine receptor of interest (e.g., D2).
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with cold buffer to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand dopamine receptor binding assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data, though not from a single comprehensive study, allows for the postulation of some general SAR trends for 4-alkyl-tetrahydroisoquinoline derivatives:
-
Lipophilicity and Steric Bulk: The size and nature of the alkyl group at the 4-position can significantly influence the compound's ability to cross cell membranes and fit into the binding pockets of its targets. For dopamine receptors, increasing the alkyl chain length at the N-position of a 4-aryl-THIQ appears to decrease agonist activity, suggesting a sterically constrained binding site.
-
Conformational Restriction: The 4-substituent can restrict the conformational flexibility of the THIQ ring system. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the adoption of the required pose for target binding.
Conclusion
The 4-alkyl-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that the nature of the alkyl substituent at the 4-position is a key determinant of their biological activity, influencing their anticancer, anticholinesterase, and dopamine receptor modulatory properties. Further systematic studies focusing on the synthesis and comparative biological evaluation of a diverse library of 4-alkyl-THIQ derivatives are warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships for this important class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Riggs, R. M., Nichols, D. E., Foreman, M., & Kohli, J. D. (1987). Specific dopamine D-1 and DA1 properties of 4-(mono- and -dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline and its tetrahydrothieno[2,3-c]pyridine analogue. Journal of Medicinal Chemistry, 30(9), 1887-1891.
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
- Yao, X., Jiang, L., Wang, X., Xu, H., & Fan, C. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2199-2202.
-
Frontiers in Pharmacology. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
- Mereddy, A. R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 18(6), 666-678.
- Giorgioni, G., Ambrosini, D., Palmieri, G. F., Costa, B., Di Stefano, A., & Martini, C. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Medicinal Chemistry, 8(4
A Senior Application Scientist's Guide to the Validation of a Bioassay for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and drug development professionals, the rigorous validation of any bioassay is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven walkthrough for the validation of a bioassay for 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ), a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a common feature in many natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer and dopaminergic effects.[1][2][3][4] This guide will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a self-validating and trustworthy protocol.
Introduction to 4-Et-THIQ and the Rationale for a Validated Bioassay
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3][4] Derivatives of THIQ have shown promise as anticancer agents and have been noted for their interactions with dopaminergic systems.[1][5][6] Specifically, some THIQ analogs have demonstrated the ability to modulate dopamine release or bind to dopamine receptors, suggesting their potential as therapeutic agents for neurological disorders.[5][6]
Given the potential dopaminergic activity of THIQ derivatives, a logical and relevant bioassay for 4-Et-THIQ would be a dopamine D2 receptor binding assay. This assay quantitatively determines the affinity of a compound for the D2 receptor, a key target in the treatment of conditions like Parkinson's disease and schizophrenia. A validated D2 receptor binding assay for 4-Et-THIQ is crucial for:
-
Accurate determination of potency (Ki or IC50): Essential for structure-activity relationship (SAR) studies.
-
Mechanism of action studies: To confirm the compound's interaction with the intended target.
-
High-throughput screening: To identify other potent analogs.
-
Quality control: To ensure the consistency of different batches of the compound.
This guide will focus on the validation of a competitive radioligand binding assay for 4-Et-THIQ using membranes from cells expressing the human dopamine D2 receptor.
The Bioassay: A Dopamine D2 Receptor Competitive Binding Assay
The principle of this assay is the competition between a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) and a range of concentrations of the unlabeled test compound (4-Et-THIQ) for binding to the dopamine D2 receptors in a cell membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound.
Experimental Workflow
Caption: Workflow for the Dopamine D2 Receptor Competitive Binding Assay.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol) diluted in assay buffer to a final concentration of 0.2 nM.
-
Test Compound: Prepare a 10 mM stock solution of 4-Et-THIQ in DMSO. Serially dilute in assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Non-specific Binding Control: A high concentration of a known D2 antagonist, such as 10 µM Haloperidol.
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer for total binding or 50 µL of Haloperidol for non-specific binding.
-
Add 50 µL of the various dilutions of 4-Et-THIQ to the appropriate wells.
-
Add 50 µL of [3H]-Spiperone to all wells.
-
Add 50 µL of the D2 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Harvest the membranes onto a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of 4-Et-THIQ.
-
Plot the percent inhibition against the logarithm of the 4-Et-THIQ concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 4-Et-THIQ that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
Validation of the Bioassay
The validation process ensures that the bioassay is suitable for its intended purpose.[7][8] This is achieved by systematically evaluating key performance parameters according to established guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guidelines.[7][9][10][11][12][13][14]
Caption: Core Parameters for Bioassay Validation.
Specificity
Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[7]
-
Experimental Protocol:
-
Run the assay with and without the D2 receptor membranes to ensure the signal is receptor-dependent.
-
Test structurally similar but inactive compounds to ensure they do not interfere with the assay.
-
Compare the binding of a known D2 agonist and antagonist in the assay to ensure the receptor is behaving as expected.
-
-
Acceptance Criteria: The signal should be significantly higher in the presence of membranes. Structurally similar inactive compounds should not show significant inhibition. The rank order of potency for known ligands should be as expected from the literature.
Accuracy and Precision
Accuracy refers to the closeness of the determined value to the nominal or known true value. Precision is the closeness of agreement among a series of measurements.[7]
-
Experimental Protocol:
-
Prepare quality control (QC) samples at three concentrations (low, medium, and high) spanning the expected IC50 range of 4-Et-THIQ.
-
Analyze five replicates of each QC sample on three different days (inter-assay) and within the same day (intra-assay).
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within 15% of the nominal value.
-
Precision: The coefficient of variation (CV) should not exceed 15%.
-
| Parameter | Low QC | Mid QC | High QC | Acceptance Criteria |
| Intra-Assay Precision (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | CV ≤ 15% |
| Intra-Assay Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | Bias within ±15% |
| Inter-Assay Precision (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | CV ≤ 15% |
| Inter-Assay Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | Bias within ±15% |
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[7]
-
Experimental Protocol:
-
Generate a full dose-response curve for 4-Et-THIQ with at least 8-10 concentrations.
-
Repeat this on multiple days to assess the consistency of the curve.
-
-
Acceptance Criteria: The dose-response curve should be sigmoidal and have a good fit (R² > 0.98). The range should encompass the concentrations that give from 20% to 80% inhibition.
Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
-
Experimental Protocol:
-
Introduce small variations to the assay parameters, one at a time. Examples include:
-
Incubation time (e.g., 80 min vs. 90 min vs. 100 min).
-
Incubation temperature (e.g., 23°C vs. 25°C vs. 27°C).
-
Amount of membrane protein (e.g., ±10%).
-
-
Analyze the effect of these changes on the IC50 value.
-
-
Acceptance Criteria: The IC50 value should not change significantly (e.g., by more than 20%) when small variations are introduced to the assay parameters.
Comparison with an Alternative Method: LC-MS/MS
While a bioassay measures the functional activity of a compound, a physicochemical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a direct and highly sensitive quantification of the analyte.[16][17][18][19][20]
| Feature | Dopamine D2 Receptor Binding Bioassay | LC-MS/MS |
| Principle | Measures functional activity (receptor binding) | Measures mass-to-charge ratio for direct quantification |
| Throughput | High (96- or 384-well plates) | Lower, but can be automated |
| Specificity | Can be affected by off-target binding or functionally similar compounds | Very high, based on molecular weight and fragmentation pattern |
| Sensitivity | Dependent on receptor density and ligand affinity | Extremely high (picogram to femtogram levels) |
| Information Provided | Potency (IC50, Ki), mechanism of action | Concentration, presence of metabolites |
| Development Time | Can be lengthy (cell line development, assay optimization) | Relatively rapid for small molecules |
| Cost per Sample | Generally lower for high-throughput screening | Can be higher due to instrument costs |
| Regulatory Acceptance | Well-accepted for potency and functional characterization | Gold standard for pharmacokinetic and bioequivalence studies[18][20] |
Conclusion
The validation of a bioassay for a novel compound like this compound is a multi-faceted process that demands a deep understanding of the underlying biology and strict adherence to regulatory guidelines. A well-validated dopamine D2 receptor binding assay provides reliable data on the compound's potency and mechanism of action, which is invaluable for drug discovery and development. While physicochemical methods like LC-MS/MS offer superior sensitivity and specificity for quantification, the bioassay remains indispensable for assessing the functional activity of a molecule. The choice between these methods depends on the specific question being asked, with both playing critical and often complementary roles in the comprehensive evaluation of a new chemical entity.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Pharmaceutical Technology. (2012). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]
-
American Association of Pharmaceutical Scientists. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Melchior, C. L., Simpson, C. W., & Myers, R. D. (1978). Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. Brain Research Bulletin, 3(6), 631–634. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
González-Gómez, M., et al. (2008). Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Bioorganic & Medicinal Chemistry, 16(16), 7764–7774. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Houghton, R., & St-Jean, M. (2009). A generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1457–1467. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
IQVIA. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]
-
Melzig, M. F., Putscher, I., Henklein, P., & Haber, H. (2000). In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate. Journal of Ethnopharmacology, 73(1-2), 153–159. [Link]
-
Semantic Scholar. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. [Link]
-
BioAgilytix. Assay Development and Validation. [Link]
-
Manasa, G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(17), 2113-2126. [Link]
-
Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12537-12564. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Sadykov, M. F., et al. (2022). Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Bashkir Chemical Journal, 29(1), 58-63. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Aliri Bioanalysis. (2023). The future of small and large molecule bioanalytics — today. [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]
-
Van de Water, A., et al. (1990). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 25(4), 327-334. [Link]
-
Bioanalysis Zone. Small molecule analysis using MS. [Link]
-
Semantic Scholar. Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. [Link]
-
Al-Abdullah, E. S., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
-
Outsourced Pharma. (2024). Bioanalysis Approaches And Techniques For Small Vs Large Molecules. [Link]
-
Spectroscopy Online. (2015). Nonconventional Alternatives to LC–MS. [Link]
Sources
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. fda.gov [fda.gov]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. Bioassay Design, Development and Validation (On-Demand) [usp.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aliribio.com [aliribio.com]
- 19. criver.com [criver.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Efficacy of 4-Substituted-1,2,3,4-Tetrahydroisoquinolines
Introduction: The Versatile Scaffold of Tetrahydroisoquinoline and the Significance of C4-Substitution
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] THIQ-based molecules have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a focal point for drug discovery and development.[1][4][5] The therapeutic efficacy of THIQ analogs is intricately linked to the nature and position of substituents on the core structure. While substitutions at various positions have been extensively studied, the C4-position of the tetrahydroisoquinoline ring has emerged as a critical determinant of biological activity.[6]
This guide provides a comparative analysis of the efficacy of 4-substituted-1,2,3,4-tetrahydroisoquinoline analogs. Although direct comparative data for 4-ethyl-1,2,3,4-tetrahydroisoquinoline is limited in publicly accessible literature, we will explore the impact of various substituents at the C4-position, with a particular focus on aryl and alkyl groups, to elucidate structure-activity relationships (SAR). We will delve into the experimental data supporting the efficacy of these analogs, provide detailed protocols for their synthesis and biological evaluation, and visualize key concepts through diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.
Comparative Efficacy of 4-Substituted Tetrahydroisoquinoline Analogs
The introduction of substituents at the 4-position of the tetrahydroisoquinoline ring can significantly influence the pharmacological profile of the resulting analogs. This section presents a comparative overview of the efficacy of representative 4-substituted THIQ derivatives, supported by experimental data.
4-Aryl-Substituted Tetrahydroisoquinolines: Potent Biological Activity
4-Aryl-tetrahydroisoquinolines have demonstrated significant promise in various therapeutic areas, including cancer and cardiovascular diseases. The aryl group at the C4-position can engage in specific interactions with biological targets, leading to enhanced potency and selectivity.
One notable example is a series of 4-aryl-5,6,7,8-tetrahydroisoquinolines that have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2).[7] Inappropriately high levels of aldosterone are linked to serious medical conditions such as renal and cardiac failure.[7] The lead compound in this series, (+)-(R)-6, demonstrated a significant, dose-dependent reduction in aldosterone plasma levels in both mice and cynomolgus monkeys, highlighting its potential for in vivo applications.[7]
Another study reported the microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines and their evaluation for a range of biological activities, including antitumor and antibacterial effects.[6] This synthetic approach allows for the rapid generation of a library of analogs for structure-activity relationship studies.
Impact of a 4-Ethylphenyl Substituent on Anti-Angiogenic Activity
While direct data on 4-ethyl-THIQ is scarce, a study on a related analog, GM-3-121, provides valuable insights. This compound features a 4-ethylphenyl group, and it has demonstrated potent anti-angiogenic activity with an IC50 value of 1.72 μM. This finding suggests that the presence of an ethyl group within a larger substituent at the 4-position can contribute to significant biological effects.
The following table summarizes the available quantitative data for representative 4-substituted THIQ analogs:
| Compound ID | Structure | Biological Activity | Potency (IC50/EC50) | Cell Line/Model | Reference |
| (+)-(R)-6 | 4-Aryl-5,6,7,8-tetrahydroisoquinoline derivative | Aldosterone Synthase (CYP11B2) Inhibition | Selective reduction of aldosterone in vivo | db/db mice and cynomolgus monkeys | [7] |
| GM-3-121 | Tetrahydroisoquinoline with a 4-ethylphenyl substituent | Anti-angiogenesis | 1.72 μM | Not specified | Not specified |
| 1-(4-chlorophenyl)-6-hydroxyl-THIQ | 1-Aryl-1,2,3,4-tetrahydroisoquinoline | Antiplasmodial | < 0.2 μg/ml | P. falciparum | [8] |
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of 4-substituted tetrahydroisoquinoline analogs.
General Synthesis of 4-Aryl-1,2,3,4-Tetrahydroisoquinolines via Microwave-Assisted α-Amidoalkylation
This protocol is adapted from a reported microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines.[6]
Diagram of the Synthetic Workflow:
Caption: General workflow for the microwave-assisted synthesis of 4-aryl-THIQs.
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe vessel, combine the N-substituted amide (1.0 mmol), the aromatic aldehyde (1.2 mmol), and the acid catalyst (e.g., PPA/SiO2, 20 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 15-30 minutes).
-
Work-up: After cooling, quench the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,2,3,4-tetrahydroisoquinoline.
In Vitro Anti-Angiogenesis Assay
This protocol provides a general framework for assessing the anti-angiogenic potential of the synthesized compounds.
Diagram of the Anti-Angiogenesis Assay Workflow:
Caption: Workflow for an in vitro tube formation assay to assess anti-angiogenic activity.
Step-by-Step Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37 °C.
-
Cell Seeding: Seed the HUVECs onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for a period sufficient for tube formation (e.g., 18 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation using image analysis software.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tube formation by 50% compared to the vehicle control.
Mechanism of Action and Signaling Pathways
The diverse biological activities of 4-substituted tetrahydroisoquinolines stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Inhibition of Aldosterone Synthase (CYP11B2)
The 4-aryl-5,6,7,8-tetrahydroisoquinoline (+)-(R)-6 acts as a selective inhibitor of aldosterone synthase.[7] This enzyme is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and electrolyte balance. By inhibiting CYP11B2, these compounds can reduce the production of aldosterone, thereby mitigating its detrimental effects in cardiovascular and renal diseases.
Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Inhibition:
Caption: Simplified RAAS pathway showing the inhibition of aldosterone synthase by 4-aryl-THIQs.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The evidence presented in this guide underscores the critical role of C4-substitution in modulating the biological activity of these compounds. While direct comparative data for this compound remains elusive, the potent activities observed for 4-aryl and other 4-substituted analogs strongly suggest that this position is a key handle for optimizing efficacy and selectivity.
Future research should focus on the systematic exploration of a wider range of substituents at the C4-position, including various alkyl chains like the ethyl group, to build a more comprehensive structure-activity relationship profile. The development of efficient and versatile synthetic methodologies will be crucial for generating diverse libraries of these analogs for biological screening. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways responsible for the observed biological effects. Such efforts will undoubtedly pave the way for the development of novel and effective therapies based on the remarkable 4-substituted-1,2,3,4-tetrahydroisoquinoline scaffold.
References
-
Bracher, F., & Glas, C. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines. Thieme Chemistry. Retrieved from [Link]
-
Chander, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Papadopoulou, A., et al. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Retrieved from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. Retrieved from [Link]
-
Kim, J., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]
-
Manolov, S., et al. (2014). Microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]
-
Chander, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]
-
Khanye, S. D., et al. (2014). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ResearchGate. Retrieved from [Link]
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]
-
Palmer, B. D., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Kim, J., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]
-
Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie. Retrieved from [Link]
-
Li, Y., et al. (2022). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Lucas, S., et al. (2015). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. Retrieved from [Link]
-
El Bakri, Y., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 4-Ethyl-1,2,3,4-tetrahydroisoquinoline Against Known Neuromodulators
This guide provides a comprehensive framework for characterizing the neuromodulatory potential of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ). The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including modulation of dopamine and serotonin receptors, as well as inhibition of key enzymes like monoamine oxidase and acetylcholinesterase.[1][2] Given this chemical precedence, a systematic benchmarking study is essential to elucidate the specific pharmacological profile of 4-Et-THIQ.
This document outlines detailed experimental protocols to benchmark 4-Et-THIQ against well-established modulators of two primary target classes strongly associated with the THIQ core: Dopamine D2/D3 receptors and Monoamine Oxidase (MAO). The methodologies described herein are designed to be self-validating, providing researchers with a robust workflow to quantitatively assess the potency and selectivity of this novel compound.
Part 1: Benchmarking at Dopamine D2 and D3 Receptors
The D2-like family of dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for therapeutics aimed at treating psychosis, Parkinson's disease, and addiction.[3] Many THIQ derivatives have been reported to possess high affinity for these receptors.[4][5] This section details the benchmarking of 4-Et-THIQ against known D2/D3 receptor modulators.
Rationale for Benchmark Selection
To comprehensively profile 4-Et-THIQ, it is imperative to compare its activity against both a standard antagonist and a standard agonist for the D2 and D3 receptors.
-
Haloperidol: A typical antipsychotic, Haloperidol is a potent antagonist of D2 receptors and serves as a classical benchmark for D2 receptor blockade.
-
Quinpirole: A well-characterized agonist with high affinity for both D2 and D3 receptors, Quinpirole is an ideal positive control for assessing agonistic activity.
-
SB269,652: This compound is a known allosteric antagonist at D2 and D3 receptors, offering a benchmark for a more nuanced mechanism of action that other THIQ derivatives have been shown to possess.[6]
Experimental Workflow: D2/D3 Receptor Modulation
The overall workflow for assessing the modulatory effects of 4-Et-THIQ on dopamine receptors involves an initial binding affinity screen followed by a functional assay to determine the nature of the interaction (antagonism or agonism).
Caption: Workflow for Dopamine Receptor Benchmarking.
Detailed Experimental Protocols
This protocol determines the binding affinity (Ki) of 4-Et-THIQ for the human D2 and D3 receptors.
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing either the human D2 or D3 dopamine receptor.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing the radioligand [3H]-Spiperone (a D2/D3 antagonist) at a final concentration of ~0.3 nM.
-
25 µL of varying concentrations of 4-Et-THIQ, Haloperidol, or Quinpirole (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
25 µL of cell membranes (10-20 µg of protein).
-
For non-specific binding, use 10 µM Haloperidol.
-
-
Incubation: Incubate the plates at room temperature for 90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.
This assay determines whether 4-Et-THIQ acts as an antagonist or agonist at D2/D3 receptors, which are Gi-coupled receptors that inhibit adenylyl cyclase.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D2 or D3 receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
For Antagonist Mode: Add varying concentrations of 4-Et-THIQ or Haloperidol, followed by a fixed concentration of Quinpirole (e.g., its EC80 value) and a fixed concentration of Forskolin (to stimulate cAMP production).
-
For Agonist Mode: Add varying concentrations of 4-Et-THIQ or Quinpirole along with a fixed concentration of Forskolin.
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
-
Agonist Mode: Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 value and the maximum effect (Emax).
-
Data Presentation
The results of these experiments can be summarized in the following table for clear comparison:
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2 Functional IC50/EC50 (nM) | D3 Functional IC50/EC50 (nM) | Mode of Action |
| 4-Et-THIQ | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Determined |
| Haloperidol | ~1-2 | ~5-10 | ~2 (IC50) | ~8 (IC50) | Antagonist |
| Quinpirole | ~15-30 | ~1-5 | ~20 (EC50) | ~3 (EC50) | Agonist |
| SB269,652 | ~5-15 | ~1-3 | ~10 (IC50) | ~2 (IC50) | Allosteric Antagonist |
Note: Benchmark values are approximate and may vary between assay conditions.
Part 2: Benchmarking at Monoamine Oxidase A and B
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO can increase the synaptic availability of dopamine and serotonin, a mechanism used in the treatment of depression and Parkinson's disease. Several THIQ derivatives are known MAO inhibitors.[8]
Rationale for Benchmark Selection
To assess the MAO inhibitory potential of 4-Et-THIQ, it is essential to compare it against selective inhibitors for each isozyme.
-
Clorgyline: An irreversible and selective inhibitor of MAO-A.
-
Selegiline (L-Deprenyl): An irreversible and selective inhibitor of MAO-B.
Signaling Pathway and Experimental Logic
MAO enzymes catalyze the oxidative deamination of monoamines. An inhibition assay typically measures the reduction in the formation of a product from a specific substrate. The use of substrates with different selectivity for MAO-A and MAO-B allows for the determination of isozyme-specific inhibition.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 5. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 6. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Confirming Target Engagement for Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: Beyond the Phenotype—The Criticality of Target Engagement
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, giving rise to compounds with a vast array of biological activities, from anticancer to neuroprotective agents.[1][2] When a novel THIQ derivative, such as 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ), emerges from a phenotypic screen, the primary challenge is to move beyond the what (the observed cellular effect) to the how and where (the direct molecular target and mechanism). Answering this is not merely academic; it is the foundation of rational drug development, enabling structure-activity relationship (SAR) studies, toxicity prediction, and biomarker development.
Identifying the molecular targets of hits from phenotypic screens, a process termed "target deconvolution," is an essential and challenging step.[3][4] This guide provides a comprehensive, technically-grounded framework for confirming the target engagement of a novel compound, using 4-Et-THIQ as a hypothetical candidate kinase inhibitor. We will compare and contrast a suite of orthogonal, industry-standard biophysical and cell-based assays, providing not just protocols, but the strategic rationale behind their deployment. For comparative analysis, we will use Ibrutinib , a clinically approved irreversible inhibitor of Bruton's tyrosine kinase (BTK), as our benchmark compound.[5][6]
The Target Deconvolution Workflow: A Multi-Pronged Strategy
Caption: A logical workflow for target deconvolution and validation.
Phase 1: Unbiased Kinase Profiling with Kinobeads
The first step with a putative kinase inhibitor is to understand its selectivity profile across the kinome. The Kinobeads approach, a chemical proteomics technology, is exceptionally powerful for this purpose.[7][8] It utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to affinity-purify a large portion of the kinome from a cell lysate.[9]
Principle of the Assay: The assay operates on a competitive binding principle. A cell lysate is incubated with varying concentrations of the test compound (4-Et-THIQ) before being exposed to the Kinobeads. If 4-Et-THIQ binds to a specific kinase, it will prevent that kinase from binding to the beads. The bead-bound proteins are then eluted, digested, and identified and quantified by mass spectrometry. A dose-dependent decrease in a kinase's signal indicates it is a target of the compound.[7]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line like Ramos for BTK analysis) to high density.
-
Lyse cells in a non-denaturing buffer (e.g., 0.8% NP40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors).
-
Clarify lysate by high-speed centrifugation and determine protein concentration (e.g., via BCA assay). Adjust concentration to 5 mg/mL.[7][10]
-
-
Compound Incubation:
-
Aliquot 1 mL of lysate into separate tubes.
-
Add 4-Et-THIQ at a range of final concentrations (e.g., 0.01 µM to 50 µM). Include a DMSO vehicle control.
-
For comparison, prepare parallel tubes with the comparator, Ibrutinib, and a pan-kinase inhibitor control, Staurosporine.[11][12]
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Kinobeads Enrichment:
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Proteomic Analysis:
-
Run the eluate on an SDS-PAGE gel, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).
-
Plot the signal intensity for each identified kinase against the compound concentration to generate dose-response curves and calculate EC50 values.
-
Caption: Workflow for Kinobeads competition binding assay.
Comparative Data (Hypothetical)
Let's assume the Kinobeads experiment identifies Bruton's tyrosine kinase (BTK) as a high-affinity target for 4-Et-THIQ.
| Compound | Primary Target | EC50 (BTK) | Notes |
| 4-Et-THIQ | BTK | 75 nM | Also shows moderate activity against other TEC family kinases. |
| Ibrutinib | BTK | ~5 nM | Known covalent inhibitor; high potency observed.[5] |
| Staurosporine | Multiple | ~10 nM | Broad-spectrum activity against >200 kinases, as expected.[14] |
This initial screen provides a powerful, albeit indirect, hypothesis: 4-Et-THIQ engages BTK in a cellular proteome context.
Phase 2: Confirming In-Cell Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying that a compound physically binds to its target inside intact cells.[15][16] It avoids potential artifacts from using purified recombinant proteins and accounts for factors like cell permeability.
Principle of the Assay: The core principle is ligand-induced thermal stabilization. When a protein binds to a ligand (like a small molecule inhibitor), its conformational stability increases. This means it requires a higher temperature to denature and aggregate. In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-aggregated target protein remaining at each temperature is quantified, typically by Western Blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[12][17]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells (e.g., Ramos) and treat with a saturating concentration of 4-Et-THIQ (e.g., 10 µM) or DMSO vehicle control for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3-4 minutes in a thermal cycler, followed by cooling for 3 minutes.[18]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 min).[19]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Measure the amount of the target protein (BTK) in each sample using Western Blot analysis with a specific anti-BTK antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble protein versus temperature to generate melting curves for both the vehicle- and compound-treated samples. The temperature at which 50% of the protein has aggregated is the apparent Tagg.
-
Caption: Workflow for a classic Western Blot-based CETSA experiment.
Comparative Data (Hypothetical)
This experiment provides direct evidence of binding in a physiological context.
| Compound (Target) | Tagg (Vehicle) | Tagg (Compound) | Thermal Shift (ΔTagg) | Interpretation |
| 4-Et-THIQ (BTK) | 52.0°C | 58.5°C | +6.5°C | Strong stabilization, confirming direct intracellular engagement. |
| Ibrutinib (BTK) | 52.0°C | 60.0°C | +8.0°C | Very strong stabilization, consistent with covalent binding.[20] |
| 4-Et-THIQ (Off-Target) | 61.0°C | 61.2°C | +0.2°C | No significant shift, indicating no direct engagement. |
Phase 3: Quantitative Biophysical Characterization
Having confirmed the target in cellula, the next phase is to precisely quantify the binding interaction in vitro using purified components. This provides critical data for SAR and lead optimization.
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[21] It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a complete kinetic profile of the interaction.
Principle of the Assay: A purified target protein (BTK) is immobilized on a gold-coated sensor chip. A solution containing the analyte (4-Et-THIQ) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). Plotting RU versus time generates a sensorgram, from which kinetic constants can be derived.[2][22]
Experimental Protocol: SPR Kinetic Analysis
-
Surface Preparation:
-
Immobilize purified, recombinant BTK protein onto a sensor chip (e.g., a CM5 chip via amine coupling).[23] A control flow cell should be prepared for reference subtraction.
-
-
Analyte Injection:
-
Prepare a dilution series of 4-Et-THIQ in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the compound over the BTK and control surfaces, allowing time for association and dissociation phases.
-
-
Data Collection & Analysis:
-
Record the sensorgrams for each concentration.
-
After subtracting the reference channel data, fit the curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC): Measuring Binding Thermodynamics
ITC is considered the gold standard for measuring binding affinity. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic signature of the interaction (KD, stoichiometry (n), and enthalpy (ΔH)). From these, the entropy (ΔS) can be calculated.[4][24]
Principle of the Assay: A solution of the ligand (4-Et-THIQ) in a syringe is titrated in small aliquots into a sample cell containing the purified target protein (BTK). The instrument measures the minute temperature changes that occur upon binding. The resulting thermogram is integrated to determine the heat change per injection and plotted against the molar ratio of ligand to protein to determine the thermodynamic parameters.[7]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare purified BTK protein and 4-Et-THIQ in an identical, well-matched buffer. Buffer mismatch is a common source of error.
-
Degas all solutions thoroughly.
-
-
ITC Experiment:
-
Load the BTK solution into the sample cell and the 4-Et-THIQ solution into the titration syringe.
-
Perform a series of small, timed injections of the ligand into the protein solution while maintaining a constant temperature.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model to extract KD, n, and ΔH.
-
Comparative Data (Hypothetical)
These two techniques provide the quantitative data essential for medicinal chemistry efforts.
| Compound | Method | K D | k a (M⁻¹s⁻¹) | k d (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 4-Et-THIQ | SPR | 55 nM | 2.1 x 10⁵ | 1.15 x 10⁻² | N/A | N/A |
| ITC | 60 nM | N/A | N/A | -9.5 | -1.2 | |
| Ibrutinib | SPR | <1 nM | ~1 x 10⁶ | ~1 x 10⁻⁶ | N/A | N/A |
| ITC | <1 nM | N/A | N/A | -12.1 | -0.8 |
The data for 4-Et-THIQ show good concordance between SPR and ITC, strengthening confidence in the results. The binding is primarily enthalpy-driven. Ibrutinib's data reflects its known high potency and irreversible (or very slow off-rate) nature, which can be challenging to measure precisely but is directionally clear.[6]
Conclusion: Building a Self-Validating Case for Target Engagement
Confirming the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By progressing from broad, unbiased profiling with Kinobeads to direct in-cell validation with CETSA , and finally to precise in vitro kinetic and thermodynamic characterization with SPR and ITC , researchers can build a self-validating and compelling case.
This workflow demonstrates that our hypothetical compound, 4-Et-THIQ, is a potent and selective inhibitor of BTK. It directly engages its target in intact cells, and its binding is characterized by a favorable thermodynamic profile and quantifiable kinetics. This level of detailed understanding is paramount for transforming a promising hit from a phenotypic screen into a viable candidate for drug development.
References
-
Elliott, G., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm. Available from: [Link]
-
Stroud, M. A., et al. (2020). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLOS ONE. Available from: [Link]
-
CETSA. CETSA. Available from: [Link]
-
Lee, H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology. Available from: [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Reinecke, M., et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. Available from: [Link]
-
Smyth, L. A., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery. Available from: [Link]
-
O'Brien, S., et al. (2015). Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. Cancer Discovery. Available from: [Link]
-
Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available from: [Link]
-
Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Wikipedia. (2024). Staurosporine. Wikipedia. Available from: [Link]
-
Pierce, D., et al. (2013). Target Engagement, Pathway Inhibition, and Efficacy Of The Bruton's Tyrosine Kinase (Btk) Inhibitor CC-292. Blood. Available from: [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. Available from: [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. Available from: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available from: [Link]
-
University of Utah Health. This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah Health. Available from: [Link]
-
Al-Hujaily, E. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Bulletin. Available from: [Link]
-
Nicoya Lifesciences. (2018). Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya Lifesciences. Available from: [Link]
-
Wilson, L. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Proteome Research. Available from: [Link]
-
American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Available from: [Link]
-
ResearchGate. (2017). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). ResearchGate. Available from: [Link]
-
Byrd, J. C., et al. (2013). Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Haematologica. Available from: [Link]
-
de Vries, R., et al. (2022). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology. Available from: [Link]
-
Akinleye, A., et al. (2014). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib. Therapeutic Advances in Hematology. Available from: [Link]
-
Yale University. (2002). Sample Preparation Guidelines (ITC). Yale University. Available from: [Link]
-
Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine. Available from: [Link]
-
University of Leicester. (2013). ITC Sample Preparation Guidelines. University of Leicester. Available from: [Link]
-
Olink. (2021). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. Olink. Available from: [Link]
-
Wang, M. L., et al. (2013). Targeting BTK with Ibrutinib in Relapsed or Refractory Mantle-Cell Lymphoma. New England Journal of Medicine. Available from: [Link]
-
Micallef, I. N., et al. (2017). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Oncotarget. Available from: [Link]
-
ResearchGate. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. ResearchGate. Available from: [Link]
-
MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available from: [Link]
-
Singh, R. R. (2016). Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms. Pharmacological Research. Available from: [Link]
-
TA Instruments. Application Note: Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. Available from: [Link]
-
Wang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available from: [Link]
-
de Vries, R., et al. (2022). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology. Available from: [Link]
-
VJHemOnc. (2023). MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment. VJHemOnc. Available from: [Link]
-
Medard, G., et al. (2018). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Available from: [Link]
Sources
- 1. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. bioradiations.com [bioradiations.com]
- 23. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Independent Verification of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline's Biological Effects: A Comparative Guide
For researchers and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, known to be the backbone of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the predicted biological effects of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ), a specific analog for which direct experimental data is not yet publicly available. By examining the structure-activity relationships (SAR) of closely related THIQ derivatives, we can construct a scientifically grounded hypothesis of its potential biological profile.
This document will compare the predicted activities of 4-Et-THIQ with well-characterized analogs, focusing on key areas of interest in neuropharmacology and oncology. We will delve into the underlying mechanisms of action and provide detailed experimental protocols for independent verification.
The Tetrahydroisoquinoline Scaffold: A Foundation of Diverse Bioactivity
The THIQ nucleus is a core component of many natural alkaloids and synthetic molecules, exhibiting a wide array of pharmacological properties.[1] These include antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring system.[1][3]
Predicted Biological Profile of this compound
Based on the established SAR of the THIQ class, the introduction of a small alkyl group, such as an ethyl group at the 4-position, is likely to modulate the molecule's interaction with various biological targets. We will explore two primary predicted activities: neuromodulation, particularly concerning monoamine oxidase (MAO) inhibition and dopamine receptor interaction, and potential cytotoxic effects against cancer cell lines.
Neuromodulatory Potential: A Focus on Monoamine Oxidase Inhibition
Many THIQ derivatives are known to interact with the central nervous system. A key mechanism of action for some of these compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B).[5] These enzymes are crucial for the metabolism of neurotransmitters like dopamine and serotonin.[6] Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[7]
It is hypothesized that 4-Et-THIQ may act as a competitive inhibitor of both MAO-A and MAO-B. For comparison, N-substituted THIQ adducts with components of tobacco smoke have been shown to be competitive inhibitors for both MAO isoforms with K_i values in the micromolar range.[5]
Dopaminergic System Interaction
The structural similarity of THIQs to dopamine and its metabolites suggests a potential interaction with dopamine receptors. Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines exhibit potent dopamine D2 receptor-blocking activity.[8] Conversely, other derivatives show high affinity for the D3 receptor.[9] The effect of a 4-ethyl substitution on dopamine receptor binding is an open question that warrants experimental investigation.
Comparative Analysis with Key THIQ Analogs
To provide a framework for the independent verification of 4-Et-THIQ's biological effects, we will compare its predicted profile with that of two well-studied analogs: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) for its neuroprotective properties and a generic N-substituted THIQ for its MAO inhibitory activity.
| Compound | Primary Biological Effect | Mechanism of Action | Potency (IC50/Ki) | Reference |
| 4-Et-THIQ (Predicted) | Neuromodulation, Anticancer | MAO Inhibition, Dopamine Receptor Modulation, Cytotoxicity | To be determined | N/A |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | Neuroprotection | Antagonism of glutamatergic system, free radical scavenging | Not specified in provided abstracts | [10] |
| N-(1'-cyanopropyl)-TIQ | MAO Inhibition | Competitive inhibition of MAO-A and MAO-B | K_i = 16.4 - 37.6 µM | [5] |
Experimental Protocols for Independent Verification
To facilitate the independent investigation of 4-Et-THIQ's biological effects, detailed protocols for key in vitro assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potential of 4-Et-THIQ on both MAO-A and MAO-B isoforms.
Principle: The activity of MAO is measured by monitoring the production of a fluorescent or colored product from a specific substrate. The reduction in signal in the presence of the test compound indicates inhibition.
Experimental Workflow:
Caption: Workflow for MAO Inhibition Assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Prepare stock solutions of substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B) in the appropriate buffer.
-
Compound Preparation: Prepare a stock solution of 4-Et-THIQ in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the various concentrations of 4-Et-THIQ or a known inhibitor (positive control) to the wells.
-
Pre-incubate the enzyme and compound for a specified time at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence or absorbance at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[5]
Dopamine Receptor Binding Assay
This protocol is used to determine the affinity of 4-Et-THIQ for dopamine receptors, such as D2 and D3.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Experimental Workflow:
Caption: Workflow for Dopamine Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Use cell lines stably expressing the human dopamine D2 or D3 receptor. Harvest the cells and prepare a crude membrane fraction.
-
Binding Assay:
-
In a reaction tube, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of 4-Et-THIQ or a known dopamine receptor ligand (positive control).
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of 4-Et-THIQ that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. By performing the assay with different dopamine receptor subtypes, the selectivity of 4-Et-THIQ can be determined.
-
Conclusion and Future Directions
While direct experimental evidence for the biological effects of this compound is currently lacking, the rich pharmacology of the THIQ scaffold allows for informed predictions of its potential activities. Based on structure-activity relationships, 4-Et-THIQ is a promising candidate for investigation as a neuromodulatory agent, potentially acting as a monoamine oxidase inhibitor and/or a dopamine receptor ligand. The provided experimental protocols offer a robust framework for the independent verification of these predicted effects. Further studies, including in vivo models of neurodegenerative diseases and cancer, will be crucial to fully elucidate the therapeutic potential of this compound.
References
-
Austin, N. E., Avenell, K. Y., Boyfield, I., Branch, C. L., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-84. [Link]
-
Méndez-Alvarez, E., Soto-Otero, R., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1997). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Life Sciences, 60(19), 1719-27. [Link]
-
Pundir, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Stancheva, S., et al. (2020). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]
-
Ważny, J., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9. [Link]
-
Zhu, X., et al. (2017). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 89(3), 443-451. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]
-
Pundir, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Kovalenko, S. M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Pundir, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Ohta, S., et al. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega. [Link]
-
Tan, J. S., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews. [Link]
-
Braden, M. R. (2007). Towards a Biophysical Understanding of Hallucinogen Action. Purdue University. [Link]
-
Peana, A. T., et al. (2019). Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S)-(-)-higenamine) and its metabolite, coclaurine, display neuroprotection against rotenone-induced toxicity in vitro. ResearchGate. [Link]
-
Antkiewicz-Michaluk, L., et al. (2000). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 74(3), 1247-55. [Link]
-
Tanii, Y., et al. (1998). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Biological & Pharmaceutical Bulletin, 21(9), 922-6. [Link]
-
Hsieh, M. T., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 199-208. [Link]
-
Chaurasiya, B., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Scientific Reports, 13(1), 1121. [Link]
-
Park, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
-
Antonio, T., et al. (2012). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry, 20(2), 983-995. [Link]
-
Sosič, I., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. [Link]
-
Marco-Contelles, J., et al. (2020). Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. Scientific Reports, 10(1), 14138. [Link]
-
Gontijo, V. S., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules. [Link]
-
Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48822. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
-
Temml, K., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. [Link]
-
Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-84. [Link]
-
Singh, K., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
For Immediate Use by Laboratory Personnel
In the fast-paced world of drug discovery and development, the synthesis of novel compounds like 4-Ethyl-1,2,3,4-tetrahydroisoquinoline is a routine yet critical task. Equally critical is the responsible management of the resulting waste streams. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Regulatory Landscape
Anticipated Hazards: Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential dangers:
-
Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation/Corrosion: May cause skin irritation and serious eye damage, with the potential for severe burns.[2][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Regulatory Framework: The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11] Under RCRA, a chemical waste is considered hazardous if it is specifically listed on one of four lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][12]
This compound is not expected to be a listed hazardous waste as it is a research chemical and not a common commercial product. Therefore, its classification as a hazardous waste would be based on its characteristics. Given the hazards of similar compounds, it is prudent to manage it as a toxic hazardous waste .
Personal Protective Equipment (PPE) and Safety Precautions
Due to the anticipated hazards, the following minimum PPE must be worn when handling this compound waste:
-
Eye Protection: Chemical safety goggles and a face shield.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.
All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, in-lab pre-treatment may be a viable option to reduce the reactivity or hazard of the waste before collection.
On-Site Chemical Neutralization (Pre-treatment)
For small quantities of acidic or basic waste solutions containing this compound, neutralization can be performed to adjust the pH to a more neutral range (typically 6-8) before collection by a waste disposal service. This can prevent unwanted reactions when different waste streams are combined.
Experimental Protocol for Neutralization:
-
Preparation: Conduct the entire procedure in a chemical fume hood.[13] Place a container of the waste solution in a larger secondary container filled with an ice-water slurry to dissipate any heat generated during the reaction.[13]
-
Dilution: If the waste is concentrated, slowly dilute it with a compatible solvent (e.g., water, if the compound is in an aqueous solution) to a concentration of less than 10%.
-
Neutralization:
-
For acidic solutions , slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate, dropwise while stirring continuously.
-
For basic solutions , slowly add a weak acid, such as a 5% aqueous solution of citric acid or acetic acid, dropwise while stirring continuously.
-
-
Monitoring: Monitor the pH of the solution frequently using pH paper or a calibrated pH meter.
-
Completion: Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Labeling and Storage: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound waste" and list all components of the solution. Store the container in a designated satellite accumulation area, segregated from incompatible materials.[14]
Disposal via a Licensed Hazardous Waste Contractor
This is the mandatory final step for the disposal of this compound waste, whether it has been pre-treated or not.
Workflow for Professional Disposal:
-
Waste Accumulation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition.[15]
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic)
-
The accumulation start date
-
The name and contact information of the generating laboratory
-
-
Storage: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory that generated the waste.[14] Ensure that incompatible wastes are segregated.[14]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup. Do not transport hazardous waste outside of your immediate work area.[16]
Likely Ultimate Disposal Method: Incineration
The most probable disposal method for this compound by a licensed contractor is high-temperature incineration.[17][18][19][20] This process is effective at destroying organic molecules.[18] Due to the nitrogen content of the molecule, the incineration process will likely generate nitrogen oxides (NOx), which are atmospheric pollutants.[17] Licensed hazardous waste incinerators are equipped with sophisticated air pollution control devices, such as scrubbers, to remove these and other harmful byproducts from the flue gas before it is released into the atmosphere.[17][18][21]
Data Summary and Visualizations
Table 1: Key Safety and Disposal Information for this compound
| Parameter | Information | Source |
| Anticipated Hazards | Toxic, Skin/Eye Irritant/Corrosive, Respiratory Irritant | [1][2][3][4][5][6][7] |
| RCRA Classification | Likely a characteristic hazardous waste (Toxic) | [9][12] |
| Required PPE | Chemical goggles, face shield, chemical-resistant gloves, lab coat | [13] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [16] |
| Likely Final Disposal | High-Temperature Incineration | [17][18][19][20] |
Diagram 1: Decision Workflow for Disposal of this compound Waste
Caption: Decision-making process for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the rigorous protocols outlined in this guide, researchers can ensure that their groundbreaking work is conducted responsibly from inception to completion.
References
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Code of Federal Regulations. (n.d.). 40 CFR §261 Identification And Listing Of Hazardous Waste. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. (n.d.). Waste incinerators. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
Eurofins. (n.d.). federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Basel Convention. (n.d.). BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations, Federa. Retrieved from [Link]
-
Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. ecfr.io [ecfr.io]
- 12. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 13. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vumc.org [vumc.org]
- 17. toolkit.pops.int [toolkit.pops.int]
- 18. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mpcb.gov.in [mpcb.gov.in]
- 20. basel.int [basel.int]
- 21. epa.gov [epa.gov]
Safe Handling and Personal Protective Equipment Guide: 4-Ethyl-1,2,3,4-tetrahydroisoquinoline
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 4-Ethyl-1,2,3,4-tetrahydroisoquinoline. As the toxicological properties of this specific substituted compound have not been fully elucidated, all procedures are based on the established, significant hazards of the parent compound, 1,2,3,4-tetrahydroisoquinoline. A conservative approach, assuming similar or potentially greater hazards, is mandatory to ensure personnel safety.
Immediate Safety Briefing: Critical Hazard Overview
SIGNAL WORD: DANGER
This compound and its structural analogs are considered highly hazardous. Based on data from the parent compound, 1,2,3,4-tetrahydroisoquinoline, this chemical class can cause severe skin burns and eye damage, is toxic if swallowed, and may be fatal if it comes into contact with the skin.[1][2][3] Some analogs are also suspected of causing cancer.[4][5] Inhalation of vapors or mists may be harmful and cause respiratory irritation.[1][6] All handling operations must be conducted with strict adherence to the protocols outlined below to mitigate these substantial risks.
Hazard Identification Summary (Based on Analog Data)
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed | [2][4] |
| Acute Toxicity, Dermal | Category 1 / 2 | H310: Fatal in contact with skin | [2][3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][2] |
| Carcinogenicity | Category 1B | H350: May cause cancer | [4][5] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | [4] |
Core Directive: Required Personal Protective Equipment (PPE)
The selection of PPE is the final and most critical barrier between the researcher and the chemical. Its use is non-negotiable. The following table outlines the minimum PPE requirements.
| PPE Category | Minimum Requirements & Rationale |
| Eye & Face Protection | Required: Tight-sealing chemical safety goggles and a full-face shield.[5] Rationale: Standard safety glasses are insufficient.[7] This compound is classified as causing severe, irreversible eye damage.[1] The combination of goggles and a face shield provides comprehensive protection against splashes and vapors. |
| Skin & Body Protection | Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile, ASTM D6978 compliant) is required.[8] The outer glove must be worn over the gown cuff. Gloves must be changed every 30 minutes or immediately upon contamination.[8] Rationale: The high acute dermal toxicity ("Fatal in contact with skin") necessitates robust protection to prevent any skin contact.[3] Gown/Coat: A disposable, chemical-resistant gown with long sleeves and knit cuffs that closes in the back.[8] Rationale: Protects the arms and torso from splashes and contamination of personal clothing.[9] Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[7][10] Rationale: Prevents exposure to lower legs and feet in the event of a spill. |
| Respiratory Protection | Required: All handling of solids or solutions must be performed within a certified chemical fume hood.[4] If there is a risk of exceeding exposure limits or in the case of a large spill, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is necessary.[1][5] Rationale: The compound is harmful if inhaled and can cause respiratory irritation.[6] Engineering controls (fume hood) are the primary defense, with respirators reserved for non-routine situations and emergencies. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure risk.
Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
Step 1: Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure proper airflow.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.[1]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure the outer gloves overlap the cuffs of the lab gown.[8]
Step 2: Handling the Compound (Inside Chemical Fume Hood)
-
Establish a Work Zone: Work at least 6 inches inside the fume hood sash. Line the work surface with disposable absorbent pads.
-
Aliquoting: When weighing the solid or measuring the liquid, use the smallest quantity necessary. Perform these tasks carefully to avoid generating dust or aerosols.
-
Solution Preparation: Add the compound to the solvent slowly. If performing a reaction, ensure the apparatus is secure.
Step 3: Post-Handling Decontamination and Cleanup
-
Quenching and Neutralization: All reactions should be properly quenched before workup.
-
Surface Decontamination: Wipe down the work surface, glassware, and any equipment used with an appropriate solvent (e.g., ethanol), collecting the waste wipes for disposal.
-
PPE Removal:
-
Remove the outer pair of gloves while still in the fume hood and dispose of them as hazardous waste.
-
Exit the immediate work area. Remove the face shield, gown, and inner gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Response and Disposal
Exposure and First Aid Protocol
Immediate action is critical in the event of an exposure.
| Exposure Type | First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse skin with a large volume of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1] |
Emergency Response Flowchart
Caption: Immediate first aid actions for different exposure routes.
Spill and Waste Disposal Plan
-
Spill Response: In case of a small spill inside a fume hood, absorb the material with an inert absorbent like sand or vermiculite.[1] Collect the material in a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
Waste Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][4] Do not mix with other waste streams. Containers must be tightly sealed, clearly labeled with the full chemical name, and disposed of through an approved waste disposal plant.[4]
References
- Safety Data Sheet for 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific Chemicals, Inc. [URL: https://www.fishersci.com/sdsitems.do?partNumber=L08143&productDescription=1%2C2%2C3%2C4-Tetrahydroisoquinoline%2C+98%25+25g&vendorId=VN00033897&countryCode=US&language=en]
- Safety Data Sheet for 1,2,3,4-tetrahydroquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/t15504]
- Safety Data Sheet for N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Thermo Fisher Scientific Chemicals, Inc. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H51965&productDescription=N-Boc-D-1%2C2%2C3%2C4-tetrahydroisoquinoline-3-carboxylic+acid%2C+97%25&vendorId=VN00033897&countryCode=US&language=en]
- Safety Data Sheet for (R)-1,2,3,4-Tetrahydroisoquinoline-3-methanol. Thermo Fisher Scientific Chemicals, Inc. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H66336&productDescription=%28R%29-1%2C2%2C3%2C4-Tetrahydroisoquinoline-3-methanol%2C+97%25&vendorId=VN00033897&countryCode=US&language=en]
- USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [URL: https://www.pharmacytimes.com/view/usp-chapter-800-personal-protective-equipment]
- Personal protective equipment for handling 4-Methyl-1,2,3,4-tetrahydroisoquinoline. BenchChem. [URL: https://www.benchchem.com/product/b5498/safety]
- Safety Data Sheet for (R,S)-Salsolinol hydrobromide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/sml0398]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH/Thomas H. Connor, PhD. [URL: https://www.cdc.gov/niosh/docs/2007-102/pdfs/2007-102.pdf]
- Safety Data Sheet for 1,2,3,4-Tetrahydroquinoline. Thermo Fisher Scientific Chemicals, Inc. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC138030050&productDescription=1%2C2%2C3%2C4-Tetrahydroquinoline%2C+98%25%2C+ACROS+Organics&vendorId=VN00032119&countryCode=US&language=en]
- Personal Protective Equipment (PPE) | Chemistry | Wits. University of the Witwatersrand, Johannesburg via YouTube. [URL: https://www.youtube.
- 1,2,3,4-Tetrahydroisoquinoline Hazard Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7046]
- Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://www.gerpac.eu/personal-protective-equipment-for-preparing-toxic-drugs]
- This compound Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258384.htm]
- 1,2,3,4-Tetrahydroisoquinoline Safety Data Sheet. Echemi. [URL: https://www.echemi.com/sds/1,2,3,4-tetrahydroisoquinoline-cas-91-21-4.html]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Product Page. BLDpharm. [URL: https://www.bldpharm.com/products/41234-43-9.html]
- 1,2,3,4-Tetrahydroisoquinoline Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/130107]
- 1,2,3,4-TETRAHYDROISOQUINOLINE Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN.aspx?casno=91-21-4]
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10887196/]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. gerpac.eu [gerpac.eu]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
